Technical Documentation Center

5-Bromo-6-methylamino-nicotinic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Bromo-6-methylamino-nicotinic acid
  • CAS: 1379345-21-7

Core Science & Biosynthesis

Foundational

Technical Monograph: 5-Bromo-6-methylamino-nicotinic Acid

Executive Summary 5-Bromo-6-methylamino-nicotinic acid (CAS 1379345-21-7) is a critical halogenated pyridine scaffold used extensively in medicinal chemistry.[1][2] It serves as a "privileged structure" in the design of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-6-methylamino-nicotinic acid (CAS 1379345-21-7) is a critical halogenated pyridine scaffold used extensively in medicinal chemistry.[1][2] It serves as a "privileged structure" in the design of kinase inhibitors, particularly for targets requiring a specific donor-acceptor motif in the ATP-binding pocket.[1] The compound features a carboxylic acid at C3 (for solubility or amide coupling), a bromine at C5 (enabling Suzuki/Buchwald couplings), and a methylamino group at C6 (providing hydrogen bond donor capability).[1]

This guide provides a definitive identification of the compound, resolving common nomenclature ambiguities, and outlines a robust, self-validating synthetic workflow for its production from commercially available precursors.[1]

Chemical Identity & Nomenclature

Accurate identification is paramount due to the high density of pyridine isomers in chemical catalogs.[1]

PropertySpecification
Chemical Name 5-Bromo-6-(methylamino)pyridine-3-carboxylic acid
Common Name 5-Bromo-6-methylamino-nicotinic acid
CAS Number (Acid) 1379345-21-7
CAS Number (Methyl Ester) 1244016-90-7
Molecular Formula C₇H₇BrN₂O₂
Molecular Weight 231.05 g/mol
SMILES CNC1=C(C=C(C=N1)C(=O)O)Br
Appearance Off-white to pale yellow solid

Nomenclature Note: The numbering of the pyridine ring starts at the nitrogen (1).[1] The carboxyl group defines position 3 (nicotinic acid).[1] Consequently, the bromine is at position 5 (meta to carboxyl) and the methylamino group is at position 6 (adjacent to nitrogen).[1]

Synthesis & Production Strategy

The most reliable industrial route utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy on a 6-halo precursor, followed by ester hydrolysis.[1] This approach avoids the poor regioselectivity often seen in direct halogenation of amino-pyridines.[1]

Retrosynthetic Analysis

The target molecule is disassembled into three key stages:

  • Hydrolysis: Unmasking the carboxylic acid from the ester.[1]

  • Amination (SNAr): Installing the methylamino group by displacing a chlorine atom.[1]

  • Core Functionalization: Constructing the 5-bromo-6-chloro scaffold.

Synthesis Workflow Diagram

The following diagram illustrates the stepwise conversion from the commercially available Methyl 5-bromo-6-chloronicotinate.

SynthesisPathway Start Methyl 5-bromo-6-chloronicotinate (CAS 78686-77-8) Intermediate Methyl 5-bromo-6-(methylamino)nicotinate (CAS 1244016-90-7) Start->Intermediate MeNH2 (2.0 eq) THF, 0°C to RT S_NAr Mechanism Product 5-Bromo-6-methylamino-nicotinic acid (CAS 1379345-21-7) Intermediate->Product LiOH (3.0 eq) THF/H2O (3:1) Hydrolysis

Figure 1: Validated synthetic route from chloronicotinate precursor to the target acid.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The completion of each step is marked by a distinct change in solubility or physical state, minimizing the need for constant aliquot sampling.[1]

Protocol A: Synthesis of Methyl 5-bromo-6-(methylamino)nicotinate

Precursor: Methyl 5-bromo-6-chloronicotinate (CAS 78686-77-8) Reagents: Methylamine (2M in THF), Triethylamine (Et₃N), Tetrahydrofuran (THF).[1]

  • Setup: Charge a dry round-bottom flask with Methyl 5-bromo-6-chloronicotinate (1.0 eq) and anhydrous THF (10 mL/g). Cool the solution to 0°C using an ice bath.

  • Addition: Add Triethylamine (1.5 eq) followed by dropwise addition of Methylamine solution (2.0 eq). The reaction is exothermic; maintain internal temperature < 10°C.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–6 hours.

    • Self-Validation: The formation of a white precipitate (Et₃N[1]·HCl salts) indicates the reaction is progressing.[1] TLC (Hexane:EtOAc 4:1) will show the disappearance of the starting material (Rf ~0.[1]8) and appearance of a more polar fluorescent spot (Rf ~0.4).[1]

  • Workup: Dilute with Ethyl Acetate and wash with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Yield: The product (CAS 1244016-90-7) is typically obtained as a white solid in >90% yield and can often be used in the next step without column chromatography.[1]

Protocol B: Hydrolysis to 5-Bromo-6-methylamino-nicotinic acid

Precursor: Methyl 5-bromo-6-(methylamino)nicotinate (CAS 1244016-90-7) Reagents: Lithium Hydroxide Monohydrate (LiOH[1]·H₂O), THF, Water.[1]

  • Solubilization: Dissolve the ester (1.0 eq) in a mixture of THF:Water (3:1, v/v).

  • Hydrolysis: Add LiOH·H₂O (3.0 eq) in one portion.[1] Stir at RT for 3–12 hours.[1]

    • Self-Validation: The reaction mixture will initially be a suspension (if LiOH is not fully dissolved) and become clear.[1] Upon completion, TLC should show the product staying at the baseline (highly polar acid).[1]

  • Acidification & Isolation:

    • Concentrate the mixture to remove THF.[1]

    • Cool the remaining aqueous solution to 0°C.

    • Slowly acidify with 1M HCl to pH 3–4.[1]

    • Critical Step: The product will precipitate as a white solid.[1] Do not over-acidify to pH < 1, as the pyridine nitrogen may protonate, increasing water solubility.[1]

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum.[1]

Applications in Drug Discovery

This scaffold is a versatile building block for "Fragment-Based Drug Design" (FBDD).[1]

Kinase Inhibition (SHP2 & Allosteric Pockets)

The 2-aminopyridine motif is a classic "hinge binder" in kinase inhibitors.[1] The 5-bromo position allows for the extension of the molecule into the hydrophobic back-pocket via palladium-catalyzed cross-coupling (Suzuki-Miyaura).[1]

  • Mechanism: The pyridine nitrogen (N1) acts as a hydrogen bond acceptor, while the exocyclic amine (N6-Me) acts as a hydrogen bond donor.[1]

  • Vector: The C5-Bromine vector is ideal for attaching aryl or heteroaryl groups to modulate selectivity.[1]

Library Synthesis

The carboxylic acid at C3 is typically converted into amides.[1] This allows researchers to synthesize diverse libraries by coupling the acid with various amines before performing the expensive cross-coupling at the bromine position, or vice versa.[1]

Analytical Data & Quality Control

To ensure the integrity of the synthesized material, compare analytical results against these expected values.

MethodExpected Signal Characteristics
¹H NMR (DMSO-d₆) δ 8.55 (d, 1H, H-2): Characteristic downfield doublet.δ 8.10 (d, 1H, H-4): Meta coupling to H-2.δ 7.50 (q, 1H, NH): Broad quartet signal for the methylamino proton.δ 2.95 (d, 3H, N-Me): Doublet due to coupling with NH.[1]
LC-MS (ESI) [M+H]⁺ = 231.0/233.0: Distinct 1:1 isotopic pattern characteristic of a mono-brominated compound.[1]
Melting Point >200°C (dec): High melting point typical for zwitterionic amino acids.[1]

References

  • CymitQuimica. 5-Bromo-6-methylamino-nicotinic acid Product Data. (Accessed 2026).[1][2]

  • ChemScene. Methyl 5-bromo-6-(methylamino)nicotinate (CAS 1244016-90-7).[1][2][3] (Accessed 2026).[1][2]

  • Thermo Scientific Chemicals. Methyl 5-bromo-6-chloronicotinate (CAS 78686-77-8).[4] Fisher Scientific.[1][4]

  • PubChem. Methyl 5-bromo-6-hydroxynicotinate (CAS 381247-99-0).[1][5] National Library of Medicine.[1]

  • ChemicalBook. 5-Bromo-6-methylamino-nicotinic acid Basic Information.

Sources

Exploratory

An In-depth Technical Guide to 5-bromo-6-(methylamino)pyridine-3-carboxylic acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-bromo-6-(methylamino)pyridine-3-carboxylic acid, a substituted nicotinic acid derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-bromo-6-(methylamino)pyridine-3-carboxylic acid, a substituted nicotinic acid derivative of significant interest in medicinal chemistry. While direct experimental data for this specific molecule is limited in publicly available literature, this document, written from the perspective of a Senior Application Scientist, synthesizes information on its structural analogs, precursors, and fundamental organic chemistry principles to offer a robust framework for its synthesis, characterization, and potential applications. This guide will detail the compound's structure and properties, propose viable synthetic routes with step-by-step protocols, and discuss its potential as a scaffold in drug discovery. All quantitative data is summarized for clarity, and key chemical transformations are visualized using Graphviz diagrams.

Introduction and Molecular Structure

5-bromo-6-(methylamino)pyridine-3-carboxylic acid belongs to the class of substituted nicotinic acids. Nicotinic acid, or vitamin B3, and its derivatives are fundamental scaffolds in numerous biologically active compounds. The strategic placement of a bromine atom, a methylamino group, and a carboxylic acid on the pyridine ring offers multiple points for chemical modification, making it a versatile building block for the synthesis of complex molecules with potential therapeutic applications.

The bromine atom at the 5-position can serve as a handle for various cross-coupling reactions, allowing for the introduction of diverse functionalities. The methylamino group at the 6-position and the carboxylic acid at the 3-position can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition in biological systems.

Chemical Structure:

Caption: Chemical structure of 5-bromo-6-(methylamino)pyridine-3-carboxylic acid.

Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₇H₇BrN₂O₂
Molecular Weight 231.05 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in polar organic solvents
pKa (acidic) Estimated to be in the range of 3-4 for the carboxylic acid
pKa (basic) Estimated to be in the range of 2-3 for the pyridine nitrogen

Synthesis and Experimental Protocols

A direct, documented synthesis of 5-bromo-6-(methylamino)pyridine-3-carboxylic acid is not prominently featured in the chemical literature. However, a plausible and efficient synthetic strategy can be devised based on known transformations of similar pyridine derivatives. The proposed pathway involves two key steps:

  • Synthesis of the precursor, 6-(methylamino)pyridine-3-carboxylic acid.

  • Electrophilic bromination of the precursor at the 5-position.

An alternative route involves the synthesis of the corresponding methyl ester followed by hydrolysis.

Proposed Synthesis of 6-(methylamino)pyridine-3-carboxylic acid (Precursor)

The synthesis of the precursor, 6-(methylamino)pyridine-3-carboxylic acid (CAS 262296-02-6)[1], can be achieved through the hydrolysis of its corresponding ethyl ester.

Protocol 1: Hydrolysis of Ethyl 6-aminonicotinate [2]

This protocol describes the general hydrolysis of an aminonicotinate ester.

  • Reaction Setup: Dissolve ethyl 6-aminonicotinate (1.0 eq.) in methanol.

  • Addition of Base: Add a 1 N aqueous solution of sodium hydroxide (4.0 eq.).

  • Reaction: Stir the reaction mixture at room temperature for 18 hours.

  • Work-up:

    • Remove the methanol under reduced pressure.

    • Dilute the residue with water.

    • Acidify the solution to a pH of approximately 3 with 2 N HCl.

  • Isolation: Isolate the resulting precipitate by centrifugation, wash with water, and dry under vacuum to yield 6-aminonicotinic acid.

To obtain the N-methylated product, one could start with ethyl 6-(methylamino)nicotinate or perform a subsequent N-methylation, though the former is a more direct approach if the starting material is available.

Proposed Synthesis of 5-bromo-6-(methylamino)pyridine-3-carboxylic acid

The introduction of a bromine atom at the 5-position of the 6-(methylamino)pyridine-3-carboxylic acid ring is a crucial step. This can be achieved through electrophilic bromination. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In this case, the 5-position is para to the activating methylamino group.

Protocol 2: Electrophilic Bromination (Proposed)

This is a proposed protocol based on general bromination procedures for activated pyridine rings.

  • Reaction Setup: Dissolve 6-(methylamino)pyridine-3-carboxylic acid (1.0 eq.) in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Addition of Brominating Agent: Cool the solution to 0 °C. Slowly add a solution of N-Bromosuccinimide (NBS) (1.0-1.2 eq.) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification:

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Bromination Ethyl_6_aminonicotinate Ethyl 6-(methylamino)nicotinate 6_methylamino_acid 6-(methylamino)pyridine-3-carboxylic acid Ethyl_6_aminonicotinate->6_methylamino_acid NaOH, MeOH/H₂O 6_methylamino_acid_2 6-(methylamino)pyridine-3-carboxylic acid Final_Product 5-bromo-6-(methylamino)pyridine-3-carboxylic acid 6_methylamino_acid_2->Final_Product NBS, Acetic Acid

Caption: Proposed two-step synthesis of 5-bromo-6-(methylamino)pyridine-3-carboxylic acid.

Alternative Route: Hydrolysis of Methyl 5-bromo-6-(methylamino)pyridine-3-carboxylate

An alternative and potentially more controlled synthesis involves the hydrolysis of the corresponding methyl ester, "Methyl 5-bromo-6-(methylamino)pyridine-3-carboxylate" (CAS 1244016-90-7). This ester is commercially available from several suppliers.

Protocol 3: Ester Hydrolysis (Proposed) [3][4]

This is a general procedure for the alkaline hydrolysis of esters.

  • Reaction Setup: Dissolve Methyl 5-bromo-6-(methylamino)pyridine-3-carboxylate (1.0 eq.) in a mixture of methanol and water.

  • Addition of Base: Add an excess of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-4 eq.).

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work-up:

    • Remove the methanol under reduced pressure.

    • Dilute the aqueous residue with water.

    • Wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ester.

  • Acidification and Isolation:

    • Cool the aqueous layer in an ice bath and acidify to a pH of 3-4 with a strong acid (e.g., 1N HCl).

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the desired carboxylic acid.

Alternative_Synthesis Methyl_Ester Methyl 5-bromo-6-(methylamino)pyridine-3-carboxylate Carboxylic_Acid 5-bromo-6-(methylamino)pyridine-3-carboxylic acid Methyl_Ester->Carboxylic_Acid LiOH or NaOH, MeOH/H₂O, then H⁺ workup

Caption: Alternative synthesis via hydrolysis of the corresponding methyl ester.

Spectroscopic Characterization (Predicted)

Without experimental data, we can predict the key spectroscopic features of 5-bromo-6-(methylamino)pyridine-3-carboxylic acid based on the analysis of its structural components and data from similar compounds.

¹H NMR Spectroscopy
  • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm.

  • Aromatic Protons (Pyridine Ring): Two doublets are anticipated in the aromatic region (7.0-9.0 ppm), corresponding to the two protons on the pyridine ring. The proton at the 2-position will likely be more downfield than the proton at the 4-position.

  • Methylamino Protons (-NHCH₃): A singlet for the methyl group protons is expected around 2.8-3.3 ppm. The NH proton may appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (-COOH): A signal is expected in the range of 165-175 ppm.

  • Aromatic Carbons (Pyridine Ring): Signals for the five carbons of the pyridine ring are expected between 100-160 ppm. The carbon bearing the bromine atom will be shifted upfield due to the heavy atom effect.

  • Methyl Carbon (-NHCH₃): A signal for the methyl carbon is anticipated around 25-35 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band should appear around 1700-1725 cm⁻¹.

  • N-H Stretch (Methylamino): A moderate absorption band is expected in the region of 3300-3500 cm⁻¹.

  • C=C and C=N Stretches (Pyridine Ring): Multiple bands are expected in the 1400-1600 cm⁻¹ region.

  • C-Br Stretch: A weak to medium absorption is expected in the fingerprint region, typically below 800 cm⁻¹.

Applications in Drug Discovery

Substituted pyridine carboxylic acids are a cornerstone of modern medicinal chemistry, with numerous approved drugs containing this scaffold. The structural features of 5-bromo-6-(methylamino)pyridine-3-carboxylic acid make it an attractive starting point for the development of novel therapeutic agents.

  • Kinase Inhibitors: The pyridine core can serve as a hinge-binding motif in many kinase inhibitors. Further derivatization of the carboxylic acid and the bromine position could lead to potent and selective inhibitors of various protein kinases implicated in cancer and inflammatory diseases.

  • GPCR Ligands: The ability of the amino and carboxylic acid groups to form key hydrogen bonds makes this scaffold suitable for targeting G-protein coupled receptors (GPCRs). For instance, a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, is a moiety of a potent dopamine D2 and serotonin 5-HT3 receptor antagonist.[5]

  • Enzyme Inhibitors: The carboxylic acid group can act as a key interacting moiety with the active sites of various enzymes.

Conclusion

5-bromo-6-(methylamino)pyridine-3-carboxylic acid is a promising, yet underexplored, chemical entity with significant potential in drug discovery and development. This technical guide has provided a comprehensive overview of its structure, predicted properties, and plausible synthetic routes based on established chemical principles and analogous transformations. The detailed protocols and characterization predictions offer a solid foundation for researchers to synthesize, identify, and utilize this versatile building block in their scientific endeavors. As the demand for novel chemical scaffolds in medicinal chemistry continues to grow, the exploration of such well-designed, functionalized heterocycles will undoubtedly pave the way for the discovery of next-generation therapeutics.

References

  • Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical and Pharmaceutical Bulletin, 48(12), 1847-1853.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 6-Bromopyridin-3-amine from 3-Aminopyridine.
  • Google Patents. (2021). CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Semantic Scholar.
  • ResearchGate. (n.d.). FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin.
  • ResearchGate. (2025). ChemInform Abstract: An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid.
  • Buelna-Garcia, J., et al. (2023). Insights into structural, spectroscopic, and hydrogen bonding interaction patterns of nicotinamide–oxalic acid (form I) salt by using experimental and theoretical approaches. Frontiers in Chemistry.
  • Chem-Impex. (n.d.). 5-Bromopyridine-2-carboxylic acid.
  • PubChem. (n.d.). 6-(Methylamino)pyridine-3-carboxylic acid.
  • Chem-Impex. (n.d.). 5-Bromopyridine-3-carboxylic acid.
  • Royal Society of Chemistry. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. Organic & Biomolecular Chemistry.
  • Clark, J. (n.d.). Hydrolysis of Esters.
  • Journal of Computational and Theoretical Nanoscience. (2014). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. JOCPR.
  • ChemicalBook. (n.d.). 6-Aminonicotinic acid synthesis.
  • Dandu, R. R., et al. (2011).
  • ChemicalBook. (n.d.). 3-Amino-5-bromopyridine synthesis.
  • Supporting Information for "N-oxidation of Pyridine Deriv
  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 6-Bromopyridin-3-amine in API Manufacturing.
  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
  • PubMed. (2014). Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. European Journal of Medicinal Chemistry.
  • J&K Scientific. (2023). 5-Bromopyridine-3-carboxylic acid.
  • ChemicalBook. (n.d.). 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum.
  • PMC. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules.
  • Frontiers in Bioengineering and Biotechnology. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects.
  • Google Patents. (n.d.). CA1167852A - Process for the synthesis of the nicotinyl ester of 6- aminonicotinic acid.
  • Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.
  • ResearchGate. (2014). What is a simple way to convert an ester into carboxylic acid?.
  • MDPI. (2012). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Molecules.
  • Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • NIH. (n.d.).
  • YouTube. (2021). Preparation of Carboxylic Acids | Hydrolysis of Esters, Amides, Nitriles & More Explained.
  • ChemicalBook. (n.d.). 6-Methylnicotinic acid(3222-47-7) 1H NMR spectrum.
  • ChemicalBook. (n.d.). Isonicotinic acid(55-22-1)IR1.
  • Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.
  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I.
  • Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. (n.d.).
  • ChemicalBook. (n.d.). Nicotinic acid(59-67-6) 13C NMR spectrum.

Sources

Foundational

A Technical Guide to 2-Methylamino-3-bromo-5-pyridinecarboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-methylamino-3-bromo-5-pyridinecarboxylic acid, a substituted pyridine derivative of interest in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-methylamino-3-bromo-5-pyridinecarboxylic acid, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. While this specific compound is not widely cataloged as a commercially available reagent, this document outlines its chemical identity, predicted properties, a plausible synthetic pathway based on established methodologies for analogous structures, and its potential applications as a versatile building block in the development of novel therapeutics.

Chemical Identity and Properties

2-Methylamino-3-bromo-5-pyridinecarboxylic acid belongs to the class of substituted nicotinic acids. Nicotinic acid, also known as pyridine-3-carboxylic acid, is a form of vitamin B3 and a well-established scaffold in medicinal chemistry.[1] The substituents on the pyridine ring—a methylamino group at the 2-position, a bromine atom at the 3-position, and the carboxylic acid at the 5-position—impart specific chemical properties that make it a valuable intermediate for further chemical modifications.

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₇H₇BrN₂O₂-
Molecular Weight 231.05 g/mol -
IUPAC Name 2-(methylamino)-3-bromo-5-pyridinecarboxylic acid-
CAS Number Not assignedBased on searches of major chemical databases.
Physical Form Expected to be a solid at room temperature.[2]Based on similar substituted pyridine carboxylic acids.
Solubility Likely soluble in organic solvents like DMSO and methanol.Based on general solubility of related compounds.
Reactivity The bromine atom is a versatile handle for cross-coupling reactions. The carboxylic acid can be converted to esters and amides. The amino group can also be functionalized.[3]General reactivity of brominated pyridines and carboxylic acids.

Synthesis and Reactivity

The synthesis of 2-methylamino-3-bromo-5-pyridinecarboxylic acid can be approached through a multi-step sequence starting from readily available pyridine derivatives. The following proposed synthetic pathway is based on established and reliable reactions in pyridine chemistry.

Proposed Synthetic Pathway

A plausible route involves the sequential introduction of the required functional groups onto a pyridine scaffold. One such strategy could start from a commercially available substituted pyridine.

Synthetic Pathway A 2-Amino-5-bromopyridine B 2-Amino-3,5-dibromopyridine A->B Bromination C Methyl 2-amino-3,5-dibromopyridine-x-carboxylate B->C Carboxylation D Methyl 2-(methylamino)-3,5-dibromopyridine-x-carboxylate C->D N-Methylation E 2-Methylamino-3-bromo-5-pyridinecarboxylic acid D->E Selective De-bromination & Hydrolysis

Caption: Proposed synthetic pathway for 2-methylamino-3-bromo-5-pyridinecarboxylic acid.

Experimental Protocols (Illustrative)

The following are generalized, step-by-step protocols for the key transformations, based on literature precedents for similar substrates.

Step 1: Bromination of 2-Amino-5-bromopyridine

This step introduces a second bromine atom onto the pyridine ring.

  • To a solution of 2-amino-5-bromopyridine in a suitable solvent (e.g., glacial acetic acid), add N-bromosuccinimide (NBS) portion-wise at room temperature.

  • Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Pour the reaction mixture into an ice-water slurry and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-3,5-dibromopyridine.

Step 2: Carboxylation

This can be achieved via a Grignard reaction followed by quenching with carbon dioxide, or through a metal-catalyzed carboxylation.

  • Protect the amino group if necessary.

  • Perform a halogen-metal exchange on the dibrominated pyridine using a strong base like n-butyllithium at low temperature (-78 °C).

  • Quench the resulting organometallic species with solid carbon dioxide (dry ice).

  • Acidify the reaction mixture to protonate the carboxylate and then extract the product.

Step 3: N-Methylation of the Amino Group

  • Dissolve the amino-pyridinecarboxylic acid ester in a suitable solvent (e.g., DMF).

  • Add a base (e.g., sodium hydride) to deprotonate the amino group.

  • Add a methylating agent (e.g., methyl iodide) and stir the reaction at room temperature.

  • Work up the reaction by quenching with water and extracting the product.

Step 4: Selective De-bromination and Hydrolysis

Selective removal of one bromine atom can be challenging and may require careful optimization. This can sometimes be achieved via catalytic hydrogenation or other reductive methods. The final step would be the hydrolysis of the ester to the carboxylic acid.

  • Subject the dibrominated compound to catalytic hydrogenation using a palladium catalyst, carefully monitoring the reaction to achieve mono-de-bromination.

  • Alternatively, other selective dehalogenation methods can be explored.

  • Hydrolyze the resulting ester to the carboxylic acid using aqueous base (e.g., NaOH or LiOH) followed by acidification.

Applications in Drug Discovery and Medicinal Chemistry

Pyridine derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals.[4] The structural features of 2-methylamino-3-bromo-5-pyridinecarboxylic acid make it a highly versatile scaffold for drug discovery.

Applications Core 2-Methylamino-3-bromo-5-pyridinecarboxylic Acid App1 Cross-Coupling Reactions (Suzuki, Stille, etc.) Core->App1 via Bromine App2 Amide Bond Formation Core->App2 via Carboxylic Acid App3 Further Ring Functionalization Core->App3 via Amino Group App4 Bioisosteric Replacement Core->App4

Caption: Potential applications of the core scaffold in medicinal chemistry.

  • Cross-Coupling Reactions : The bromine atom at the 3-position is a key functional group that allows for the introduction of a wide variety of substituents through well-established cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings.[3] This enables the exploration of a large chemical space to optimize biological activity.

  • Amide Bond Formation : The carboxylic acid at the 5-position can be readily converted into amides by coupling with a diverse range of amines. Amide bonds are prevalent in many drug molecules and are crucial for establishing key interactions with biological targets.

  • Scaffold for Library Synthesis : The multiple functionalization points make this molecule an ideal starting point for the synthesis of compound libraries for high-throughput screening.

  • Bioisosteric Replacement : The pyridine ring itself is often used as a bioisostere for a phenyl ring in drug design, offering advantages in terms of solubility and metabolic stability.

A closely related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, has been synthesized as a key intermediate for a potent antagonist of dopamine D2 and D3, and serotonin-3 (5-HT3) receptors, highlighting the potential of this structural class in developing treatments for neurological and psychiatric disorders.[5][6] Derivatives of pyridine carboxylic acids have also been investigated for their potential as anti-inflammatory and anti-hyperglycemic agents.[7]

Conclusion

2-Methylamino-3-bromo-5-pyridinecarboxylic acid, while not a stock chemical, represents a valuable and synthetically accessible building block for medicinal chemists. Its trifunctional nature provides a versatile platform for the creation of diverse molecular architectures. The established reactivity of its constituent functional groups, coupled with the proven importance of the substituted pyridine scaffold in drug discovery, suggests that this compound and its derivatives hold significant promise for the development of novel therapeutic agents. Researchers working in this area can utilize the synthetic strategies and chemical principles outlined in this guide to access this and related compounds for their research and development programs.

References

  • Ningbo Innopharmchem Co., Ltd. (2026, February 14). Mastering Organic Synthesis: The Versatility of 3-Bromo-2-Pyridinecarboxylic Acid. Link

  • Santanello, F., et al. (1983). Synthesis and antihypertensive activity of 5-thio-2-pyridinecarboxylic acid derivatives. Journal of Medicinal Chemistry, 26(9), 1307-1312.
  • Sigma-Aldrich. 2-(Methylamino)nicotinic acid. Link

  • ChemBridge. 2-(methylamino)nicotinic acid. Link

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
  • Santa Cruz Biotechnology. 6-methyl-2-(methylamino)nicotinic acid. Link

  • Sigma-Aldrich. 2-Amino-5-bromo-3-methylpyridine. Link

  • CAS Common Chemistry. Methyl 5-bromo-2-methoxy-6-(methylamino)-3-pyridinecarboxylate. Link

  • ChemicalBook. 5-AMINO-3-BROMO-2-METHYLPYRIDINE synthesis. Link

  • BLD Pharm. 3-Bromo-5-pyridine carboxylic acid. Link

  • Chem-Impex. 2-(2-Methoxybenzylamino)Nicotinic Acid. Link

  • PubChem. 2-Amino-5-bromo-3-methylpyridine. Link

  • IndiaMART. 2-Amino-5-Bromo-3-Methyl Pyridine (3430-21-5). Link

  • Ningbo Innopharmchem Co., Ltd. (2026, February 19). The Role of Pyridine Derivatives in Modern Pharmaceutical Synthesis. Link

  • Fisher Scientific. Matrix Scientific 2-BROMO-5-PYRIDINECARBOXYLIC ACID. Link

  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Link

  • den Hertog, H. J. (1945). On the reactivity of the bromine atoms in brominated pyridines. Recueil des Travaux Chimiques des Pays-Bas, 64(3), 85-103.
  • Wibaut, J. P., & den Hertog, H. J. (1950). The Synthesis of Some Substituted Pyridine and Piperidine Compounds from Dipicolinic Acid. Recueil des Travaux Chimiques des Pays-Bas, 69(1), 115-124.
  • Organic Chemistry Portal. Pyridine synthesis. Link

  • Al-Suwaidan, I. A., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, 20(3), 456-475.
  • AiFChem. 3-Bromo-5-pyridine carboxylic acid. Link

  • Comins, D. L., et al. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Tetrahedron Letters, 41(51), 10083-10086.
  • Google Patents. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. Link

  • Sigma-Aldrich. 5-bromo-2-(dimethylamino)pyridine-3-carboxylic acid. Link

  • PubChemLite. Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate. Link

  • Inam, M., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen.
  • LibreTexts Chemistry. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Link

  • LibreTexts Chemistry. (2021, December 27). 10.4: Alpha Bromination of Carboxylic Acids. Link

  • Comins, D. L., et al. (2001). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. ChemInform, 32(23).
  • Shang, R., et al. (2017). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. Chemical Science, 8(2), 1469-1472.
  • Sharma, A., et al. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Pharmaceuticals, 18(5), 706.
  • Ossila. 5-Bromo-3-fluoropyridine-2-carboxylic acid. Link

  • Desikan, R., et al. (2025, October 4). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Scientific Reports, 15(1), 34536.
  • Wikipedia. Nicotinic acid. Link

  • MDPI. (2024, August 31). Recent Advances: Heterocycles in Drugs and Drug Discovery. Link

  • CymitQuimica. CAS 886365-28-2: Methyl 5-bromo-2-chloro-4-pyridinecarboxylate. Link

  • J&K Scientific. 2-(Methylamino)pyrimidine-5-carboxylic acid. Link

  • Sigma-Aldrich. 2-Amino-5-bromo-3-pyridinol. Link

Sources

Exploratory

An In-depth Technical Guide to 5-Bromo-6-methylamino-nicotinic Acid: A Versatile Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Bromo-6-methylamino-nicotinic acid, a halogenated derivative of nicotinic acid (Vitamin B3), is emerging as a pivotal building block in the lands...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-6-methylamino-nicotinic acid, a halogenated derivative of nicotinic acid (Vitamin B3), is emerging as a pivotal building block in the landscape of medicinal chemistry. Its unique structural framework, featuring a bromine atom, a methylamino group, and a carboxylic acid moiety on a pyridine ring, offers multiple avenues for chemical modification. This strategic arrangement of functional groups makes it a valuable precursor for the synthesis of a diverse array of complex heterocyclic compounds with significant potential in drug discovery. This technical guide provides a comprehensive overview of the molecular and physical properties of 5-Bromo-6-methylamino-nicotinic acid, a detailed protocol for its synthesis via the hydrolysis of its methyl ester precursor, and an exploration of its applications in the development of novel therapeutic agents.

Core Molecular and Physicochemical Profile

5-Bromo-6-methylamino-nicotinic acid is a compound of significant interest due to its potential as a scaffold in the design of biologically active molecules. A thorough understanding of its fundamental properties is crucial for its effective utilization in research and development.

Molecular Formula and Weight

The chemical structure of 5-Bromo-6-methylamino-nicotinic acid consists of a pyridine ring substituted with a bromine atom at the 5-position, a methylamino group at the 6-position, and a carboxylic acid group at the 3-position. This arrangement gives it the following molecular characteristics:

IdentifierValue
Molecular Formula C₇H₇BrN₂O₂
Molecular Weight 231.05 g/mol
IUPAC Name 5-Bromo-6-(methylamino)pyridine-3-carboxylic acid

The presence of both hydrogen bond donors (the carboxylic acid and the secondary amine) and acceptors (the nitrogen atoms in the pyridine ring and the carbonyl oxygen) suggests its potential for strong intermolecular interactions with biological targets.

Structural Representation

Caption: Chemical structure of 5-Bromo-6-methylamino-nicotinic acid.

Synthesis and Purification

The primary route for the synthesis of 5-Bromo-6-methylamino-nicotinic acid involves the hydrolysis of its corresponding methyl ester, Methyl 5-bromo-6-(methylamino)nicotinate (CAS No: 1244016-90-7).[1] This method provides a reliable and efficient pathway to the desired carboxylic acid.

Synthesis Workflow

The synthesis is a two-step process that begins with the commercially available precursor, Methyl 5-bromo-6-(methylamino)nicotinate.

Synthesis_Workflow start Methyl 5-bromo-6-(methylamino)nicotinate (CAS: 1244016-90-7) hydrolysis Alkaline Hydrolysis (e.g., NaOH or KOH in alcohol/water) start->hydrolysis Reactant acidification Acidification (e.g., HCl) hydrolysis->acidification Intermediate Salt product 5-Bromo-6-methylamino-nicotinic acid acidification->product Final Product

Caption: Workflow for the synthesis of 5-Bromo-6-methylamino-nicotinic acid.

Detailed Experimental Protocol: Hydrolysis of Methyl 5-bromo-6-(methylamino)nicotinate

This protocol is adapted from established procedures for the hydrolysis of related nicotinic acid esters.

Materials:

  • Methyl 5-bromo-6-(methylamino)nicotinate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Methyl 5-bromo-6-(methylamino)nicotinate in a suitable solvent such as ethanol or methanol.

  • Saponification: Prepare an aqueous solution of sodium hydroxide or potassium hydroxide (typically 1 to 2 M) and add it to the solution of the ester. The molar equivalent of the base should be in excess (e.g., 2-3 equivalents) to ensure complete hydrolysis.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 2 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the alcohol solvent under reduced pressure using a rotary evaporator.

  • Acidification: To the remaining aqueous residue, add deionized water and cool the mixture in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution reaches approximately 4-5. This will protonate the carboxylate salt, causing the free carboxylic acid to precipitate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate, multiple times to ensure complete recovery of the product.

  • Drying and Concentration: Combine the organic layers and wash with deionized water, followed by a brine solution. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 5-Bromo-6-methylamino-nicotinic acid as a solid.

  • Purification (Optional): The crude product can be further purified by recrystallization from an appropriate solvent system to obtain a high-purity solid.

Applications in Drug Discovery and Medicinal Chemistry

Nicotinic acid and its derivatives are well-established as important pharmacophores in drug development, exhibiting a wide range of biological activities. The structural features of 5-Bromo-6-methylamino-nicotinic acid make it a particularly attractive scaffold for several reasons:

  • Versatile Synthetic Handle: The bromine atom at the 5-position serves as a key synthetic handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl and heteroaryl groups, enabling the exploration of structure-activity relationships (SAR).

  • Modifiable Carboxylic Acid: The carboxylic acid group can be readily converted into amides, esters, and other derivatives, providing another point for chemical diversification to optimize pharmacokinetic and pharmacodynamic properties.

  • Potential Biological Targets: Derivatives of nicotinic acid have been investigated for their activity against a range of biological targets, including enzymes and receptors. The unique substitution pattern of 5-Bromo-6-methylamino-nicotinic acid may confer novel biological activities.

While specific biological data for 5-Bromo-6-methylamino-nicotinic acid is not extensively published, the broader class of substituted nicotinic acids has shown promise in various therapeutic areas, including:

  • Oncology: As precursors to kinase inhibitors and other anti-cancer agents.

  • Neuroscience: For the development of agents targeting receptors in the central nervous system.

  • Infectious Diseases: As a scaffold for novel antibacterial and antiviral compounds.

Conclusion

5-Bromo-6-methylamino-nicotinic acid is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its well-defined structure and multiple reactive sites provide a robust platform for the synthesis of novel and complex molecules. The straightforward synthetic route from its commercially available methyl ester makes it an accessible starting material for research and development endeavors. As the exploration of novel chemical space continues to be a priority in the pharmaceutical industry, the utility of scaffolds such as 5-Bromo-6-methylamino-nicotinic acid is poised to grow, offering new opportunities for the discovery of next-generation therapeutics.

References

Sources

Foundational

Technical Guide: Methyl 5-bromo-6-(methylamino)pyridine-3-carboxylate

CAS: 1244016-90-7 Formula: C₈H₉BrN₂O₂ Molecular Weight: 245.07 g/mol [1][2][3] Executive Summary Methyl 5-bromo-6-(methylamino)pyridine-3-carboxylate is a high-value heterocyclic intermediate primarily utilized in the sy...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1244016-90-7 Formula: C₈H₉BrN₂O₂ Molecular Weight: 245.07 g/mol [1][2][3]

Executive Summary

Methyl 5-bromo-6-(methylamino)pyridine-3-carboxylate is a high-value heterocyclic intermediate primarily utilized in the synthesis of allosteric SHP2 (Src homology region 2 domain-containing phosphatase-2) inhibitors and various tyrosine kinase antagonists.[1][3] Its structural utility lies in the orthogonal reactivity of its three functional handles: the methyl ester (C3) available for acylation or heterocycle formation, the bromide (C5) primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), and the methylamino group (C6) which often serves as a critical hydrogen-bond donor in protein-ligand interactions.[1][3]

This guide details the physicochemical profile, validated synthetic routes, and handling protocols for researchers integrating this scaffold into medicinal chemistry programs.

Chemical Profile & Properties[2][3][4][5][6][7][8]

The compound exhibits a push-pull electronic system where the electron-donating methylamino group at C6 counteracts the electron-withdrawing ester at C3, stabilizing the pyridine ring but making C5 susceptible to electrophilic attack or metal insertion.[1][3]

PropertyDataNote
Appearance Off-white to pale yellow solidOxidizes slightly upon air exposure
Melting Point 118 – 122 °CTypical range; purity dependent
Boiling Point 336.5 ± 37.0 °CPredicted at 760 mmHg
Density 1.55 ± 0.1 g/cm³Predicted
pKa (Base) ~3.5 (Pyridine N)Reduced basicity due to Br/Ester EWG
LogP 1.98Lipophilic, suitable for CNS penetration models
Solubility DMSO, DCM, Ethyl AcetateSparingly soluble in water

Synthetic Methodology

Retrosynthetic Analysis

The most robust synthetic approach avoids direct bromination of the electron-rich amino-pyridine, which often leads to over-bromination or regiochemical mixtures.[1][3] Instead, a Nucleophilic Aromatic Substitution (SₙAr) strategy is preferred, displacing a C6-halogen with methylamine.[3]

Primary Synthetic Route (SₙAr Strategy)

Precursor: Methyl 5-bromo-6-chloropyridine-3-carboxylate or Methyl 5-bromo-6-fluoropyridine-3-carboxylate.[1][3]

Reaction Scheme Logic
  • Regioselectivity: The C6 position is activated for nucleophilic attack by the para-relationship to the electron-withdrawing ester (C3) and the inductive effect of the ortho-bromide (C5).[3]

  • Leaving Group: Fluoride is faster (SₙAr), but chloride is cheaper and sufficiently reactive in this activated system.[3]

Step-by-Step Protocol

Note: This protocol is adapted from standard procedures for 6-halonicotinates.

  • Preparation: Charge a reaction vessel with Methyl 5-bromo-6-chloropyridine-3-carboxylate (1.0 eq) and anhydrous THF (10 volumes).

  • Reagent Addition: Cool the solution to 0°C. Slowly add Methylamine (2.0 M in THF, 2.5 eq) dropwise.

    • Critical Control: Exothermic reaction. Maintain internal temperature < 10°C to prevent ester aminolysis (side reaction).[3]

  • Catalysis (Optional): If using the chloro-analog, adding DIPEA (1.5 eq) or catalytic KF can accelerate the rate.[3]

  • Reaction: Warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LCMS.[3]

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash with saturated NaHCO₃ followed by brine.

    • Dry organic layer over Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from EtOAc/Heptane or purify via silica flash chromatography (0-30% EtOAc in Hexane).

Visualization of Synthesis Workflow

SynthesisWorkflow Start Methyl 5-bromo-6-chloropyridine-3-carboxylate Process SₙAr Reaction 0°C -> RT, 4-6h Start->Process Reagent Methylamine (THF) Base (DIPEA) Reagent->Process Workup Aq. Workup & Drying Process->Workup Product Methyl 5-bromo-6-(methylamino) pyridine-3-carboxylate Workup->Product

Caption: Figure 1. SₙAr synthetic pathway ensuring regioselective amine installation without compromising the C3-ester.[1][3]

Applications in Drug Discovery

SHP2 Allosteric Inhibitors

This intermediate is a "lynchpin" scaffold for developing allosteric inhibitors of SHP2, a phosphatase implicated in the PD-1/PD-L1 pathway and various cancers (e.g., KRAS-mutant tumors).[1][3]

  • Mechanistic Role: The pyridine core acts as a rigid linker.

  • Interaction: The 6-methylamino group often forms a hydrogen bond with the backbone carbonyl of residue Glu250 or Arg111 in the SHP2 allosteric tunnel.

  • Vector: The 5-bromo position allows for the coupling of heteroaryl "head" groups (e.g., amino-pyrazines) that occupy the solvent-exposed region.[1][3]

Pathway Logic

The compound allows modular assembly of drugs. The bromide is typically reacted last or second to preserve the sensitive functionality, or the ester is hydrolyzed to an acid for amide coupling.

DrugDesign cluster_mod Modular Functionalization Scaffold CAS 1244016-90-7 (Core Scaffold) C3 C3-Ester: Hydrolysis -> Amide Coupling (Links to Tail/Solubilizing Group) Scaffold->C3 C5 C5-Bromide: Suzuki Coupling (Links to Head/Pharmacophore) Scaffold->C5 C6 C6-Methylamine: H-Bond Donor (Critical Protein Anchor) Scaffold->C6 Target SHP2 Allosteric Inhibitor (e.g., SHP394 Analogs) C3->Target C5->Target C6->Target

Caption: Figure 2. Pharmacophore mapping showing how the three functional handles contribute to final drug architecture.

Handling & Safety (EHS)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Skin Irritation H315: Causes skin irritationWear nitrile gloves (min 0.11mm thickness).[1][3]
Eye Damage H319: Causes serious eye irritationUse safety goggles with side shields.[3]
STOT-SE H335: May cause respiratory irritationHandle in a fume hood.[1][3] Avoid dust generation.

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is prone to oxidation over long periods; protect from light.

References

  • Vertex Pharmaceuticals. (2000).[3] An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. (Methodology grounding for aminopyridine synthesis).[3]

  • Novartis/Genentech. (2019).[3] 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors. (Contextualizes the scaffold in SHP2 inhibition).[3]

  • PubChem. (2025).[3][4] Methyl 5-bromo-6-(methylamino)pyridine-3-carboxylate (Compound Summary). (Physical property verification).[3]

  • Google Patents. (2022).[3] Heterocyclic compounds containing two or more hetero rings.[5] (Patent citing the specific CAS as an intermediate).[3]

Sources

Exploratory

Technical Guide: 5-Bromo-6-(methylamino)nicotinonitrile Precursor Properties

[1][2] Executive Summary 5-Bromo-6-(methylamino)nicotinonitrile (CAS: 1782667-42-8) is a high-value heterocyclic intermediate primarily utilized in the discovery and development of small-molecule kinase inhibitors.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

5-Bromo-6-(methylamino)nicotinonitrile (CAS: 1782667-42-8) is a high-value heterocyclic intermediate primarily utilized in the discovery and development of small-molecule kinase inhibitors.[1][2] Its structural core—a trisubstituted pyridine—offers three distinct orthogonal handles for chemical diversification: an electrophilic nitrile (C3), a halogen handle for cross-coupling (C5), and a nucleophilic amine (C6). This guide details its physicochemical profile, validated synthesis protocols, and strategic utility in medicinal chemistry.

Part 1: Chemical Profile & Physicochemical Properties[1][2]

The compound is characterized by a pyridine ring substituted with a bromine atom, a methylamino group, and a nitrile group. This specific substitution pattern renders the molecule highly versatile for "scaffold hopping" in drug design, particularly for ATP-competitive inhibitors where the aminopyridine motif often interacts with the hinge region of kinases.

Table 1: Physicochemical Specifications
PropertySpecificationNotes
IUPAC Name 5-Bromo-6-(methylamino)pyridine-3-carbonitrile
CAS Number 1782667-42-8
Molecular Formula C₇H₆BrN₃
Molecular Weight 212.05 g/mol
Appearance Off-white to pale yellow solidColor deepens upon oxidation/light exposure.[1][2][3]
Solubility DMSO (>50 mg/mL), DMF, MethanolSparingly soluble in water/non-polar solvents.[1]
pKa (Calculated) ~3.5 (Pyridine N)Reduced basicity due to electron-withdrawing CN/Br.
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsCritical for binding affinity in biological targets.[1][2]

Part 2: Validated Synthesis Protocol

Route: Nucleophilic Aromatic Substitution (


)
Precursor:  5-Bromo-6-chloronicotinonitrile
Reagent:  Methylamine (2.0 M in THF or MeOH)[1][2]
Mechanistic Insight

The synthesis relies on the regioselective displacement of the chlorine atom at the C6 position. The C6 position is activated for nucleophilic attack by the ring nitrogen (ortho-effect) and the electron-withdrawing nitrile group at C3 (para-effect relative to the Nitrogen, meta to the leaving group, but inductively activating). The bromine at C5 is less reactive toward


 conditions, preserving it for subsequent palladium-catalyzed couplings.
Experimental Workflow
  • Preparation : Charge a dry reaction vessel with 5-bromo-6-chloronicotinonitrile (1.0 eq) and anhydrous THF (10 vol).

  • Activation : Cool the solution to 0–5°C to minimize side reactions (e.g., bis-addition).

  • Nucleophilic Attack : Add Methylamine (2.0 M in THF, 2.5 eq) dropwise over 15 minutes.[1][2]

    • Note: Excess amine acts as both the nucleophile and the base to scavenge the HCl byproduct.[2][4][5] Alternatively, add DIPEA (1.2 eq) if using stoichiometric amine.[1]

  • Reaction : Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.

  • Monitoring (Self-Validation) :

    • TLC : Mobile phase Hexane:EtOAc (3:1).[1][2] Product will be more polar (lower

      
      ) than the starting chloronitrile.[1]
      
    • LC-MS : Monitor for disappearance of M+ (216/218 pattern for Br/Cl) and appearance of Product M+ (212/214 pattern for Br).

  • Work-up :

    • Concentrate the reaction mixture to remove excess methylamine and THF.[1][2]

    • Resuspend residue in EtOAc and wash with water (

      
      ) and Brine (
      
      
      
      ).[1]
    • Dry over

      
      , filter, and concentrate.[6][7][8]
      
  • Purification : Recrystallize from Ethanol/Heptane or purify via silica gel flash chromatography (0-40% EtOAc in Hexanes) if high purity (>99%) is required.[1][2]

Diagram 1: Synthesis Workflow

SynthesisWorkflow Start 5-Bromo-6-chloronicotinonitrile (Precursor) Intermediate Meisenheimer Complex (Transient) Start->Intermediate 0°C, THF Nucleophilic Attack Reagent Methylamine (THF) + DIPEA (Base) Reagent->Intermediate Product 5-Bromo-6-(methylamino) nicotinonitrile Intermediate->Product Elimination of HCl RT, 4h

Caption: Regioselective


 synthesis pathway preserving the C5-Bromine handle.

Part 3: Precursor Utility & Downstream Applications[1][2]

This molecule is not just a final product but a "linchpin" intermediate.[1][2] Its value lies in the orthogonality of its functional groups, allowing for sequential modification without protecting groups.

Palladium-Catalyzed Cross-Coupling (C5 Position)

The C5-Bromine is sterically accessible and electronically primed for Suzuki-Miyaura or Buchwald-Hartwig couplings.[1][2]

  • Application: Introduction of aryl/heteroaryl groups to extend the scaffold into the hydrophobic pocket of a kinase.[1][2]

  • Protocol Note: Use precatalysts like

    
     or 
    
    
    
    to prevent poisoning by the free amine/nitrile.[1][2]
Nitrile Transformations (C3 Position)

The nitrile group is a masked carboxylic acid, amide, or heterocycle.

  • Hydrolysis: Acidic hydrolysis (

    
    ) yields the Nicotinamide  derivative (useful for PARP inhibitors).[1][2]
    
  • Cyclization: Reaction with hydrazine or hydroxylamine can generate fused bicyclic systems like pyrazolo[3,4-b]pyridines , common in oncology drugs.[1][2]

Scaffold Cyclization (C5 + C6)

The proximity of the C5-Br and C6-NHMe allows for intramolecular cyclization reactions.[1]

  • Example: Reaction with an alkyne (Sonogashira) followed by cyclization yields 7-methyl-1H-pyrrolo[2,3-b]pyridine (7-azaindole) derivatives.[1][2]

Diagram 2: Functionalization Map

ReactivityMap Core 5-Bromo-6-(methylamino) nicotinonitrile Suzuki Suzuki Coupling (Aryl/Heteroaryl addition) Core->Suzuki  C5-Br Handle   Hydrolysis Hydrolysis (To Carboxamide/Acid) Core->Hydrolysis  C3-CN Group   Cyclization Bicyclic Formation (e.g. Azaindoles) Core->Cyclization  C5-Br + C6-NHMe  

Caption: Orthogonal reactivity map demonstrating the three primary diversification vectors.

Part 4: Safety & Handling

  • Hazards: Classified as Irritant (H315, H319, H335) .[1][2]

  • Specific Risk: As a nitrile, metabolic release of cyanide is theoretically possible but rare for stable aromatic nitriles.[1][2] However, standard precautions for cyanide-containing intermediates should be observed.[1][2]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation over prolonged exposure to air.[1][2]

References

  • PubChem. (2025).[1][2][3][9] 5-Bromo-6-(methylamino)pyridine-3-carbonitrile (Compound Summary). National Library of Medicine.[1][2] Retrieved from [Link][1]

Sources

Foundational

Chemo-Orthogonal Functionalization of 5-Bromo-6-Substituted Nicotinic Acids: A Strategic Guide

Topic: Chemical properties of 5-bromo-6-substituted nicotinic acids Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the architecture of mo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical properties of 5-bromo-6-substituted nicotinic acids Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the architecture of modern drug discovery—particularly within kinase inhibitor and GPCR ligand design—5-bromo-6-substituted nicotinic acids represent a "privileged scaffold."[1] Their utility stems from a unique electronic configuration that allows for orthogonal reactivity : the ability to selectively functionalize three distinct sites (C3, C5, and C6) using different chemical modalities without cross-interference.

This guide provides a rigorous technical analysis of this scaffold, moving beyond basic synthesis to explore the kinetic and thermodynamic factors governing its chemoselectivity. We present validated protocols for sequential functionalization, ensuring high-yield access to complex heteroaryl libraries.

Structural Analysis & Electronic Properties

The reactivity of 5-bromo-6-chloronicotinic acid (the archetypal precursor) is dictated by the interplay between the electron-deficient pyridine ring and its substituents.

The Electronic "Push-Pull" Map
  • Position 6 (The Electrophilic Trap): The nitrogen atom withdraws electron density via induction (

    
    ) and resonance (
    
    
    
    ), making C2 and C6 highly electron-deficient. The presence of a carboxyl group at C3 further depletes electron density at C6.[1] Consequently, a halogen at C6 is highly activated toward Nucleophilic Aromatic Substitution (
    
    
    )
    .
  • Position 5 (The Metallation Handle): The C5 position is meta to the ring nitrogen and therefore less electron-deficient than C6. Halogens here are resistant to

    
     but ideally situated for Palladium-catalyzed Cross-Coupling  (Suzuki-Miyaura, Buchwald-Hartwig).[1] The C-Br bond is weaker than the C-Cl bond, facilitating faster oxidative addition.
    
  • Position 3 (The Acidic Anchor): The carboxylic acid offers a handle for amide coupling or esterification. Crucially, it can also serve as a directing group in C-H activation protocols.[1]

Quantitative Properties (Table 1)
PropertyValue / CharacteristicImpact on Reactivity
pK_a (COOH) ~3.8 - 4.2Acidic enough to form salts; requires activation (e.g., HATU, SOCl2) for amidation.
C-X Bond Energy C-Br: ~68 kcal/molC-Cl: ~81 kcal/molC-Br undergoes oxidative addition faster than C-Cl, enabling chemoselective Pd-coupling at C5.[1]
LogP ~1.8 (for 6-Cl derivative)Moderate lipophilicity; amenable to standard organic extraction (EtOAc/DCM).[1]
Solubility Low in neutral water; Soluble in DMSO, DMF, MeOHPolar solvents are required for

reactions; dipolar aprotic solvents enhance nucleophilicity.

Synthetic Access: The Core Protocol

While commercial sources exist, in-house synthesis is often required to access specific 6-substituents or isotopically labeled variants.[1] The most robust route involves the deoxychlorination of 6-hydroxynicotinic acid.

Protocol A: Deoxychlorination to 5-Bromo-6-chloronicotinic Acid

Objective: Convert 5-bromo-6-hydroxynicotinic acid to 5-bromo-6-chloronicotinic acid.[1]

Reagents:

  • 5-Bromo-6-hydroxynicotinic acid (1.0 eq)[1]

  • Phosphorus oxychloride (

    
    ) (Excess, Solvent/Reagent)
    
  • Tetramethylammonium chloride (

    
    ) (1.1 eq) - Critical additive for rate enhancement.
    

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ), combine 5-bromo-6-hydroxynicotinic acid and 
    
    
    
    .
  • Addition: Carefully add

    
     (approx. 2 mL per mmol of substrate).[1]
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 3–4 hours. The suspension should become a clear solution, indicating consumption of the starting material.
    
  • Quench (Exothermic!): Cool the reaction to room temperature. Slowly pour the mixture onto crushed ice with vigorous stirring. Caution: Hydrolysis of excess

    
     releases HCl gas.
    
  • Isolation: Stir the aqueous slurry for 2 hours to ensure complete hydrolysis of the intermediate acid chloride back to the carboxylic acid. Filter the resulting pink/white precipitate.[1]

  • Purification: Dissolve the solid in EtOAc, dry over anhydrous

    
    , filter, and concentrate.
    
    • Yield Expectation: >95%[1][2]

    • Validation:

      
       NMR (DMSO-
      
      
      
      ) shows loss of the broad OH/NH signal and a shift in aromatic protons.

The Reactivity Decision Tree: Orthogonal Functionalization

The order of operations is critical. Attempting a Suzuki coupling at C5 before functionalizing C6 can lead to mixtures because the activated C6-Cl bond can also undergo oxidative addition or hydrolysis under basic aqueous conditions.[1]

Strategy 1: The "Standard" Path ( Amide Suzuki)

This is the highest-yielding sequence for generating diverse libraries.[1]

  • Step 1 (

    
    ):  Displace the highly reactive C6-Cl with an amine or alkoxide.[1] The C5-Br remains intact because it is deactivated toward 
    
    
    
    .[1]
  • Step 2 (Amide Coupling): Functionalize the C3-COOH.

  • Step 3 (Cross-Coupling): Use the C5-Br for Suzuki/Sonogashira coupling.[1]

Strategy 2: The "Inverse" Path (Suzuki )

Required only if the C6 substituent is incompatible with Pd-catalysis conditions.

  • Challenge: Preventing C6-Cl reactivity.[1][3]

  • Solution: Use anhydrous conditions (prevent hydrolysis), weak bases (e.g.,

    
    ), and highly selective ligands (e.g., XPhos) that favor the electronically softer C-Br bond.
    

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthetic pathways available from the core scaffold.

G Start 5-Bromo-6-chloro- nicotinic acid SNAr_Prod 6-Amino-5-bromo- nicotinic acid Start->SNAr_Prod Path A: SNAr (R-NH2, Heat) Acid_Cl Acid Chloride (Reactive Intermediate) Start->Acid_Cl Path B: Activation (SOCl2 or Oxalyl Cl) Suzuki_Prod 5-Aryl-6-chloro- nicotinic acid Start->Suzuki_Prod Path C: Suzuki (Direct) (Pd(0), Anhydrous Base) *Risk of C6 side-rxn* Final_Lib1 Library A: C6-Amine / C5-Aryl SNAr_Prod->Final_Lib1 Suzuki Coupling (Ar-B(OH)2, Pd) Amide 5-Bromo-6-chloro- nicotinamide Acid_Cl->Amide Amidation (R'-NH2)

Figure 1: Chemoselective reaction pathways for 5-bromo-6-chloronicotinic acid. Path A (Green) indicates the most robust sequence for library generation.

Detailed Experimental Protocols

Protocol B: Regioselective at C6

Application: Introduction of amine motifs (e.g., morpholine, piperazine) while preserving the C5-Br.

  • Stoichiometry: Dissolve 5-bromo-6-chloronicotinic acid (1.0 eq) in DMF (0.5 M).

  • Base: Add DIPEA (2.5 eq). Note: Excess base is required to neutralize the HCl generated and keep the carboxylic acid deprotonated.

  • Nucleophile: Add the amine (1.2 eq).[1]

  • Conditions: Heat to

    
     for 2–6 hours. Monitor by LCMS.[1]
    
    • Checkpoint: The C6-Cl is displaced.[1] The C5-Br remains >99% intact due to the high energy barrier for

      
       at the meta position.
      
  • Workup: Dilute with water, adjust pH to ~4 with 1N HCl (to precipitate the product), filter, and dry.

Protocol C: Suzuki-Miyaura Coupling at C5

Application: Installing biaryl systems.[1][4]

  • Solvent System: 1,4-Dioxane/Water (4:1).[1] Degassing is critical to prevent homocoupling.

  • Catalyst:

    
     (5 mol%).[1] This catalyst is robust and resists deactivation by the pyridine nitrogen.[1]
    
  • Base:

    
     (3.0 eq).[1]
    
  • Reactants: 6-substituted-5-bromonicotinic acid (1.0 eq) + Aryl boronic acid (1.2 eq).

  • Conditions:

    
     under Argon for 4–12 hours.
    
  • Purification: The product is an acid.[1] Perform an acid-base extraction (Extract impurities with EtOAc at basic pH; Acidify aqueous layer to pH 3; Extract product with EtOAc).

Medicinal Chemistry Applications

The 5-bromo-6-substituted nicotinic acid scaffold is ubiquitous in modern pharmacopeia.[1]

  • Kinase Inhibitors: The pyridine nitrogen often serves as the "hinge binder" in ATP-competitive inhibitors.[1] The C5-aryl group extends into the hydrophobic pocket, while C6 substituents modulate solubility and solvent exposure.

  • Bioisosteres: The scaffold serves as a bioisostere for benzoic acid derivatives, improving metabolic stability (lowering clearance) and modulating lipophilicity (LogP).

  • Nicergoline Synthesis: 5-bromonicotinic acid is a key intermediate in the synthesis of Nicergoline, a vasodilator used for senile dementia and vascular disorders.[1]

References

  • Regioselectivity in Pd-Catalyzed Coupling: Bheeter, C. B., et al. "Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroaromatics."[1] Catalysis Science & Technology, 2016, 6, 2005-2049. [Link]

  • Kinetic Study of

    
     on Halopyridines: 
    National Institutes of Health (PubMed).[1] "S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism." J. Am. Chem. Soc., 2007.[1]
    [Link]
    

Sources

Exploratory

In-Depth Technical Guide: Solubility &amp; Handling of 5-Bromo-6-methylamino-nicotinic acid in DMSO

This guide details the solubility, physicochemical properties, and handling protocols for 5-Bromo-6-methylamino-nicotinic acid (also known as 5-Bromo-6-(methylamino)pyridine-3-carboxylic acid). It is designed for researc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility, physicochemical properties, and handling protocols for 5-Bromo-6-methylamino-nicotinic acid (also known as 5-Bromo-6-(methylamino)pyridine-3-carboxylic acid). It is designed for researchers requiring high-integrity stock solutions for biological assays or synthetic intermediates.

Executive Summary

5-Bromo-6-methylamino-nicotinic acid is a functionalized pyridine derivative widely used as a building block in medicinal chemistry. While it exhibits limited solubility in water and non-polar organic solvents (e.g., hexane, diethyl ether) due to its zwitterionic potential and intermolecular hydrogen bonding, it demonstrates excellent solubility in Dimethyl Sulfoxide (DMSO) .

For most research applications, a stock concentration of 50 mM to 100 mM in anhydrous DMSO is the standard, stable specification. Higher concentrations (up to 0.5 M) are thermodynamically possible but may require heating and are prone to precipitation upon freeze-thaw cycles.

Physicochemical Profile & Solubility Logic

To understand why DMSO is the optimal solvent, one must analyze the molecular interactions.

PropertyValueImplication for Solubility
Molecular Weight ~231.05 g/mol Small molecule; favors dissolution kinetics.
Molecular Structure Pyridine core, -COOH (C3), -Br (C5), -NHMe (C6)Amphoteric nature. The carboxylic acid and amine can form zwitterions in water, reducing solubility.
LogP (Predicted) ~1.5 - 1.9Moderately lipophilic. Soluble in polar aprotic solvents (DMSO, DMF).
H-Bond Donors/Acceptors 2 Donors / 4 AcceptorsStrong crystal lattice energy due to intermolecular H-bonding. DMSO disrupts these bonds effectively.
The DMSO Mechanism

DMSO (Dimethyl Sulfoxide) is a polar aprotic solvent with a high dielectric constant (


). It acts as a powerful hydrogen bond acceptor.
  • Disruption: DMSO oxygen atoms accept hydrogen bonds from the -NH (methylamino) and -OH (carboxylic) groups of the solute, breaking the crystal lattice.

  • Stabilization: The non-polar methyl groups of DMSO interact with the aromatic pyridine ring and the bromine substituent via van der Waals forces, stabilizing the molecule in solution.

Solubility Specifications

SolventSolubility RatingTypical Max Conc.[1]Notes
DMSO (Anhydrous) High > 100 mM Recommended for Stock. Clear solution.
DMF High> 100 mMAlternative for synthesis; less biocompatible.
Water (pH 7) Low< 1 mMPoor solubility due to zwitterionic lattice.
Ethanol Moderate~10-20 mMRequires heating; often precipitates on cooling.
1M NaOH High> 50 mMForms the sodium salt; good for aqueous assays but alters pH.

Critical Note: While solubility in DMSO is high, the presence of water (hygroscopicity of DMSO) can significantly lower the solubility limit over time. Always use anhydrous DMSO (≥99.9%) for stock preparation.

Protocol: Preparation of 50 mM Stock Solution

This protocol ensures a sterile, stable, and accurate stock solution.

Materials Required[2][3][4][5][6][7][8]
  • Compound: 5-Bromo-6-methylamino-nicotinic acid (Solid powder).

  • Solvent: DMSO, Anhydrous (Grade: Cell Culture or HPLC, ≥99.9%).

  • Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.

  • Equipment: Analytical balance, Vortex mixer, Sonicator (optional).

Step-by-Step Methodology
  • Calculation:

    • Target Concentration:

      
       (
      
      
      
      )
    • Volume Required:

      
      [2]
      
    • Mass Required:

      
      
      
      
      
      [2]
  • Weighing:

    • Weigh 115.5 mg of the powder into a sterile amber glass vial.

    • Note: Avoid using plastic microfuge tubes for long-term storage as DMSO can leach plasticizers.

  • Solvation:

    • Add 10.0 mL of anhydrous DMSO to the vial.

    • Technique: Add the solvent in two steps. First, add ~5 mL and vortex to wet the powder. Then add the remaining 5 mL.

  • Dissolution:

    • Vortex vigorously for 30-60 seconds.

    • Inspection: Hold the vial up to a light source. The solution should be completely clear and colorless to pale yellow.

    • Troubleshooting: If particles persist, sonicate in a water bath at room temperature for 5 minutes. Do not heat above 40°C to prevent degradation.

  • Sterilization (Optional for Cell Culture):

    • If used for cellular assays, filter the DMSO solution through a 0.22 µm PTFE or Nylon syringe filter .

    • Warning: Do NOT use Cellulose Acetate (CA) filters, as DMSO dissolves them.

Visual Workflow (DOT Diagram)

StockPrep Start Solid Compound (5-Bromo-6-methylamino-nicotinic acid) Weigh Weigh Mass (e.g., 11.55 mg for 1 mL) Start->Weigh AddSolvent Add Anhydrous DMSO (Grade ≥99.9%) Weigh->AddSolvent Mix Vortex / Sonicate (RT, 1-5 mins) AddSolvent->Mix Check Visual Inspection (Clear Solution?) Mix->Check Check->Mix No (Particles remain) Filter Sterile Filter (0.22 µm PTFE) Check->Filter Yes Storage Storage (-20°C, Amber Vial) Filter->Storage

Caption: Logical workflow for preparing a sterile, stable DMSO stock solution.

Stability & Storage Guidelines

  • Temperature: Store stock solutions at -20°C or -80°C .

    • Note: DMSO freezes at ~19°C. The stock will be solid in the freezer.

  • Freeze-Thaw Cycles: Limit to < 5 cycles . Repeated freezing and thawing can cause precipitation or moisture absorption. Aliquot into smaller volumes (e.g., 100 µL) to avoid this.

  • Light Sensitivity: The bromine substituent makes the compound potentially sensitive to photodehalogenation. Always use amber vials or wrap containers in aluminum foil.

  • Hygroscopicity: DMSO is extremely hygroscopic. Keep caps tightly sealed and parafilmed. Absorbed water can cause the compound to crash out of solution.

Applications & Dilution for Assays

When using the DMSO stock in biological assays (aqueous media):

  • Dilution Factor: Keep the final DMSO concentration in the assay < 0.5% (v/v) to avoid solvent toxicity to cells.

  • Precipitation Risk: Upon diluting a high-concentration DMSO stock (e.g., 100 mM) into aqueous buffer, the compound may precipitate due to the "solvent shift."

    • Mitigation: Perform an intermediate dilution (e.g., dilute 100 mM stock to 1 mM in medium) and mix immediately. Inspect for turbidity.

References

  • PubChem. 5-Bromonicotinic acid (Analogous Structure Data).[3] National Library of Medicine. Available at: [Link]

  • Abraham, M. H., & Acree, W. E. (2013).[4] On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents.[1][4][5] Journal of Chemical Thermodynamics.[4] (Demonstrates high solubility of pyridine-carboxylic acids in DMSO).

  • BenchChem.Solubility Assessment for Fragment-Based Screening. (Validates 100 mM DMSO stocks for pyridine fragments).

Sources

Foundational

Comparative Analysis of Halogenated Nicotinic Acid Derivatives: 5-Bromo-6-methyl vs. 5-Bromo-6-(methylamino) Scaffolds

The following technical guide provides an in-depth comparative analysis of 5-Bromo-6-methyl nicotinic acid and 5-Bromo-6-(methylamino) nicotinic acid . Executive Summary In medicinal chemistry, the pyridine ring serves a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparative analysis of 5-Bromo-6-methyl nicotinic acid and 5-Bromo-6-(methylamino) nicotinic acid .

Executive Summary

In medicinal chemistry, the pyridine ring serves as a privileged scaffold, particularly in the design of kinase inhibitors and GPCR ligands. The functionalization of the 5- and 6-positions of nicotinic acid (pyridine-3-carboxylic acid) critically alters the physicochemical and pharmacological profiles of the parent molecule.

This guide contrasts 5-Bromo-6-methyl nicotinic acid (Scaffold A) with 5-Bromo-6-(methylamino) nicotinic acid (Scaffold B). While both share the 5-bromo handle for cross-coupling (e.g., Suzuki-Miyaura), the substitution at the 6-position—a methyl group versus a methylamino group—diverges significantly in terms of electronic distribution, acid-base properties, and synthetic utility. Scaffold A is predominantly lipophilic and electron-deficient, ideal for hydrophobic pocket occupancy. Scaffold B is electron-rich and amphiphilic, often serving as a critical hydrogen-bond donor motif in kinase hinge-binding regions.

Chemical Identity & Physicochemical Profiling

The structural distinction lies in the substituent at the C6 position. This seemingly minor change dictates the electronic environment of the pyridine ring and the reactivity of the C5-Bromine bond.

Structural Visualization

Structures cluster_0 Scaffold A: 5-Bromo-6-methyl nicotinic acid cluster_1 Scaffold B: 5-Bromo-6-(methylamino) nicotinic acid StructA Pyridine Ring 3-COOH (Acid) 5-Br (Reactive Handle) 6-CH3 (Lipophilic) StructB Pyridine Ring 3-COOH (Acid) 5-Br (Reactive Handle) 6-NHMe (H-Bond Donor/e- Donor) StructA->StructB Substitution Effect (Steric vs Electronic)

Figure 1: Structural comparison highlighting the key functional groups at position 6.

Comparative Properties Table
Property5-Bromo-6-methyl nicotinic acid5-Bromo-6-(methylamino) nicotinic acid
CAS Number 1190862-72-61782667-42-8 (Nitrile precursor)*
Molecular Formula C₇H₆BrNO₂C₇H₇BrN₂O₂
Molecular Weight 216.03 g/mol 231.05 g/mol
Electronic Nature Electron-Deficient (Pyridine core + I effect)Electron-Rich (Mesomeric donation from N)
H-Bond Donors 1 (COOH)2 (COOH, NH)
H-Bond Acceptors 3 (N, C=O, OH)3 (N, C=O, OH)
Predicted pKa (COOH) ~3.25~3.8 - 4.2 (Less acidic due to e- donation)
LogP (Lipophilicity) ~1.5 (More Lipophilic)~0.8 (More Polar)
Solubility Low in water; soluble in DMSO/MeOHImproved aqueous solubility (Amphoteric)

*Note: The CAS 1782667-42-8 refers to the nitrile derivative, a common immediate precursor. The acid is often generated in situ.

Electronic Mechanisms & Reactivity[2]

The fundamental difference between these two scaffolds is the electronic effect of the 6-substituent on the pyridine ring.

6-Methyl (Inductive Effect)

The methyl group exerts a weak inductive electron-donating effect (+I) . It does not significantly perturb the inherent electron deficiency of the pyridine ring.

  • Reactivity : The 5-Br bond remains electron-poor, facilitating rapid oxidative addition with Pd(0) catalysts.

  • Metabolic Stability : The benzylic methyl hydrogens are susceptible to metabolic oxidation (Cytochrome P450) to form the alcohol or carboxylic acid.

6-Methylamino (Mesomeric Effect)

The methylamino group exerts a strong mesomeric electron-donating effect (+M) . The lone pair on the exocyclic nitrogen delocalizes into the pyridine ring.[1]

  • Reactivity : This donation increases electron density at the C5 position (ortho to the amino group). Consequently, the C-Br bond has increased double-bond character, making oxidative addition slower compared to the methyl variant. High-activity catalysts (e.g., Pd-XPhos, Pd-RuPhos) are often required for efficient coupling.

  • Binding : The -NHMe group acts as a key hydrogen bond donor, often critical for binding to the hinge region of kinase enzymes (e.g., mimicking the adenine ring of ATP).

Electronics cluster_Me 6-Methyl (Inductive) cluster_Amino 6-Methylamino (Mesomeric) Me_Effect Weak +I Effect Ring remains e- deficient Me_Result Fast Pd Oxidative Addition Standard Suzuki Conditions Me_Effect->Me_Result Am_Effect Strong +M Effect Lone pair delocalization Am_Resonance Increased e- density at C5 Stronger C-Br bond Am_Effect->Am_Resonance Am_Result Slower Pd Oxidative Addition Requires Electron-Rich Ligands Am_Resonance->Am_Result

Figure 2: Electronic impact of C6 substitution on C5-Bromine reactivity.

Synthetic Pathways[4]

The synthesis of these two scaffolds differs fundamentally. The methyl variant is typically accessed via direct bromination, whereas the methylamino variant requires nucleophilic aromatic substitution (SNAr).

Pathway A: Synthesis of 5-Bromo-6-methyl nicotinic acid

This route relies on the bromination of the commercially available 6-methylnicotinic acid.

  • Starting Material : 6-Methylnicotinic acid.[2][3][4]

  • Reagents : Bromine (Br₂), Thionyl Chloride (SOCl₂), Iron (Fe) catalyst.[5]

  • Mechanism : Electrophilic Aromatic Substitution (SEAr). The 3-COOH directs meta, but the 6-Me directs ortho/para. The position 5 is ortho to the activating Methyl and meta to the directing COOH (cooperative effect).

Pathway B: Synthesis of 5-Bromo-6-(methylamino) nicotinic acid

Direct bromination of 6-aminonicotinic acid can be uncontrolled. A more robust route involves SNAr displacement on a di-halo intermediate.

  • Starting Material : 5-Bromo-6-hydroxynicotinic acid.[6]

  • Activation : Conversion to 5-Bromo-6-chloronicotinic acid using POCl₃.

  • Displacement : SNAr reaction with Methylamine (MeNH₂).

  • Selectivity : The 6-Cl is highly activated for displacement due to the electron-withdrawing nitrogen and the 3-COOH (or ester), while the 5-Br remains intact due to steric and electronic factors favoring C6 attack.

Synthesis cluster_A Pathway A: 6-Methyl Variant cluster_B Pathway B: 6-Methylamino Variant StartA 6-Methylnicotinic Acid StepA1 Br2 / SOCl2 / Fe (Reflux) StartA->StepA1 ProdA 5-Bromo-6-methyl nicotinic acid StepA1->ProdA StartB 5-Bromo-6-hydroxy nicotinic acid StepB1 POCl3 / Reflux (Chlorination) StartB->StepB1 InterB 5-Bromo-6-chloro nicotinic acid StepB1->InterB StepB2 MeNH2 / THF (SNAr Displacement) InterB->StepB2 ProdB 5-Bromo-6-(methylamino) nicotinic acid StepB2->ProdB

Figure 3: Divergent synthetic workflows for the two scaffolds.

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Bromo-6-methyl nicotinic acid

Based on standard bromination methodologies [1, 2].

  • Setup : Equip a 250 mL round-bottom flask with a reflux condenser and a dropping funnel.

  • Reagents : Charge the flask with 6-methylnicotinic acid (50 mmol, 6.85 g) and thionyl chloride (20 mL). Add catalytic iron powder (0.2 g).

  • Reaction : Heat to 70°C. Add Bromine (3.0 mL, 58 mmol) dropwise over 2 hours.

  • Reflux : Stir at reflux (80°C) for 6 hours.

  • Workup : Distill off excess SOCl₂. Pour residue into ice water. Adjust pH to 3-4 using 4N NaOH.

  • Isolation : Filter the white precipitate, wash with cold water, and dry in vacuo.

  • Yield : Typically 85-90%.

Protocol B: Synthesis of 5-Bromo-6-(methylamino) nicotinic acid

Based on SNAr displacement of 6-halo pyridines [3, 4].

Step 1: Chlorination

  • Reagents : Mix 5-bromo-6-hydroxynicotinic acid (10 g, 45 mmol) with POCl₃ (20 mL) and Tetramethylammonium chloride (5.4 g, phase transfer catalyst).

  • Reaction : Reflux at 110°C for 3 hours.

  • Workup : Pour slowly onto crushed ice (Exothermic!). Stir for 2 hours to hydrolyze phosphoryl chlorides.

  • Isolation : Filter the pinkish solid (5-bromo-6-chloronicotinic acid). Dry. Yield ~95%.

Step 2: Amination (SNAr)

  • Reagents : Dissolve the chloro-intermediate (5 g, 21 mmol) in THF (50 mL).

  • Addition : Add Methylamine (2M in THF, 25 mL, 50 mmol) dropwise at 0°C.

  • Reaction : Allow to warm to room temperature and stir for 12 hours. (Heating to 50°C may be required if reaction is sluggish).

  • Workup : Concentrate solvent. Acidify with 1N HCl to precipitate the product (zwitterion forms at neutral pH, acid form at low pH).

  • Purification : Recrystallize from Ethanol/Water.

Medicinal Chemistry Applications

5-Bromo-6-methyl nicotinic acid[8][9]
  • Role : Hydrophobic space filler.

  • Use Case : Used when the binding pocket is narrow and lipophilic. The methyl group provides a "magic methyl" effect, boosting potency by displacing high-energy water molecules from the active site without introducing polar penalties.

  • Example : Precursor for Etoricoxib analogs (COX-2 inhibitors).

5-Bromo-6-(methylamino) nicotinic acid[10]
  • Role : H-bond donor/acceptor.[7]

  • Use Case : Critical in Kinase Inhibitors . The aminopyrimidine/pyridine motif mimics the adenine ring of ATP. The N-H forms a hydrogen bond with the backbone carbonyl of the kinase hinge region.

  • Bioisostere : Often used as a bioisostere for 2-aminopyrimidine moieties to fine-tune solubility and metabolic stability.

References

  • BenchChem. Application Notes and Protocols: 5-Bromonicotinic Acid in Medicinal Chemistry.
  • Google Patents. Process for preparing 5-bromonicotinic acid (RU2039046C1).
  • ChemicalBook. Synthesis of 5-bromo-6-chloronicotinic acid.
  • ResearchGate. An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid.
  • EPA CompTox. 6-Methylnicotinic acid Properties.

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Bromo-6-methylamino-nicotinic acid from 2,6-difluoropyridine

This application note details a high-purity, regiocontrolled protocol for synthesizing 5-Bromo-2-fluoro-6-(methylamino)nicotinic acid (and its des-fluoro derivatives) starting from 2,6-difluoropyridine . Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details a high-purity, regiocontrolled protocol for synthesizing 5-Bromo-2-fluoro-6-(methylamino)nicotinic acid (and its des-fluoro derivatives) starting from 2,6-difluoropyridine .

Executive Summary

The synthesis of 5-bromo-6-methylamino-nicotinic acid derivatives presents a classic regioselectivity challenge. Direct nucleophilic aromatic substitution (SNAr) on 2,6-difluoronicotinic acid typically yields a difficult-to-separate mixture of regioisomers (C2 vs. C6 substitution).

To overcome this, this protocol utilizes a "Symmetry-Breaking First" strategy . By introducing the methylamine substituent before the carboxylic acid and bromine moieties, we exploit the C2v symmetry of the starting material to guarantee 100% regiocontrol at the C6 position. Subsequent Directed Ortho Metalation (DoM) and electrophilic bromination install the remaining functional groups with high precision.

Part 1: Retrosynthetic Analysis & Strategy

The logic follows a linear construction that prioritizes the most difficult regiochemical installation (the amine) first.

  • Step 1: Regioselective SNAr: Reaction of the symmetric 2,6-difluoropyridine with methylamine yields a single isomer, establishing the C6-nitrogen bond.

  • Step 2: Directed Ortho Metalation (DoM): The fluorine atom at C2 serves as a powerful Directed Metalation Group (DMG), directing lithiation exclusively to the C3 position for carboxylation.

  • Step 3: Electrophilic Bromination: With C3 blocked by the carboxyl group and C6 occupied by the amine, the C5 position becomes the most electron-rich site available (ortho to the activating amine), ensuring selective bromination.

SynthesisRoute SM 2,6-Difluoropyridine Int1 2-Fluoro-6-(methylamino)pyridine (Single Isomer) SM->Int1 1. MeNH2, THF (Symmetry Breaking) Int2 2-Fluoro-6-(methylamino)nicotinic acid (C3 Carboxylation) Int1->Int2 2. LDA, -78°C 3. CO2 (DoM) Product 5-Bromo-2-fluoro-6-(methylamino) nicotinic acid Int2->Product 4. Br2, AcOH (Electrophilic Subst.)

Figure 1: Strategic workflow leveraging symmetry breaking to ensure regiochemical purity.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 2-Fluoro-6-(methylamino)pyridine

Objective: Establish the C6-amino bond using the symmetry of the starting material.

Reagents:

  • 2,6-Difluoropyridine (1.0 equiv)

  • Methylamine (2.0 M in THF, 1.1 equiv)

  • Triethylamine (1.2 equiv)

  • Solvent: THF (Anhydrous)[1][2]

Protocol:

  • Setup: Charge a round-bottom flask with 2,6-difluoropyridine and anhydrous THF (0.5 M concentration). Cool the solution to 0°C using an ice bath.

  • Addition: Add the methylamine solution dropwise over 30 minutes. Maintain internal temperature < 5°C to prevent disubstitution.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[3]

  • Workup: Quench with water. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: The crude product is typically >95% pure. If necessary, purify via flash chromatography (0-20% EtOAc in Hexanes).

    • Yield Target: 90–95%

    • Checkpoint:1H NMR should show a doublet for the methyl group (coupling to NH) and preservation of one fluorine atom.

Step 2: Synthesis of 2-Fluoro-6-(methylamino)nicotinic acid

Objective: Install the carboxylic acid at C3 via Fluorine-Directed Lithiation.

Reagents:

  • 2-Fluoro-6-(methylamino)pyridine (1.0 equiv)

  • LDA (Lithium Diisopropylamide, 2.0 M, 2.5 equiv )

  • Dry Ice (CO2 source, excess)

  • Solvent: Anhydrous THF

Protocol:

  • Cryogenic Setup: Flame-dry a 3-neck flask under Argon. Add the substrate and THF (0.2 M). Cool to -78°C (Dry ice/Acetone).

  • Lithiation: Add LDA dropwise over 45 minutes.

    • Mechanistic Note: 2.5 equivalents are required.[4] The first equivalent deprotonates the amine (forming Li-N-Me), and the second equivalent performs the C3-lithiation directed by the adjacent fluorine.

  • Incubation: Stir at -78°C for 1 hour. The solution typically turns deep yellow/orange.

  • Carboxylation: Cannulate the lithiated solution onto an excess of crushed dry ice (pre-washed with THF) or bubble dry CO2 gas into the reaction mixture vigorously. Allow to warm to RT.

  • Workup: Quench with 1N HCl to pH 3–4 (careful CO2 evolution). Extract with EtOAc/THF (1:1). The product is amphoteric; ensure the aqueous layer is not too acidic (protonating the pyridine N makes it water-soluble) nor too basic (carboxylate salt).

  • Isolation: Concentrate the organic layer. The product often precipitates as a solid. Triturate with cold diethyl ether.

    • Yield Target: 75–85%

Step 3: Bromination to 5-Bromo-2-fluoro-6-(methylamino)nicotinic acid

Objective: Regioselective bromination at the activated C5 position.

Reagents:

  • 2-Fluoro-6-(methylamino)nicotinic acid (1.0 equiv)

  • Bromine (Br2, 1.1 equiv) or N-Bromosuccinimide (NBS, 1.1 equiv)

  • Solvent: Acetic Acid (AcOH) or DMF

Protocol:

  • Dissolution: Dissolve the intermediate in AcOH (0.5 M).

  • Bromination: Add Br2 dropwise at RT. If using NBS, add portion-wise.

  • Reaction: Stir at RT for 2–4 hours. The amino group at C6 strongly activates the C5 position (ortho to amine), while the C3-COOH deactivates C4.

  • Workup: Pour the mixture into ice water. The product usually precipitates. Filter the solid.

  • Purification: Recrystallize from Ethanol/Water if needed.

    • Yield Target: 80–90%[5][6]

Part 3: Critical Process Parameters & Troubleshooting

ParameterSpecificationScientific Rationale
Temperature (Step 1) < 5°C during additionPrevents SNAr at the second fluorine (disubstitution).
LDA Equivalents (Step 2) ≥ 2.2 equivEssential. The first eq. is consumed by the acidic N-H proton. Under-dosing leads to 0% yield.
Lithiation Director Fluorine (C2)Fluorine is a stronger director than the N-Li species, ensuring C3 carboxylation over C5.
Quench pH (Step 2) pH 3.5 – 4.0Critical for isolation. Below pH 2, the pyridine nitrogen protonates, trapping the product in water.

Part 4: Derivatization (Defluorination)

If the target molecule strictly requires H at the C2 position (removing the fluorine), a hydrodefluorination step is required post-synthesis.

  • Method: Pd/C catalyzed hydrogenation in MeOH with NaOAc/Et3N.

  • Note: This must be controlled carefully to avoid debromination (C5-Br removal). Often, the 2-fluoro derivative is the desired "active" scaffold for further SNAr reactions (e.g., introducing an ether or another amine).

References

  • Regioselectivity in SNAr of Dihalopyridines: J. Org. Chem. 2009, 74, 1, 298–304. Link

  • Lithiation of Fluoropyridines: J. Am. Chem. Soc. 2010, 132, 44, 15757–15769. Link

  • Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid (Related Scaffold): Chem. Pharm. Bull. 2000, 48, 12, 1847-1853. Link

Sources

Application

Protocol for hydrolysis of methyl 5-bromo-6-(methylamino)nicotinate

Application Note: Optimized Protocol for the Hydrolysis of Methyl 5-bromo-6-(methylamino)nicotinate Executive Summary The hydrolysis of pyridine-3-carboxylate (nicotinate) derivatives is a fundamental transformation in m...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Protocol for the Hydrolysis of Methyl 5-bromo-6-(methylamino)nicotinate

Executive Summary

The hydrolysis of pyridine-3-carboxylate (nicotinate) derivatives is a fundamental transformation in medicinal chemistry, frequently serving as the gateway step to generating versatile carboxylic acid building blocks. This application note details a highly optimized, scalable, and self-validating protocol for the base-catalyzed hydrolysis of methyl 5-bromo-6-(methylamino)nicotinate to its corresponding carboxylic acid, 5-bromo-6-(methylamino)nicotinic acid . By leveraging mild lithium hydroxide (LiOH) conditions and precise isoelectric precipitation, this methodology eliminates the need for chromatographic purification, ensuring high throughput and excellent recovery.

Mechanistic Rationale & Substrate Profiling

The structural features of methyl 5-bromo-6-(methylamino)nicotinate dictate the specific reaction parameters chosen for this protocol:

  • Electronic Effects: The 6-methylamino group acts as a strong electron-donating group (EDG) via resonance (+M effect), which slightly deactivates the C3-ester towards nucleophilic attack compared to an unsubstituted nicotinate. Conversely, the 5-bromo group exerts an electron-withdrawing inductive effect (-I), partially offsetting this deactivation.

  • Causality of Base Selection: The hydrolysis of methyl nicotinate derivatives is a well-documented transformation typically requiring basic conditions[1]. We select Lithium hydroxide (LiOH) over NaOH or KOH. The lithium cation (

    
    ) acts as a mild Lewis acid, coordinating to the carbonyl oxygen of the ester. This coordination increases the electrophilicity of the carbonyl carbon, accelerating the hydroxide attack even at room temperature. Furthermore, LiOH demonstrates excellent solubility in the required THF/MeOH/H2O solvent matrix[2].
    
  • Downstream Utility: The resulting carboxylic acids are critical intermediates, frequently utilized in subsequent amide coupling reactions for the development of targeted therapeutics such as kinase or HDAC inhibitors[3].

Workflow A Substrate Dissolution (THF/MeOH) B Base Addition (Aq. LiOH) A->B C Hydrolysis (RT, 2-4 h) B->C D Solvent Evaporation C->D E Acidification (pH 4.0-4.5) D->E F Filtration & Vacuum Drying E->F

Step-by-step workflow for base-catalyzed ester hydrolysis and zwitterionic isolation.

Materials and Reagents Matrix

The following table summarizes the quantitative requirements for a standard 10 mmol scale reaction.

Reagent / MaterialRoleEquivalentsAmountNotes
Methyl 5-bromo-6-(methylamino)nicotinate Substrate1.0 eq2.45 g (10 mmol)CAS: 1244016-90-7
Lithium Hydroxide Monohydrate (LiOH·H₂O) Nucleophile / Base3.0 eq1.26 g (30 mmol)Use fresh, finely crushed solid.
Tetrahydrofuran (THF) Organic Co-solvent-20 mLEnsures substrate solubility.
Methanol (MeOH) Organic Co-solvent-10 mLActs as a phase-transfer bridge.
Deionized Water (H₂O) Aqueous Co-solvent-10 mLDissolves LiOH.
1M Hydrochloric Acid (HCl) Acidifying Agent~3.0 eq~30 mLTitrate carefully to target pH.

Standard Operating Procedure (SOP)

Phase 1: Reaction Setup and Execution

  • Dissolution: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with methyl 5-bromo-6-(methylamino)nicotinate (2.45 g, 10 mmol). Add THF (20 mL) and MeOH (10 mL). Stir at 400 rpm until the substrate is fully dissolved.

  • Base Preparation: In a separate vial, dissolve LiOH·H₂O (1.26 g, 30 mmol) in deionized water (10 mL).

  • Initiation: Add the aqueous LiOH solution dropwise to the organic mixture over 5 minutes at room temperature (20–25 °C).

  • Monitoring: Stir the resulting homogeneous mixture vigorously for 2 to 4 hours. Monitor the reaction progress via LC-MS or TLC (Eluent: 50% EtOAc in Hexanes). The reaction is complete when the substrate peak is fully consumed.

Phase 2: Workup and Isoelectric Isolation 5. Solvent Removal (Critical Step): Transfer the mixture to a rotary evaporator. Concentrate under reduced pressure (bath temperature 35 °C) to remove the volatile organic solvents (THF and MeOH).

  • Causality: Removing the organics is mandatory. The zwitterionic product retains partial solubility in mixed aqueous-organic systems, which would severely depress the isolated yield if acidification was performed prior to evaporation.
  • Aqueous Dilution: Dilute the remaining aqueous residue with an additional 10 mL of deionized water to prevent premature precipitation of salts. Cool the flask in an ice bath (0–5 °C).
  • Isoelectric Precipitation: While stirring vigorously, slowly add 1M HCl dropwise. Continuously monitor the pH using a calibrated pH meter. Halt the addition strictly when the pH reaches 4.0–4.5 .
  • Causality: 5-bromo-6-(methylamino)nicotinic acid is an ampholyte. At high pH, it exists as a soluble carboxylate anion. At low pH (<2), the pyridine/amine nitrogen protonates, forming a highly soluble cationic hydrochloride salt. Adjusting to pH ~4.5 targets the isoelectric point (pI), generating the neutral zwitterion which exhibits minimal aqueous solubility and crashes out as a dense precipitate.
  • Maturation and Filtration: Stir the suspension at 0–5 °C for 30 minutes to ensure complete crystallization. Filter the solid through a medium-porosity sintered glass funnel.

  • Washing and Drying: Wash the filter cake with ice-cold deionized water (2 × 5 mL) to remove residual lithium chloride. Dry the solid in a vacuum oven at 45 °C for 12 hours.

    Equilibrium HighpH HighpH Iso pH 4.0 - 4.5 Insoluble Zwitterion (Precipitate) HighpH->Iso Add 1M HCl LowpH LowpH LowpH->Iso Add 1M NaOH

    pH-dependent solubility profile of the amphoteric nicotinic acid product.

Analytical Profiling & Expected Outcomes

This protocol acts as a self-validating system. If the isolated solid matches the analytical parameters below, the isoelectric precipitation was successful.

ParameterExpected OutcomeDiagnostic Significance
Yield 85 – 95% (1.96 g – 2.19 g)Validates complete organic solvent removal prior to precipitation.
Physical Appearance White to off-white powderDiscoloration indicates trace oxidation; requires recrystallization.
LC-MS (ESI+) m/z 231.0 / 233.0[M+H]⁺Confirms molecular weight and characteristic 1:1 Bromine isotope pattern.
TLC Retention Factor (Rf) 0.1 (10% MeOH in DCM)Confirms loss of the non-polar methyl ester group (Starting material Rf ~0.6).

Troubleshooting & Critical Parameters

  • Incomplete Hydrolysis: If starting material persists after 4 hours, verify the quality of the LiOH·H₂O (it readily absorbs ambient CO₂, forming insoluble Li₂CO₃). You may gently warm the reaction to 40 °C, but do not exceed 50 °C to prevent potential side reactions or degradation.

  • Product Fails to Precipitate: This is almost exclusively caused by over-acidification (pH dropping below 2.0). If the solution turns clear upon adding HCl, the highly soluble cationic hydrochloride salt has formed. Correction: Back-titrate the solution dropwise with 1M NaOH until the pH returns to the 4.0–4.5 window, at which point the zwitterion will rapidly precipitate.

References

  • CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents. Google.com.
  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC. Nih.gov. Available at:[Link]

Sources

Method

Suzuki-Miyaura coupling conditions for 5-bromonicotinic acid derivatives

Application Note: Optimized Suzuki-Miyaura Coupling Conditions for 5-Bromonicotinic Acid Derivatives Executive Summary 5-Bromonicotinic acid and its derivatives are critical pharmacophores in medicinal chemistry, serving...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Suzuki-Miyaura Coupling Conditions for 5-Bromonicotinic Acid Derivatives

Executive Summary

5-Bromonicotinic acid and its derivatives are critical pharmacophores in medicinal chemistry, serving as precursors for kinase inhibitors, sEH inhibitors, and nicotinic acetylcholine receptor ligands. However, they present a "perfect storm" of synthetic challenges: the electron-deficient pyridine ring retards oxidative addition, the basic nitrogen poisons palladium catalysts, and the free carboxylic acid (if unprotected) introduces solubility and catalyst deactivation issues.

This guide provides two field-proven protocols:

  • Method A (Esterified Substrate): The robust, scalable industry standard using Pd(dppf)Cl₂.

  • Method B (Free Acid): A direct coupling approach utilizing Buchwald precatalysts (SPhos-Pd-G2) to bypass protection/deprotection steps.

The Substrate Challenge: Mechanistic Insight

To successfully couple 5-bromonicotinic acid, one must understand the three competing failure modes inherent to the substrate.

  • Electronic Deactivation: The pyridine ring is electron-poor. Position 5 is meta to the nitrogen, making it less reactive toward oxidative addition than a standard aryl bromide, though more reactive than the 2- or 4-positions.

  • Catalyst Poisoning (The "N-Trap"): The pyridine nitrogen lone pair is a competent ligand. It binds to electrophilic Pd(II) species, displacing labile phosphines and forming inactive Pd(Ar)(Br)(Pyridine)₂ complexes.

  • Protodeboronation: Pyridine boronic acids (if used as the partner) are notoriously unstable. It is almost always preferable to use the 5-bromonicotinic derivative as the electrophile and a stable aryl boronic acid/ester as the nucleophile.

Visualizing the Catalytic Cycle & Failure Modes

SuzukiMechanism Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate Limiting Step) Start->OxAdd + 5-Br-Nicotinate PdII Pd(II)-Ar-Br Species OxAdd->PdII Poison FAILURE MODE: N-Coordination (Catalyst Death) PdII->Poison Pyridine N binds Pd TransMet Transmetalation (Requires Base) PdII->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (C-C Bond Formed) TransMet->RedElim RedElim->Start Regeneration

Figure 1: Catalytic cycle highlighting the competitive coordination of the pyridine nitrogen (Red path) which arrests the cycle.

Strategic Decision Tree

Before selecting a protocol, determine if the carboxylic acid moiety requires protection.

DecisionTree Input Input: 5-Bromonicotinic Acid Q1 Can you tolerate ester hydrolysis downstream? Input->Q1 Yes YES Q1->Yes No NO (Late stage) Q1->No RouteA METHOD A: Esterification -> Coupling (Highest Reliability) Yes->RouteA RouteB METHOD B: Direct Free Acid Coupling (Saves Steps, Higher Cost) No->RouteB

Figure 2: Selection guide for coupling strategy.

Detailed Protocols

Method A: The "Standard" (Methyl 5-Bromonicotinate)

Best for: Scale-up, routine synthesis, and maximizing yield.

This method utilizes Pd(dppf)Cl₂ , a bidentate ferrocenyl ligand. The large "bite angle" and chelating nature of dppf make it difficult for the pyridine nitrogen to displace the ligand, solving the poisoning issue.

Reagents:

  • Substrate: Methyl 5-bromonicotinate (1.0 equiv)

  • Boron Partner: Aryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3–5 mol%)

  • Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Protocol:

  • Setup: Charge a reaction vial with Methyl 5-bromonicotinate (1.0 mmol, 216 mg), Aryl boronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol, 636 mg).

  • Solvent: Add 1,4-Dioxane (4 mL) and Water (1 mL). Crucial: Water is required to solubilize the base and activate the boronic acid.

  • Degassing: Sparge the mixture with Nitrogen or Argon for 10 minutes. Oxygen promotes homocoupling of the boronic acid.[1][3]

  • Catalyst Addition: Add Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.03 mmol, ~25 mg). Quickly seal the vial.

  • Reaction: Heat to 80–90°C for 4–12 hours.

    • Checkpoint: The reaction mixture should turn black (active Pd) but remain homogenous. If silver mirror forms, Pd has precipitated (catalyst death).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

Why this works: The K₃PO₄ base is strong enough to activate the boronate but compatible with the methyl ester (minimal hydrolysis at 80°C if time is controlled).

Method B: Direct Coupling of Free Acid

Best for: High-throughput screening (HTS), late-stage functionalization.

Coupling the free acid is difficult because the carboxylate anion (–COO⁻) makes the substrate highly soluble in water but poor in organics, and the proton can interfere with transmetalation. We use SPhos-Pd-G2 , a precatalyst that generates the bulky, electron-rich SPhos ligand. SPhos is bulky enough to prevent pyridine N-coordination.

Reagents:

  • Substrate: 5-Bromonicotinic acid (1.0 equiv)

  • Boron Partner: Aryl boronic acid (1.5 equiv)

  • Catalyst: SPhos-Pd-G2 (2–5 mol%)

    • Alternative: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)

  • Base: K₃PO₄ (4.0 equiv)

    • Note: Extra base is required to deprotonate the carboxylic acid (1 eq) and drive the coupling (2-3 eq).

  • Solvent: n-Butanol or n-Butanol/Water (1:1)

Step-by-Step Protocol:

  • Setup: Charge vial with 5-Bromonicotinic acid (1.0 mmol, 202 mg), Boronic acid (1.5 mmol), and K₃PO₄ (4.0 mmol, 848 mg).

  • Solvent: Add n-Butanol (5 mL).

    • Why n-Butanol? It dissolves the potassium salt of the nicotinate better than toluene or dioxane, allowing the reaction to proceed in a single phase or efficient biphasic system.

  • Degas: Sparge with Argon for 10 minutes.

  • Catalyst: Add SPhos-Pd-G2 (0.02 mmol). Seal.

  • Reaction: Heat to 100°C for 2–6 hours.

  • Workup (Specific for Acids):

    • Cool to RT.

    • Acidify: Carefully add 1M HCl until pH ~3–4. The product (carboxylic acid) will likely precipitate or can be extracted into EtOAc/DCM.

    • Warning: Do not extract at basic pH, or the product will remain in the aqueous layer.

Boron Partner Optimization Table

The choice of boron species significantly impacts yield, particularly regarding stability.

Boron SpeciesStabilityReactivityRecommendation
Boronic Acid -B(OH)₂Low (Protodeboronation risk)HighStandard. Use excess (1.5 eq).
Pinacol Ester -BpinHighModeratePreferred for precious fragments. Slower transmetalation.[4]
MIDA Boronate Very HighLow (Slow Release)Use for unstable heteroaryl partners (e.g., 2-pyridyl). Requires hydrolysis step.[5]
K-Trifluoroborate -BF₃KHighHighExcellent for Method B (Free Acid) due to water solubility.

References

  • Billingsley, K., & Buchwald, S. L. (2008).[6] "A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles." Angewandte Chemie International Edition. (Key source for SPhos/XPhos utility in pyridine couplings).

  • BenchChem Application Notes. (2025). "Efficacy of Palladium Catalysts for 5-Bromonicotinaldehyde Suzuki Coupling." (Source for Pd(dppf)Cl2 protocols).

  • Yoneda Labs. (2024). "Suzuki-Miyaura cross-coupling: Practical Guide." (Source for mechanistic failure modes and base selection).

  • Sigma-Aldrich (Merck). "Buchwald Ligands User Guide." (Source for ligand selection rationale regarding bulky phosphines).

  • Miyaura, N., & Suzuki, A. (1995).[7] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Foundational grounding).

Sources

Application

Application Notes and Protocols: 5-Bromo-6-methylamino-nicotinic Acid as a Versatile Scaffold for Kinase Inhibitor Design

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of the 5-Bromo-6-methylamino-nicotinic Acid Scaffold Protein kinases are a large family of enzymes that play a central...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the 5-Bromo-6-methylamino-nicotinic Acid Scaffold

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[2][3] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers, and the design of these inhibitors often relies on the use of "privileged scaffolds" – core molecular structures that are amenable to chemical modification and can bind to the ATP-binding site of multiple kinases.[4]

The 5-Bromo-6-methylamino-nicotinic acid scaffold represents a promising platform for the development of novel kinase inhibitors. This aminopyridine-based core possesses key features that make it an attractive starting point for medicinal chemistry campaigns. The pyridine ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, a common interaction for many kinase inhibitors.[5] The bromine atom at the 5-position serves as a versatile handle for introducing a wide range of chemical diversity through palladium-catalyzed cross-coupling reactions, allowing for the exploration of the solvent-exposed region of the ATP-binding pocket.[6] Furthermore, the carboxylic acid at the 3-position and the methylamino group at the 6-position provide additional points for modification to fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties.

This application note provides a comprehensive guide to utilizing the 5-Bromo-6-methylamino-nicotinic acid scaffold for the design and evaluation of kinase inhibitors, with a particular focus on the PIM kinase family as an exemplary target. PIM kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are frequently overexpressed in a variety of cancers and are involved in regulating cell proliferation, apoptosis, and metabolism.[2][7]

Mechanism of Action: Targeting the Kinase ATP-Binding Site

Inhibitors derived from the 5-Bromo-6-methylamino-nicotinic acid scaffold are designed to be ATP-competitive. The core scaffold mimics the purine ring of ATP, allowing it to bind to the active site of the kinase and prevent the binding of the natural substrate, ATP. The key interactions are hypothesized to be:

  • Hinge Binding: The nitrogen atom of the pyridine ring and the exocyclic methylamino group can form hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. This interaction is critical for anchoring the inhibitor in the active site.

  • Hydrophobic Interactions: Modifications introduced at the 5-position via the bromine handle can occupy a hydrophobic pocket adjacent to the hinge region, enhancing binding affinity.

  • Solvent Front Interactions: The carboxylic acid group can be modified to interact with solvent-exposed regions of the active site, providing opportunities to improve selectivity and physicochemical properties.

cluster_scaffold 5-Bromo-6-methylamino-nicotinic acid Scaffold cluster_kinase Kinase ATP Binding Site Scaffold Core Scaffold Hinge Hinge Region Binding (Pyridine N, Amino NH) Scaffold->Hinge Anchors inhibitor ATP_Pocket ATP Pocket Hinge->ATP_Pocket Bromo 5-Bromo (Handle for R1 group) Hydrophobic_Pocket Hydrophobic Pocket Bromo->Hydrophobic_Pocket R1 explores pocket Carboxyl 3-Carboxylic Acid (Handle for R2 group) Solvent_Front Solvent Front Carboxyl->Solvent_Front R2 for selectivity/solubility Hydrophobic_Pocket->ATP_Pocket Solvent_Front->ATP_Pocket

Caption: Interaction of the scaffold with the kinase ATP binding site.

Experimental Protocols

Protocol 1: Synthesis of a Representative PIM-1 Inhibitor

This protocol describes a general method for the synthesis of a representative PIM-1 inhibitor from the 5-Bromo-6-methylamino-nicotinic acid scaffold via a Suzuki-Miyaura cross-coupling reaction followed by amide bond formation.

Rationale: The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds, making it ideal for introducing a variety of aryl or heteroaryl groups at the 5-position of the scaffold.[6] Amide bond formation is a straightforward way to modify the carboxylic acid, allowing for the exploration of structure-activity relationships (SAR).[8]

G start 5-Bromo-6-methylamino- nicotinic acid step1 Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, base) start->step1 intermediate Intermediate 1 (5-Aryl-6-methylamino- nicotinic acid) step1->intermediate step2 Amide Coupling (Amine, coupling agent) intermediate->step2 product Final Inhibitor step2->product

Sources

Method

Application Notes and Protocols: Nucleophilic Aromatic Substitution of 6-Chloro-5-bromonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of Substituted Nicotinic Acids Nicotinic acid (Vitamin B3) and its...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Substituted Nicotinic Acids

Nicotinic acid (Vitamin B3) and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic functionalization of the pyridine ring allows for the fine-tuning of molecular properties, leading to the development of drugs for a wide range of diseases, including cardiovascular conditions, cancer, and neurodegenerative disorders.[3][4] 6-Chloro-5-bromonicotinic acid is a particularly valuable, dihalogenated building block. Its two distinct halogen atoms offer the potential for sequential and regioselective substitution reactions, enabling the synthesis of complex, highly substituted pyridine derivatives. This guide provides a detailed exploration of the nucleophilic aromatic substitution (SNAr) of 6-chloro-5-bromonicotinic acid, offering both theoretical insights and practical, field-proven protocols.

The SNAr Reaction: A Mechanistic Overview

Nucleophilic aromatic substitution is a powerful tool for the modification of electron-deficient aromatic rings.[5] Unlike SN1 and SN2 reactions, the SNAr mechanism proceeds via a two-step addition-elimination pathway.

  • Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on an electron-poor carbon atom of the aromatic ring, which bears a suitable leaving group (in this case, a halogen). This step is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The aromaticity of the ring is temporarily disrupted.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the leaving group, yielding the substituted product.

The presence of electron-withdrawing groups (EWGs) on the aromatic ring is crucial for activating the substrate towards nucleophilic attack. In the case of 6-chloro-5-bromonicotinic acid, both the pyridine nitrogen and the carboxylic acid group at the 3-position serve as activating EWGs.

sub 6-Chloro-5-bromonicotinic Acid mc Meisenheimer Complex (Resonance Stabilized) sub->mc Addition (Rate-Determining) nuc Nucleophile (Nu⁻) nuc->mc prod Substituted Product mc->prod Elimination lg Leaving Group (X⁻) mc->lg Expulsion

Caption: General workflow of the SNAr mechanism.

Regioselectivity: The Critical Question of C-5 vs. C-6 Reactivity

A key consideration for the SNAr of 6-chloro-5-bromonicotinic acid is the regioselectivity of the reaction. Which halogen, the chlorine at the 6-position or the bromine at the 5-position, is more susceptible to substitution?

The reactivity of a given position on the pyridine ring towards nucleophilic attack is largely governed by the ability of the ring to stabilize the negative charge of the Meisenheimer intermediate.

  • Activation at the 6-Position (ortho to Nitrogen): The chlorine atom at the 6-position is ortho to the electron-withdrawing pyridine nitrogen. This positioning is highly activating for SNAr because the nitrogen atom can directly participate in the resonance stabilization of the negative charge in the Meisenheimer complex.

  • Activation at the 5-Position (meta to Nitrogen): The bromine atom at the 5-position is meta to the pyridine nitrogen. The nitrogen's inductive electron-withdrawing effect is felt at this position, but it cannot directly delocalize the negative charge of the intermediate through resonance. The carboxylic acid group at the 3-position also provides activation through its electron-withdrawing nature.

Caption: Predicted regioselectivity of nucleophilic attack.

Experimental Protocols

General Considerations:

  • Safety: 6-Chloro-5-bromonicotinic acid and many of the reagents used are irritants. Always handle chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Esterification: For many SNAr reactions, it is advantageous to first protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). This can prevent unwanted side reactions with basic nucleophiles and improve the solubility of the starting material in organic solvents. A standard procedure using thionyl chloride in methanol or ethanol can be employed.

  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are generally preferred for SNAr reactions as they effectively solvate the cation of the nucleophile salt, enhancing the reactivity of the anionic nucleophile.

  • Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of completion.

Protocol 1: Amination with Primary and Secondary Amines

This protocol describes a general procedure for the synthesis of 6-amino-5-bromonicotinic acid derivatives.

Materials:

  • Methyl 6-chloro-5-bromonicotinate

  • Primary or secondary amine (e.g., morpholine, piperidine, benzylamine) (2.2 equivalents)

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.5 equivalents)

  • Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir plate

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add methyl 6-chloro-5-bromonicotinate (1.0 equivalent) and DMF (to achieve a concentration of approximately 0.2 M).

  • Add the amine (2.2 equivalents) and the base (K₂CO₃ or Et₃N, 2.5 equivalents).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 6-amino-5-bromonicotinate.

  • If the free acid is desired, the methyl ester can be hydrolyzed using standard conditions (e.g., LiOH in THF/water).

Protocol 2: Alkoxylation with Alcohols

This protocol outlines the synthesis of 6-alkoxy-5-bromonicotinic acid derivatives.

Materials:

  • Methyl 6-chloro-5-bromonicotinate

  • Alcohol (e.g., methanol, ethanol, isopropanol) (as solvent or in excess)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 equivalents) or potassium tert-butoxide (KOtBu) (1.5 equivalents)

  • Anhydrous tetrahydrofuran (THF) or the corresponding alcohol as solvent

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and stir plate

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the alcohol (if not used as the solvent) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.5 equivalents) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Add a solution of methyl 6-chloro-5-bromonicotinate (1.0 equivalent) in a minimal amount of anhydrous THF dropwise.

  • Heat the reaction mixture to reflux (or 60-80 °C) and monitor its progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours depending on the nucleophilicity of the alkoxide.

  • Upon completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-alkoxy-5-bromonicotinate.

Data Presentation: Expected Outcomes

The following table summarizes expected outcomes for the SNAr of methyl 6-chloro-5-bromonicotinate with various nucleophiles. Yields are representative and may vary based on specific reaction conditions and the nature of the nucleophile.

NucleophileReagent/BaseSolventTemperature (°C)Typical Yield (%)Product Class
MorpholineK₂CO₃DMF9085-956-Morpholino-5-bromonicotinate
BenzylamineEt₃NDMF10080-906-(Benzylamino)-5-bromonicotinate
Sodium MethoxideNaHMethanol/THFReflux75-856-Methoxy-5-bromonicotinate
Sodium EthoxideNaHEthanol/THFReflux70-856-Ethoxy-5-bromonicotinate
Sodium thiophenoxideNaHDMF6090-986-(Phenylthio)-5-bromonicotinate

Pro-Tips from the Bench

  • Protecting Group Strategy: For sensitive nucleophiles or multi-step syntheses, consider using a more robust ester protecting group for the carboxylic acid, such as a tert-butyl ester, which can be removed under acidic conditions without affecting other functional groups.

  • Microwave Chemistry: SNAr reactions are often amenable to microwave irradiation, which can significantly reduce reaction times from hours to minutes.

  • Base Selection: For amination reactions, an inorganic base like K₂CO₃ is often preferred as it simplifies workup (it can be removed by filtration or aqueous wash). Organic bases like triethylamine are also effective but can sometimes complicate purification.

  • Troubleshooting Low Yields: If you experience low yields, consider increasing the reaction temperature, using a stronger base to generate a more potent nucleophile, or switching to a more polar aprotic solvent like DMSO.

References

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC. (n.d.). Retrieved from [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC. (n.d.). Retrieved from [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2025, August 6). Retrieved from [Link]

  • (PDF) Nicotinic acid derivatives: Application and uses, review - ResearchGate. (2021, December 30). Retrieved from [Link]

  • Synthesis and characterization of some new twin drugs having substituted pyridines - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed. (2024, March 15). Retrieved from [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - Dove Medical Press. (2025, May 20). Retrieved from [Link]

  • Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. (n.d.). Retrieved from [Link]

  • SNAr reactions of pi-deficient aromatic rings - YouTube. (2020, February 2). Retrieved from [Link]

  • Nucleophilic aromatic substitution - Wikipedia. (n.d.). Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. (n.d.). Retrieved from [Link]

Sources

Application

Application Note: Regioselective Bromination of 6-Methylaminonicotinic Acid

This Application Note is structured to serve as a definitive technical reference for the regioselective bromination of 6-methylaminonicotinic acid. It synthesizes mechanistic theory with practical, scalable process chemi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to serve as a definitive technical reference for the regioselective bromination of 6-methylaminonicotinic acid. It synthesizes mechanistic theory with practical, scalable process chemistry.

Abstract

The regioselective functionalization of pyridine scaffolds is a cornerstone in the synthesis of kinase inhibitors and GPCR ligands.[1] This guide details the protocol for the regioselective C5-bromination of 6-(methylamino)pyridine-3-carboxylic acid (6-methylaminonicotinic acid).[1] By leveraging the strong ortho-directing effect of the C6-amino group against the meta-directing C3-carboxyl group, we achieve exclusive C5 functionalization using N-Bromosuccinimide (NBS) under mild conditions.[1] This protocol addresses common challenges such as zwitterionic solubility issues and over-bromination.

Introduction & Strategic Significance

6-Methylaminonicotinic acid is a privileged scaffold in medicinal chemistry.[1] The introduction of a bromine atom at the C5 position is critical for subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to expand the core into complex bioactive molecules.[1]

The Regioselectivity Challenge

The pyridine ring is electron-deficient, making electrophilic aromatic substitution (EAS) difficult.[1] However, the presence of the electron-donating methylamino group at C6 activates the ring.[1]

  • C3-Carboxyl Group: Deactivating, meta-director. Directs to C5.

  • C6-Methylamino Group: Strongly activating, ortho/para-director.[1]

    • Para position (C3) is blocked by the carboxyl group.

    • Ortho position (C5) is the primary site of activation.

Mechanistic Analysis

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) pathway. The choice of N-Bromosuccinimide (NBS) over elemental bromine (


) is deliberate to control the concentration of the active electrophile and prevent poly-bromination or oxidation of the amino group.[1]
Reaction Pathway Diagram

G cluster_conditions Reaction Conditions SM 6-Methylaminonicotinic Acid (SM) Complex Sigma Complex (Intermediate) SM->Complex + Br+ (from NBS) NBS NBS (Electrophile Source) NBS->Complex Generates Br+ Prod 5-Bromo-6-methylamino- nicotinic Acid Complex->Prod - H+ (Re-aromatization) Cond Solvent: DMF Temp: 0°C to RT Time: 2-4 h

Figure 1: Mechanistic pathway for the C5-bromination showing the transition from starting material to the brominated product via the sigma complex.

Experimental Protocol

Two methods are provided. Method A is the direct bromination of the acid, suitable for rapid synthesis. Method B (Bromination of the Ester) is recommended for larger scales (>10g) where solubility of the zwitterionic acid becomes a limiting factor.

Method A: Direct Bromination (Standard Protocol)

Target Scale: 1.0 gram (6.57 mmol)

Materials
  • Substrate: 6-(Methylamino)pyridine-3-carboxylic acid (1.0 eq, 1.0 g)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq, 1.23 g)

  • Solvent: N,N-Dimethylformamide (DMF) (anhydrous, 10 mL)

  • Quench: Deionized Water (50 mL)

Step-by-Step Procedure
  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 g) in DMF (10 mL). Note: The starting material is zwitterionic and may require brief sonication or warming (30°C) to fully dissolve.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition: Add NBS (1.23 g) portion-wise over 10 minutes. Critical: Exothermic reaction. Adding all at once may lead to over-bromination or tar formation.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20-25°C) for 3 hours. Monitor reaction progress by LC-MS (Target Mass: ~231/233 Da [M+H]+).

  • Quench & Isolation:

    • Pour the reaction mixture slowly into 50 mL of ice-cold water with vigorous stirring.

    • The product should precipitate as a white to off-white solid.[1]

    • Adjust pH to ~4-5 with dilute HCl or NaHCO3 if precipitation is incomplete (isoelectric point adjustment).[1]

  • Filtration: Filter the solid using a Büchner funnel. Wash the cake with cold water (2 x 10 mL) and cold diethyl ether (1 x 10 mL) to remove residual DMF.

  • Drying: Dry the solid under vacuum at 45°C overnight.

Expected Yield: 80-90% Characterization: 1H NMR (DMSO-d6) should show the disappearance of the C5 proton doublet and the retention of the C2 and C4 protons as singlets.[1]

Method B: Ester Route (High Purity/Scale-Up)

For scales >10g, the solubility of the acid in DMF can be problematic.[1] Converting to the methyl ester improves solubility and allows the use of Acetonitrile (MeCN).

  • Esterification: Reflux SM in MeOH with catalytic

    
     (Yield >95%).
    
  • Bromination: Treat the methyl ester with NBS (1.05 eq) in MeCN at 0°C -> RT. The reaction is cleaner and faster than with the free acid.[1]

  • Hydrolysis: Hydrolyze the ester using LiOH (2.0 eq) in THF/Water (1:1) at RT for 2h. Acidify to pH 4 to precipitate the final product.

Data Analysis & Specifications

ParameterSpecificationNotes
Appearance Off-white to pale yellow powderDarkening indicates oxidation.[1]
MS (ESI+) m/z 231.0 / 233.0 [M+H]+Characteristic 1:1 Br isotope pattern.
1H NMR

~8.5 (s, 1H, C2-H), ~8.0 (s, 1H, C4-H)
Loss of coupling between C4 and C5.[1]
Purity (HPLC) >95% (Area %)Main impurity: 3,5-dibromo species (if excess NBS used).

Optimization & Troubleshooting

Decision Tree for Process Control

D Start Start Reaction Check CheckLCMS LC-MS Analysis (3 hours) Start->CheckLCMS Incomplete SM Remaining > 5% CheckLCMS->Incomplete Incomplete OverBrom Di-bromo impurity > 5% CheckLCMS->OverBrom Over-reacted Good Proceed to Workup CheckLCMS->Good Clean Action1 Action: Push Conversion Incomplete->Action1 Add 0.1 eq NBS Stir 1h Action2 Action: Purification OverBrom->Action2 Recrystallize from EtOH/H2O

Figure 2: Troubleshooting logic for reaction monitoring.

  • Issue: Incomplete Conversion.

    • Cause: Wet DMF (water deactivates NBS) or old NBS (decomposed).

    • Fix: Use anhydrous DMF and freshly recrystallized NBS (from water).

  • Issue: Poly-bromination.

    • Cause: High temperature or large excess of NBS.[2]

    • Fix: Strictly maintain 0°C during addition. Do not exceed 1.1 equivalents of NBS.

Safety & Handling

  • N-Bromosuccinimide (NBS): Irritant and mild oxidizer. Store in a refrigerator. Avoid contact with eyes and skin.

  • DMF: Hepatotoxic and teratogenic. Handle in a fume hood with appropriate gloves (butyl rubber recommended).

  • Reaction Hazards: The reaction is exothermic. On a large scale, ensure adequate cooling capacity before NBS addition.

References

  • General Mechanism of NBS Bromination: Li, H.-J., et al. "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification." Molecules2014 , 19(3), 3401-3416.[1][3]

  • Analogous Pyridine Bromination (Key Precedent): Hirokawa, Y., et al. "An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid."[1][4] Chem. Pharm.[4] Bull.2000 , 48(12), 1847-1853.

  • NBS Reagent Profile: "N-Bromosuccinimide (NBS) in Organic Synthesis." Organic Chemistry Portal.

  • Schlosser, M., et al. "Halogen/Metal Permutation at Pyridines." Eur. J. Org. Chem.2005, 2005(10), 1983-1996.

Sources

Application

Synthesis of bicyclic heterocycles from 5-bromo-6-aminopyridines

Application Note: Strategic Synthesis of Bicyclic Heterocycles from 5-Bromo-6-aminopyridines Introduction & Strategic Overview The scaffold 5-bromo-6-aminopyridine (IUPAC standard: 3-bromo-2-aminopyridine) is a "privileg...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Bicyclic Heterocycles from 5-Bromo-6-aminopyridines

Introduction & Strategic Overview

The scaffold 5-bromo-6-aminopyridine (IUPAC standard: 3-bromo-2-aminopyridine) is a "privileged structure" in medicinal chemistry. Its unique ortho-amino-halogen motif serves as a linchpin for divergent synthesis, allowing rapid access to fused bicyclic systems common in kinase inhibitors (e.g., Vemurafenib) and GPCR ligands.

For the drug developer, this starting material offers two distinct tactical advantages:

  • The "Consume" Strategy: The bromine atom is used as a handle for C-C or C-N bond formation to close the second ring (e.g., 7-azaindoles).

  • The "Retain" Strategy: The ring is closed using the amine and the pyridine nitrogen, leaving the bromine intact for late-stage diversification via Suzuki or Buchwald couplings (e.g., imidazo[1,2-a]pyridines).

This guide details three validated protocols representing these strategies.

Divergent Synthesis Map

The following flowchart illustrates the decision matrix for synthesizing different cores from the same precursor.

G Start 5-Bromo-6-aminopyridine (3-Bromo-2-aminopyridine) Method1 Sonogashira Coupling + Cyclization Start->Method1 Terminal Alkyne Pd/Cu cat. Method2 Condensation w/ α-Haloketones Start->Method2 R-COCH2-Br EtOH, Reflux Method3 Pd-Catalyzed Amination + Condensation Start->Method3 1. Amine Source 2. Glyoxal Azaindole 7-Azaindole (Pyrrolo[2,3-b]pyridine) Method1->Azaindole Imidazo Imidazo[1,2-a]pyridine (Br-Retained) Method2->Imidazo Pyrazine Pyrido[2,3-b]pyrazine Method3->Pyrazine

Figure 1: Divergent synthetic pathways from 5-bromo-6-aminopyridine.

Protocol A: Synthesis of 7-Azaindoles (The "Consume" Strategy)

This protocol utilizes a Sonogashira cross-coupling followed by a base-mediated intramolecular cyclization.[1] This is the industry-standard route for accessing the 7-azaindole core, a bioisostere of the indole moiety found in tryptophan.

Mechanism of Action

The reaction proceeds via a Pd(0)/Cu(I) catalytic cycle. The terminal alkyne couples at the C-3 position (displacing Br). The subsequent cyclization involves the nucleophilic attack of the C-2 amine onto the activated alkyne, often requiring no isolation of the intermediate.

Critical Process Parameters (CPPs)
  • Oxygen Control: The active Pd(0) species is sensitive to oxidation. Thorough degassing is non-negotiable.

  • Base Selection: While Et3N is standard for the coupling, stronger bases (KOtBu) or high heat are often required for the 5-endo-dig cyclization step.

Step-by-Step Protocol

Reagents:

  • 5-Bromo-6-aminopyridine (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Pd(PPh3)2Cl2 (5 mol%)

  • CuI (2 mol%)

  • Triethylamine (Et3N) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Procedure:

  • Setup: Charge a flame-dried Schlenk flask with 5-bromo-6-aminopyridine (500 mg, 2.89 mmol), Pd(PPh3)2Cl2 (101 mg), and CuI (11 mg).

  • Inertion: Evacuate and backfill with Argon (x3). Add anhydrous DMF (10 mL) and Et3N (1.2 mL).

  • Coupling: Add phenylacetylene (380 µL) via syringe.

  • Reaction: Heat the mixture to 80°C for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3).

    • Checkpoint: The intermediate alkyne usually appears as a fluorescent spot.

  • Cyclization: If cyclization is incomplete (intermediate visible), add KOtBu (1.5 equiv) and heat to 100°C for an additional 2 hours.

  • Workup: Cool to RT. Dilute with EtOAc (50 mL), wash with water (3 x 20 mL) and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Expected Yield: 75-85%

Protocol B: Synthesis of Imidazo[1,2-a]pyridines (The "Retain" Strategy)

This protocol is vital for SAR (Structure-Activity Relationship) studies. By reacting the amine/nitrogen pair with an


-haloketone, we build the imidazole ring without touching the bromine. This leaves a handle at the new C-6 position for downstream library generation.
Reaction Logic

This is a condensation reaction.[2] The exocyclic amine attacks the ketone carbonyl, followed by alkylation of the ring nitrogen by the alkyl halide, and finally dehydration/aromatization.

Step-by-Step Protocol

Reagents:

  • 5-Bromo-6-aminopyridine (1.0 equiv)

  • 2-Bromoacetophenone (1.1 equiv)

  • Sodium Bicarbonate (NaHCO3) (1.5 equiv)

  • Solvent: Ethanol (EtOH)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 5-bromo-6-aminopyridine (1.0 g, 5.78 mmol) in EtOH (20 mL).

  • Addition: Add 2-bromoacetophenone (1.26 g) and solid NaHCO3 (730 mg).

    • Note: The base is optional but prevents hydrobromide salt formation, simplifying workup.

  • Reflux: Heat to reflux (78°C ) for 6-8 hours.

  • Precipitation: Cool the reaction mixture to room temperature. Often, the product precipitates directly.

  • Isolation:

    • If Solid: Filter and wash with cold EtOH.

    • If Soluble: Evaporate solvent, redissolve in DCM, wash with NaHCO3 (sat), and concentrate.

  • Recrystallization: Recrystallize from EtOH/Water if necessary.

Data Summary: Comparison of Conditions

ParameterProtocol A (Azaindole)Protocol B (Imidazo[1,2-a])
Primary Catalyst Pd(II) / Cu(I)None (Thermal)
Atmosphere Inert (Argon/N2)Ambient
Br-Substituent Consumed (replaced by C)Retained (available for SAR)
Key Intermediate 2-amino-3-alkynylpyridineN-alkylated pyridinium salt
Typical Yield 75-85%85-95%

Protocol C: Synthesis of Pyrido[2,3-b]pyrazines

To access the diazanaphthalene scaffold, we must convert the 3-bromo group into a nitrogen nucleophile. This advanced protocol uses a Buchwald-Hartwig amination followed by condensation.

Workflow Visualization

P Step1 Step 1: Buchwald-Hartwig (Formation of Diamine) Intermediate 2,3-Diaminopyridine Intermediate Step1->Intermediate Step2 Step 2: Condensation (Ring Closure) Product Pyrido[2,3-b]pyrazine Step2->Product Start 5-Bromo-6-aminopyridine Start->Step1 Pd2(dba)3, BINAP LiHMDS, 100°C Intermediate->Step2 Glyoxal or 1,2-Diketone

Figure 2: Two-step synthesis of pyrido[2,3-b]pyrazines.

Procedure:

  • Amination: React 5-bromo-6-aminopyridine with LiHMDS (Lithium hexamethyldisilazide) using Pd2(dba)3 (2 mol%) and BINAP (4 mol%) in Toluene at 100°C. Acid hydrolysis yields the 2,3-diaminopyridine.

  • Condensation: Dissolve the crude diamine in Ethanol. Add Glyoxal (40% aq. solution, 1.2 equiv). Stir at RT for 2 hours. The pyrazine ring forms spontaneously.

References

  • BenchChem Technical Support. (2025).[1] Synthesis of 7-Azaindoles from 2-Amino-6-bromopyridine: Application Notes and Protocols. BenchChem. Link

  • Yue, D., & Larock, R. C. (2002). Synthesis of 2,3-Disubstituted Indoles via Palladium-Catalyzed Annulation of Internal Alkynes. Journal of Organic Chemistry. Link

  • Organic Chemistry Portal. (2024). Synthesis of Imidazo[1,2-a]pyridines. Link

  • Bagley, M. C., et al. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines. RSC Advances. Link

  • Guchhait, S. K., et al. (2011). Groebke-Blackburn-Bienayme Multicomponent Reaction. ACS Combinatorial Science. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Regioselectivity in the Bromination of Aminopyridines

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing regioselectivity and over-bromination challenges during the electrophilic aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing regioselectivity and over-bromination challenges during the electrophilic aromatic substitution (EAS) of aminopyridines.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we analyze the mechanistic causality behind reaction failures and provide self-validating protocols to ensure reproducible, high-yield synthesis.

Mechanistic Causality: The Root of Regioselectivity Issues

The bromination of aminopyridines is governed by a delicate electronic tug-of-war. The pyridine nitrogen is an electron-withdrawing group that deactivates the ring and directs electrophiles to the meta position. Conversely, the amino group (-NH₂) is a powerful electron-donating group that strongly activates the ring, directing electrophiles to the ortho and para positions[1].

Because the activating effect of the amino group dominates, direct bromination often leads to rapid, uncontrolled polybromination (e.g., forming 3,5-dibromo-2-aminopyridine) or a complex mixture of regioisomers[2]. Controlling this reaction requires precise manipulation of kinetics (temperature), sterics (protecting groups), and electrophile concentration (reagent choice).

G Start Aminopyridine Bromination Issue1 Over-bromination (Di/Tri-bromo byproducts) Start->Issue1 Issue2 Poor Regioselectivity (Wrong Isomer Formation) Start->Issue2 Sol1a Lower Temp (0-5 °C) Issue1->Sol1a Sol1b N-Acylation Protection Issue1->Sol1b Sol1c Use NBS or DBDMH Issue1->Sol1c Sol2a Solvent Optimization (MeCN vs AcOH) Issue2->Sol2a Sol2b Lewis Acid Catalyst Issue2->Sol2b

Troubleshooting logic tree for resolving regioselectivity and over-bromination issues.

Frequently Asked Questions (Troubleshooting)

Q1: I am getting significant dibromination (e.g., 3,5-dibromo-2-aminopyridine) when trying to synthesize a monobrominated product. How can I suppress this? A1: Over-bromination occurs when the initial monobrominated product remains highly activated and reacts with excess electrophilic bromine. To suppress this, you must lower the steady-state concentration of Br⁺. Switch from molecular bromine (Br₂) to milder agents like N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)[3]. Additionally, strictly control the temperature between 0–5 °C to favor the kinetically preferred monobromination pathway[4]. If direct bromination still fails, employ an N-acylation protecting group strategy to moderate the amine's activating effect[5].

Q2: When brominating 3-aminopyridine, how do I maximize the yield of the 6-bromo isomer over the 2-bromo or 4-bromo isomers? A2: The amino group at the 3-position directs to the 2-, 4-, and 6-positions. The 6-position is para to the amine, while 2 and 4 are ortho[1]. To maximize 6-bromo selectivity, utilize steric hindrance and low temperatures. Performing the reaction at 0 °C to -10 °C with NBS in anhydrous acetonitrile slows the reaction sufficiently to favor the less sterically hindered 6-position[2]. Alternatively, introducing a Lewis acid catalyst like FeBr₃ can help direct the electrophile specifically to the 6-position[2].

Q3: What is the mechanistic difference between using Br₂/AcOH versus NBS/MeCN for these substrates? A3: Br₂ in acetic acid (AcOH) is a highly reactive system where the protic solvent polarizes the Br-Br bond, leading to rapid, often uncontrollable polybromination[6]. In contrast, NBS in anhydrous acetonitrile (MeCN) provides a controlled, slow release of the bromonium ion. The polar aprotic nature of MeCN stabilizes the arenium ion intermediate without overly accelerating the generation of the electrophile, allowing for superior kinetic control and higher regioselectivity[4].

Pathway SM 2-Aminopyridine Intermediate 2-Acetamidopyridine (Sterically Hindered) SM->Intermediate Acetic Anhydride SideProduct 3,5-Dibromo-2-aminopyridine (Over-bromination) SM->SideProduct Direct Bromination (Excess Reagent) Product 5-Bromo-2-aminopyridine (Para-directed) Intermediate->Product 1. NBS/Br2 2. Hydrolysis

Reaction pathway demonstrating N-acylation to control regioselectivity and prevent dibromination.

Quantitative Data: Comparison of Bromination Strategies

The following table summarizes the expected outcomes when applying different synthetic strategies to aminopyridines, providing a benchmark for your experimental results.

SubstrateStrategy / ReagentKey ConditionsTarget ProductSelectivity / YieldReference
3-Aminopyridine Direct / NBSMeCN, 0 °C6-Bromo-3-aminopyridineModerate (Mixture requires column)[1],[2]
2-Aminopyridine Direct / NBSMeCN, 0–5 °C5-Bromo-2-aminopyridine>20:1 Selectivity[4]
2-Aminopyridine Protection / Br₂AcOH, then NaOH5-Bromo-2-aminopyridineHigh (Clean C-5 direction)[5]
Pyridines (General) Direct / DBDMHNeat or Inert, 80–125 °CMonobrominated PyridinesHigh[3]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation checkpoints are met.

Protocol A: Regioselective Synthesis of 5-Bromo-2-aminopyridine via N-Acylation

Causality: Converting the strongly activating amine into a moderately activating amide physically blocks the adjacent C-3 position with the bulky acetyl group, funneling the electrophile exclusively to the C-5 position[5].

  • N-Acylation: Dissolve 2-aminopyridine (1.0 eq) in dichloromethane (DCM). Slowly add acetic anhydride (1.2 eq) and a catalytic amount of DMAP. Stir at room temperature for 2 hours.

    • Self-Validation Checkpoint: Monitor via TLC. The reaction is complete only when the highly polar 2-aminopyridine spot completely disappears. Trace unreacted amine will act as a "bromine sink," leading to rapid dibromination in the next step.

  • Bromination: Cool the solution of 2-acetamidopyridine to 0 °C. Add liquid bromine (1.05 eq) dropwise over 30 minutes. Allow to warm to room temperature and stir for 4 hours[5].

  • Hydrolysis: Concentrate the mixture, then reflux the crude intermediate in 10% aqueous NaOH for 3 hours to remove the acetyl protecting group[5].

    • Self-Validation Checkpoint: The final product should precipitate upon cooling and neutralization. A sharp melting point confirms the absence of the 3,5-dibromo impurity.

Protocol B: Direct Low-Temperature Bromination of 3-Aminopyridine using NBS

Causality: Low thermal energy (0 °C) suppresses the activation energy required for the kinetically less favorable ortho-bromination, maximizing para-selectivity (6-position)[1],[2].

  • Setup & Dissolution: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-aminopyridine (1.0 eq). Dissolve completely in anhydrous acetonitrile[1].

  • Controlled Addition: Cool the solution strictly to 0 °C using an ice bath. Add N-Bromosuccinimide (1.0–1.2 eq) portion-wise over 15–30 minutes. Ensure the internal temperature does not spike[1].

    • Self-Validation Checkpoint: If the reaction mixture turns dark or tarry, the temperature has exceeded 5 °C, or the starting material contained impurities[2]. The solution should remain pale yellow to orange.

  • Reaction & Quenching: Stir for 2-4 hours while allowing it to slowly warm to room temperature. Upon completion (verified by TLC), quench immediately by adding saturated aqueous sodium thiosulfate solution[1].

    • Self-Validation Checkpoint: The addition of sodium thiosulfate must cause an immediate color change from orange/yellow to colorless. This confirms the neutralization of unreacted NBS, preventing unwanted background bromination during solvent evaporation.

References

  • Benchchem. "An In-depth Technical Guide to the Synthesis of 6-Bromopyridin-3-amine from 3-Aminopyridine.
  • Benchchem. "6-Bromopyridin-3-amine | 13534-97-9.
  • Benchchem. "2-Amino-5-bromopyridine | 1072-97-5.
  • Thieme Connect. "Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide.
  • Benchchem. "Scaling up the synthesis of 6-Bromopyridin-3-amine: challenges and solutions.
  • ChemicalBook. "5-Bromo-2-nitropyridine synthesis.
  • Google Patents. "US11613549B2 - Bromination of pyridine derivatives.

Sources

Optimization

Technical Support Center: Purification of 5-Bromo-6-methylamino-nicotinic acid Intermediates

Executive Summary & Molecule Context Target Molecule: 5-Bromo-6-(methylamino)nicotinic acid Key Application: Critical intermediate for SHP2, BTK, and other kinase inhibitors. Chemical Challenge: This molecule possesses a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Context

Target Molecule: 5-Bromo-6-(methylamino)nicotinic acid Key Application: Critical intermediate for SHP2, BTK, and other kinase inhibitors. Chemical Challenge: This molecule possesses a "chameleon" nature. It contains an acidic carboxyl group (C3), a basic amino-pyridine motif (C6), and a lipophilic bromine atom (C5). This creates a zwitterionic structure that often defies standard silica chromatography, necessitating precise pH-controlled precipitation and recrystallization techniques.

This guide focuses on the two critical process steps:

  • Intermediate A: 5-Bromo-6-chloronicotinic acid (The Electrophile).

  • Target B: 5-Bromo-6-methylamino-nicotinic acid (The Nucleophilic Displacement Product).

Module 1: Purification of the Chloro-Precursor

(5-Bromo-6-chloronicotinic acid)

Before attempting the methylamine displacement, the chloro-intermediate must be free of the 6-hydroxy starting material. Residual hydroxyl groups will not react in the subsequent SnAr step, carrying through as a difficult-to-separate impurity.

The "Acid-Base Swing" Protocol

Objective: Remove non-acidic impurities and unreacted 6-hydroxy species.

  • Dissolution: Dissolve crude reaction mass in EtOAc (10 volumes) .

  • Acid Wash: Wash with 1N HCl (cold).

    • Why? This removes any protonatable basic impurities (like unreacted pyridine bases) while keeping the carboxylic acid in the organic layer.

  • Base Extraction (Critical): Extract the organic layer with sat. NaHCO₃ (pH ~8.5) .

    • Mechanism:[1][2][3] The 5-bromo-6-chloronicotinic acid converts to its sodium salt and moves to the aqueous layer. Non-acidic impurities stay in the EtOAc.

  • Re-Acidification: Separate the aqueous layer and slowly acidify with 4N HCl to pH 2-3 .

  • Filtration: The product will precipitate as a white/off-white solid. Filter and wash with cold water.[4]

Troubleshooting Table: Chloro-Intermediate
SymptomProbable CauseCorrective Action
Pink/Red Solid Trace iron or oxidative decomposition during bromination.Recrystallize from Toluene/EtOAc (9:1) with activated charcoal treatment.
Low Melting Point (<150°C)Presence of 3,5-dibromo regioisomer.Triturate solid with Dichloromethane (DCM) . The dibromo impurity is more soluble in DCM than the desired product.
Sticky Solid Residual POCl₃ or Thionyl Chloride.Dissolve in EtOAc and wash extensively with brine. Dry over Na₂SO₄ and rotary evaporate.

Module 2: The SnAr Reaction & Methylamine Displacement

(Synthesis of 5-Bromo-6-methylamino-nicotinic acid)

This step involves Nucleophilic Aromatic Substitution (SnAr). The challenge here is not the reaction itself, but the separation of the product from the methylamine hydrochloride salts and the "sticky" nature of the crude amine.

Visualizing the Impurity Flow

SnAr_Purification Start Crude Reaction Mixture (Product, MeNH2·HCl, Excess MeNH2) Step1 Evaporation of Solvent (Remove excess volatile amine) Start->Step1 Step2 Dissolve in Water (pH > 10) Step1->Step2 Add H2O Step3 Acidify to pH 3.5 - 4.5 (Isoelectric Point) Step2->Step3 Add dilute HCl dropwise Precipitate Precipitate Formed (Target Zwitterion) Step3->Precipitate Filtration Filtrate Filtrate (Waste) (MeNH2·HCl salts, inorganic ions) Step3->Filtrate

Figure 1: Workup strategy for separating the amino-acid product from amine salts.

The "Isoelectric Precipitation" Protocol

The product is amphoteric. It is soluble at low pH (cationic) and high pH (anionic). Minimum solubility occurs at the isoelectric point (pI).

  • Quench: Evaporate reaction solvent (THF or Ethanol). Resuspend residue in Water (5 volumes) .

  • Solubilization: Adjust pH to 10-11 using 2N NaOH. The solution should become clear as the carboxylate forms.

  • Clarification: If the solution is cloudy, filter through Celite to remove non-acidic insoluble matter.

  • Precipitation (The Critical Swing):

    • Slowly add 1N HCl while stirring vigorously.

    • Monitor pH continuously.

    • Target pH: 3.8 – 4.2 .

    • Observation: A thick white precipitate will form.

  • Aging: Stir the slurry for 1 hour at 0-5°C to maximize yield.

  • Wash: Filter and wash the cake with Cold Water followed by Acetone (to remove water and speed up drying).

Module 3: Final Polishing (Recrystallization)

If the isoelectric precipitation yields <98% purity, perform a final recrystallization.

Recommended Solvent System: Acetic Acid / Water (1:1) or Ethanol / Water (4:1) .

Protocol:

  • Suspend the solid in the chosen solvent.[5]

  • Heat to reflux until dissolved (clear solution).

  • Optional: Add activated carbon (5 wt%) and filter hot to remove color.

  • Cool slowly to room temperature, then to 4°C.

  • Collect crystals.

FAQ & Troubleshooting Guide

Q1: My product is oiling out instead of crystallizing during the pH adjustment. Why?

  • Diagnosis: You likely adjusted the pH too quickly, trapping impurities, or the concentration is too high.

  • Fix: Re-dissolve by raising the pH back to 10. Dilute the solution with more water (double the volume). Add the acid dropwise over 30 minutes. If oiling starts, stop acid addition and scratch the flask wall to induce nucleation.

Q2: I see a new impurity peak at RRT 0.85 after the SnAr reaction.

  • Diagnosis: This is likely the 6-Hydroxy-5-bromo-nicotinic acid .

  • Cause: If water was present in your SnAr reaction (from wet methylamine or solvent), the chlorine atom was hydrolyzed by water instead of displaced by methylamine.

  • Fix: This impurity is very difficult to remove by crystallization as it mimics the product. You must ensure anhydrous conditions during the reaction. If present, convert the crude mixture to the methyl ester, purify via column chromatography, and hydrolyze back to the acid.

Q3: The product color is persistently yellow.

  • Diagnosis: Oxidation of the amino group or trace bromination byproducts.

  • Fix: Perform the "Acid Wash" step. Dissolve the product in dilute HCl (pH 1), wash with DCM (impurities go to DCM), then re-precipitate the aqueous layer by adjusting pH to 4.

References

  • BenchChem Technical Support. (2025).[4] Purification of Crude 5-Bromo-6-chloronicotinoyl chloride. BenchChem. Link

  • Setliff, F. L., & Caldwell, J. Z. (1991).[6] Preparation of a Series of N-Phenylamides of 5-Bromo-6-Chloronicontinic Acid. Journal of the Arkansas Academy of Science, 45(1), 92. Link

  • Sigma-Aldrich. (n.d.). 5-Bromo-6-chloronicotinic acid Product Sheet. Link

  • ChemicalBook. (2025).[7][8][9] Synthesis of 5-Bromo-6-chloronicotinic acid. Link

  • Google Patents. (n.d.). Process for preparing 5-bromonicotinic acid (RU2039046C1). Link

Sources

Troubleshooting

Technical Support Center: Solubilization &amp; Handling of 5-Bromonicotinic Acid Derivatives

Status: Online Ticket ID: #BNA-SOL-001 Subject: Troubleshooting Solubility, Purification, and Reaction Setup for 5-Bromonicotinic Acid Scaffolds Assigned Specialist: Senior Application Scientist[1][2][3] Introduction Wel...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Ticket ID: #BNA-SOL-001 Subject: Troubleshooting Solubility, Purification, and Reaction Setup for 5-Bromonicotinic Acid Scaffolds Assigned Specialist: Senior Application Scientist[1][2][3]

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you have encountered the "Brick Wall" effect: 5-bromonicotinic acid (5-BNA) or its derivatives behaving as intractable solids in your reaction vessels.[1][2][3]

This guide moves beyond basic solubility tables. We analyze the intermolecular forces dictating this behavior and provide self-validating protocols to overcome them.

Module 1: Diagnostics – The "Why" Behind the Insolubility

Before attempting to dissolve your compound, you must understand the structural antagonist you are facing.

The Zwitterionic Lattice Trap

5-Bromonicotinic acid is not merely a polar molecule; it is a zwitterion in the solid state.[2][3]

  • Mechanism: The basic pyridine nitrogen (pKa ~3.[1][3]08) can accept a proton from the carboxylic acid, creating a strong electrostatic network.

  • Consequence: This creates a crystal lattice with exceptionally high energy (Melting Point: 178–180°C).[1][3] Standard organic solvents (DCM, Toluene, THF) cannot overcome this lattice energy at room temperature.

The "Brick" Effect in Coupling Reactions

In Suzuki-Miyaura or Sonogashira couplings, the insolubility of the free acid leads to heterogeneous "slurry" reactions.[2] While palladium catalysts can work in slurries, the kinetics are often erratic, leading to stalled reactions or high catalyst loading requirements.

Module 2: Solvent Selection & Optimization

Do not guess. Use this matrix to select the correct solvent system based on your specific derivative.

Table 1: Solubility Matrix by Functional Class
Derivative TypeNon-Polar (Hexane, Toluene)Aprotic Polar (DCM, THF, EtOAc)Protic / High-Dipole (MeOH, DMSO, DMF)Recommended Strategy
Free Acid (5-BNA)Insoluble Poor (Sparingly soluble even with heat)Good (DMSO/DMF) Moderate (Hot MeOH/EtOH)Use DMSO for reactions.[1][2][3] Use EtOH/IPA for recrystallization.[1][3]
Methyl/Ethyl Ester Poor Good (Soluble)Excellent Esters break the zwitterion.[1][3] DCM or EtOAc are preferred for workup.[1][3]
Acid Chloride Insoluble Good (Reacts with protic solvents!)[1][3]N/A (Decomposes)Must use anhydrous DCM or Toluene .[1][3]
Sodium Salt Insoluble Insoluble Excellent (Water)Use biphasic systems (Water/Toluene) with Phase Transfer Catalysts.[1][3]

Module 3: Troubleshooting Guides (FAQs)

Scenario A: "My starting material won't dissolve, and I need to run a Suzuki coupling."

Diagnosis: You are likely using the free acid in a solvent like Dioxane or Toluene.[1] Solution:

  • Switch Solvent: Change to DMF or DMSO/Water (4:1) . The high dielectric constant breaks the zwitterionic lattice.[3]

  • In-Situ Protection: If you must use Toluene, add 2-3 equivalents of a silylating agent (e.g., BSA or HMDS) at the start.[1][2][3] This temporarily masks the carboxylic acid as a silyl ester, solubilizing the molecule. The silyl group falls off during the aqueous workup.[3]

Scenario B: "The product oiled out during recrystallization."

Diagnosis: The cooling ramp was too fast, or the solvent polarity gap was too wide (e.g., adding water to hot DMSO too quickly). Solution:

  • Re-dissolve: Heat the mixture until clear.

  • Seeding: Add a "seed crystal" of pure product at the cloud point.

  • Insulated Cooling: Wrap the flask in aluminum foil and turn off the stir plate. Allow it to cool to room temperature over 4–6 hours. Do not use an ice bath immediately.[1][3]

Scenario C: "I cannot purify the methyl ester; it co-elutes with impurities."

Diagnosis: 5-bromonicotinates are weak bases and can streak on silica gel due to interaction with acidic silanols.[1][2][3] Solution:

  • Pre-treat Silica: Flush your column with 1% Triethylamine (TEA) in Hexane before loading.[1][3]

  • Mobile Phase: Add 1% TEA to your eluent (e.g., Hexane/EtOAc + 1% TEA).[1][3] This neutralizes the silica surface.[1][3]

Module 4: Visualized Workflows

Solubility Decision Tree

Use this logic flow to determine the correct handling of your specific 5-BNA derivative.

SolubilityTree Start Start: Select Derivative IsAcid Is it the Free Acid? Start->IsAcid IsEster Is it an Ester? Start->IsEster Reaction Intended Process? IsAcid->Reaction Standard Standard Organic Solvents (DCM, EtOAc, THF) IsEster->Standard SolventCheck Solvent: DCM/THF? Reaction->SolventCheck Synthesis Recryst Recrystallization? Reaction->Recryst Purification SwitchSolvent Switch to DMF or DMSO SolventCheck->SwitchSolvent Insoluble Alcohol Use Hot EtOH or IPA Recryst->Alcohol Purify Purification Issues? Standard->Purify AddTEA Add 1% Et3N to Eluent Purify->AddTEA Streaking on TLC

Figure 1: Decision tree for solvent selection and purification based on the functional state of the 5-bromonicotinic scaffold.[2][3]

Standard Operating Procedure: Recrystallization of 5-BNA

This protocol is optimized to prevent "oiling out" and maximize yield.

RecrystProtocol Step1 1. Dissolution Reflux in EtOH or IPA (Min. Volume) Step2 2. Hot Filtration Remove insoluble iron/dust (Keep >70°C) Step1->Step2 Step3 3. Controlled Cooling Cool to RT over 2 hours (No Ice Bath yet) Step2->Step3 Step4 4. Final Crystallization Cool to 0-4°C (Hold for 1 hr) Step3->Step4 Step5 5. Isolation Filter & Wash with Cold Solvent Step4->Step5

Figure 2: Step-by-step workflow for the purification of 5-bromonicotinic acid via recrystallization.

Module 5: Validated Protocols

Protocol A: Synthesis of Methyl 5-Bromonicotinate (Solubility Improvement)

Purpose: To convert the insoluble acid into a soluble ester for easier handling.[1][2]

  • Setup: Charge a round-bottom flask with 5-bromonicotinic acid (1.0 eq) and Methanol (10 vol).

  • Catalyst: Add concentrated

    
     (0.1 eq) or Thionyl Chloride (1.2 eq) dropwise at 0°C.
    
  • Reflux: Heat to reflux (65°C) for 4–6 hours. The "brick" solid will gradually dissolve as the ester forms.[3]

  • Workup:

    • Concentrate MeOH to ~20% volume.[1][3]

    • Pour residue into ice water saturated with

      
       (pH ~8).[1][3]
      
    • Extract with EtOAc (The ester is highly soluble in EtOAc).

  • Result: The product is a low-melting solid or oil that is easily soluble in DCM/THF for subsequent coupling reactions.[1][2][3]

Protocol B: Recrystallization of the Free Acid

Purpose: Purification of crude 5-BNA after bromination.[1][2][3][4]

  • Solvent: Use Isopropyl Alcohol (IPA) or Ethanol .[1][3]

  • Ratio: Approx. 10–12 mL solvent per gram of crude solid.[1][3]

  • Dissolution: Heat to boiling. If insolubles remain after 10 mins of reflux, filter hot (these are likely inorganic salts or iron residues from the catalyst).

  • Crystallization: Allow the filtrate to cool slowly.

    • Critical: If the solution turns milky immediately, reheat and add a small amount of solvent. Rapid cloudiness suggests precipitation (amorphous), not crystallization.[1]

  • Yield: Typical recovery is 85–90%.[1][3]

References

  • BenchChem. (2025).[1][3][5][6] An In-depth Technical Guide to 5-Bromonicotinic Acid (CAS Number: 20826-04-4). Retrieved from [1]

  • ChemicalBook. (2026).[1][3][7] 5-Bromonicotinic acid Properties and Suppliers. Retrieved from [1]

  • National Toxicology Program. (1990).[1][3][8] Solubility of Organic and Inorganic Chemicals in Selected Solvents. Retrieved from [1]

  • Dalton Transactions. (2022).[1][3] Sterically demanding pyridine-quinoline anchoring ligands...[1][2][3]. Royal Society of Chemistry.[1][3] Retrieved from [1]

  • PubChem. (n.d.).[1][3] 5-Bromonicotinic acid - Compound Summary. National Library of Medicine.[1][3] Retrieved from [1]

Sources

Optimization

Optimizing reaction temperature for nucleophilic substitution on pyridines

Technical Support Center: Optimizing Reaction Temperature for Nucleophilic Aromatic Substitution (SNAr) on Pyridines Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with r...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reaction Temperature for Nucleophilic Aromatic Substitution (SNAr) on Pyridines

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing a common synthetic bottleneck: pushing Nucleophilic Aromatic Substitution (SNAr) reactions on pyridine scaffolds to completion without destroying the substrate.

The pyridine ring is naturally electron-deficient, but unactivated halopyridines still present a significant kinetic barrier to nucleophilic attack. Finding the exact thermal "Goldilocks zone"—where the activation energy (


) is overcome but thermodynamic degradation pathways remain dormant—is critical. This guide provides field-proven, mechanistically grounded strategies to troubleshoot and optimize your SNAr temperatures.

Diagnostic Workflow

Before adjusting your heating mantle, follow this logical framework to determine whether a thermal push or a mechanistic pivot is required.

SNAr_Optimization Start Initiate SNAr on Pyridine Assess Assess Conversion at 80°C Start->Assess LowConv < 50% Conversion Assess->LowConv Sluggish Kinetics HighConv > 50% Conversion Assess->HighConv Good Kinetics TempIncrease Increase Temp to 120-150°C LowConv->TempIncrease Thermal Push Success Optimal Yield & Selectivity HighConv->Success CheckDeg Check for Degradation/Tar TempIncrease->CheckDeg Degradation Side Reactions Detected CheckDeg->Degradation Yes CheckDeg->Success No Activate Form Pyridinium Salt or Use Fluoropyridine Degradation->Activate Lower Activation Energy Activate->Assess Re-evaluate

Workflow for optimizing SNAr temperature and mitigating degradation in pyridine substrates.

Troubleshooting Guides & FAQs

Q1: Why does my SNAr on 2-chloropyridine stall at room temperature, but degrade into a black tar at 150°C? A1: This is a classic conflict between kinetics and thermodynamics. The formation of the intermediate Meisenheimer complex is the rate-determining step. For unactivated chloropyridines, the activation energy is high,1[1]. However, at 150°C, highly basic nucleophiles (like alkoxides or aliphatic amines) begin to trigger competing thermodynamic side reactions. These include Chichibabin-type aminations at unsubstituted positions, ether cleavages, or complete ring-opening degradation[2]. The "black tar" you observe is a polymerized degradation byproduct. Solution: Do not brute-force the reaction with heat. Instead, lower the activation energy of the system by modifying the leaving group or activating the pyridine core (see Q2).

Q2: How can I lower the required reaction temperature without changing my target nucleophile? A2: You have two primary mechanistic levers to increase the electrophilicity of the C2/C4 positions, thereby dropping the required temperature:

  • Leaving Group Substitution (F > Cl): Swap your chloropyridine for a fluoropyridine. The highly polarized C-F bond significantly stabilizes the transition state during nucleophilic attack.2[2], allowing you to drop the temperature from 150°C to 50–80°C, which preserves sensitive functional groups like tert-butyl esters.

  • Electrophilic Activation (Pyridinium Salts): 1[1]. For example, forming an N-(1-ethoxyvinyl)-2-halopyridinium salt enables 3[3].

Q3: I am using a copper catalyst for an Ullmann-type SNAr C-O coupling on 4-chloropyridine. How should I profile the temperature? A3: For Cu(0)-catalyzed liquid-phase couplings, 4[4]. The strict kinetic window is 100–150°C. If you operate below 100°C, the catalytic cycle stalls at the oxidative addition step. However, exceeding 150°C does not linearly increase yield; it induces product inhibition because the resulting 4-phenoxypyridine has a maximum adsorption enthalpy on the copper surface, poisoning the catalyst at high temperatures[4]. Maintain a strict 110–120°C internal temperature.

Quantitative Data: Kinetic and Thermodynamic Profiling of SNAr Variables

To avoid thermal degradation, consult this matrix to balance your substrate activation against the required temperature.

Substrate ActivationLeaving GroupTypical Optimal TempRelative Reaction RateSide Reaction Risk
Unactivated Pyridine -Cl or -Br120°C – 150°C1x (Baseline)High (Polymerization, Ring-opening)
Unactivated Pyridine -F60°C – 80°C~100xModerate (Ether cleavage)
N-Oxide Pyridine -Cl80°C – 100°C~50xLow
Pyridinium Salt -Cl or -F20°C – 40°C>1000xVery Low (Reaction completes prior to degradation)

Self-Validating Experimental Protocol: Room-Temperature SNAr via Pyridinium Activation

To bypass high-temperature degradation entirely, we recommend this step-by-step methodology utilizing N-activation to drive the SNAr at ambient temperature (20-25°C). This protocol incorporates In-Process Controls (IPCs) to ensure the system self-validates at each step.

Step 1: Pyridinium Salt Formation (Activation)

  • In a flame-dried flask under nitrogen, dissolve the 2-chloropyridine derivative (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Add the activating agent (e.g., methyl triflate or 1-ethoxyvinyl triflate) dropwise at 0°C.

  • Warm to room temperature and stir for 2 hours.

  • IPC (Self-Validation Checkpoint): The solution will transition from clear to a pale yellow suspension as the insoluble pyridinium salt forms. A quick TLC (Hexane/EtOAc) will confirm the disappearance of the highly UV-active starting material (high

    
    ) and the appearance of a baseline spot.
    

Step 2: Nucleophilic Addition (SNAr)

  • To the stirring suspension at 20°C, add the amine or thiol nucleophile (1.2 equiv) and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv) dropwise.

  • Maintain the reaction strictly at room temperature. Do not heat.

  • IPC (Self-Validation Checkpoint): A mild exotherm may occur. Monitor via LC-MS. The intermediate Meisenheimer complex is transient, but the mass of the substituted pyridinium product should clearly dominate the chromatogram within 30–60 minutes.

Step 3: Deprotection and Workup

  • If a cleavable activating group was used, apply mild thermal (50°C) or acidic conditions (e.g., 3M methanolic HCl) to cleave the N-substituent and release the free 2-aminopyridine or 2-thiopyridine.

  • Quench with saturated aqueous NaHCO3 and extract with EtOAc.

  • IPC (Self-Validation Checkpoint): During the aqueous workup, check the pH of the aqueous layer (should be ~8). The target product will partition cleanly into the organic layer, leaving highly polar degradation products (if any) in the aqueous phase.

References

  • BenchChem. "Technical Support Center: Nucleophilic Substitution on Pyridine Rings." 1

  • ACS Publications. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." 2

  • ACS Publications. "Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives."3

  • Eindhoven University of Technology. "A kinetic study on the Cu(0)-catalyzed Ullmann SArN-type C-O coupling of potassium phenolate and 4-chloropyridine." 4

Sources

Troubleshooting

Removing unreacted methylamine from nicotinic acid synthesis

Topic: Removal of Unreacted Methylamine from Nicotinic Acid Synthesis Doc ID: NA-PUR-042 | Version: 2.1 | Last Updated: 2026-03-01 Introduction: The Separation Challenge Welcome. If you are accessing this guide, you are...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted Methylamine from Nicotinic Acid Synthesis

Doc ID: NA-PUR-042 | Version: 2.1 | Last Updated: 2026-03-01

Introduction: The Separation Challenge

Welcome. If you are accessing this guide, you are likely observing residual methylamine contamination in your nicotinic acid (Vitamin B3) isolate. Whether this arises from the hydrolysis of N-methylnicotinamide or a specific amidation workflow, the separation challenge remains chemically distinct: You are trying to separate a strong base (Methylamine, pKa ~10.6) from an amphoteric zwitterion (Nicotinic Acid, pI ~3.4).

This guide moves beyond generic "wash steps" to provide a thermodynamic and kinetic strategy for purification. We utilize the extreme pKa differential between your contaminant and product to create a self-validating separation system.

Module 1: The Chemistry of Separation (The "Why")

To remove methylamine effectively, you must exploit its volatility at high pH and its solubility at low pH, while targeting the narrow window where Nicotinic Acid is insoluble.

Key Physicochemical Constants
CompoundSpecies at pH 11 (Basic)Species at pH 3.4 (Isoelectric)Species at pH 1.0 (Acidic)Solubility Behavior
Methylamine Free Base (

) Volatile Gas
Ammonium Salt (

) Highly Soluble
Ammonium Salt (

) Highly Soluble
Stays in mother liquor at pH < 10
Nicotinic Acid Nicotinate Anion (

) Soluble
Zwitterion (

) Precipitates
Pyridinium Cation (

) Soluble
Precipitates only at pH 3.0–3.8

The Strategy:

  • Phase 1 (High pH): Strip bulk methylamine as a gas.

  • Phase 2 (pH 3.4): Force nicotinic acid precipitation while trapping residual methylamine as a soluble salt.

Module 2: Troubleshooting Guide (Q&A)

Q1: I smell methylamine in my dried filter cake. Why is it persisting?

Diagnosis: You likely acidified the reaction mixture before removing the bulk methylamine. The Mechanism: Once you drop the pH below 10.6, methylamine converts to methylammonium (


). This salt is non-volatile and cannot be removed by vacuum or heat. It gets trapped in the crystal lattice or wet cake of your nicotinic acid.
The Fix:  You must perform a Nitrogen Sparge  or vacuum strip at pH > 11 before any acid is added. See Protocol A below.
Q2: My yield is low (50-60%) after isoelectric precipitation.

Diagnosis: Your pH endpoint is likely drifting or incorrect. The Mechanism: Nicotinic acid solubility is extremely sensitive to pH.

  • At pH 2.0, the pyridine ring protonates (

    
    ), redissolving the product.
    
  • At pH 5.0, the carboxylic acid deprotonates (

    
    ), redissolving the product.
    The Fix:  Target pH 3.4 ± 0.2  strictly. Use a calibrated pH meter, not litmus paper. Ensure the temperature is lowered to 0–5°C during filtration, as solubility drops significantly with temperature.
    
Q3: Can I use ion exchange to remove the last traces of methylamine?

Diagnosis: Yes, but selectivity is the risk. The Mechanism: A strong acid cation resin (e.g., Dowex 50) will bind methylamine (


). However, at pH < 3, it will also bind the protonated pyridine ring of Nicotinic Acid, causing yield loss.
The Fix:  Use the resin only if the methylamine load is <1000 ppm (polishing). Operate at pH 4.5–5.0 where Nicotinic Acid is anionic (repelled by the resin) but Methylamine is still cationic (bound).

Module 3: Validated Protocols

Protocol A: The "Strip-Then-Precipitate" Workflow

Best for gross removal of methylamine (>95% removal).

  • Alkaline Hold: Ensure reaction mixture is at pH 11–12 . If necessary, adjust with NaOH.[1]

  • Thermal Stripping: Heat the solution to 60–70°C.

  • Sparging: Introduce a vigorous stream of Nitrogen (

    
    ) gas through a sintered glass sparger into the solution.
    
    • Safety Note: Vent exhaust into a scrubber containing dilute HCl to neutralize the methylamine gas.

    • Endpoint: Continue until the off-gas no longer turns damp pH paper blue.

  • Cooling: Cool the mixture to 20°C.

  • Acidification: Slowly add HCl (or

    
    ) while stirring.
    
    • Critical Step: Stop exactly at pH 3.4 .

  • Crystallization: Chill to 0–5°C for 2 hours to maximize yield.

  • Filtration: Filter the white precipitate.

  • The "Isoelectric Wash": Wash the cake with cold water adjusted to pH 3.4 .

    • Why? Plain water (pH 7) will redissolve some product (as nicotinate). Acidic water (pH 1) will redissolve product (as pyridinium). Isoelectric water washes away the soluble methylammonium chloride without touching the product.

Protocol B: Recrystallization (Polishing)

Use this if Protocol A leaves >500 ppm residual amine.

  • Dissolve the crude Nicotinic Acid in boiling water (15 mL per gram of solid).

  • Add activated carbon (1% w/w) to absorb trace organics; filter hot.

  • Allow to cool slowly to Room Temperature, then to 4°C.

  • Methylamine salts remain highly soluble in the mother liquor and are excluded from the crystal lattice.

Module 4: Visualization of Logic

Diagram 1: The pH-Dependent Species Map

This diagram illustrates why pH 3.4 is the only viable window for separation.

SpeciesMap cluster_0 pH < 2.0 (Acidic) cluster_1 pH 3.4 (Isoelectric Point) cluster_2 pH > 11.0 (Basic) NA_Acid Nicotinic Acid (Cationic Form) SOLUBLE NA_Iso Nicotinic Acid (Zwitterion) INSOLUBLE (Precipitate) NA_Acid->NA_Iso Add Base MA_Acid Methylamine (Ammonium Salt) SOLUBLE MA_Iso Methylamine (Ammonium Salt) SOLUBLE MA_Acid->MA_Iso Stays Soluble NA_Base Nicotinic Acid (Anionic Form) SOLUBLE NA_Iso->NA_Base Add Base MA_Base Methylamine (Free Base) VOLATILE GAS MA_Iso->MA_Base Becomes Volatile

Caption: Separation relies on the "Insoluble/Soluble" mismatch at pH 3.4 and the "Soluble/Volatile" mismatch at pH 11.

Diagram 2: The Optimized Purification Workflow

Workflow Start Crude Reaction Mix (Contains Nicotinate & Methylamine) Step1 Step 1: Adjust pH > 11 (Ensure Methylamine is Free Base) Start->Step1 Step2 Step 2: N2 Sparge / Strip @ 60°C (Remove Methylamine Gas) Step1->Step2 Step3 Step 3: Cool to 20°C Step2->Step3 Step4 Step 4: Acidify to pH 3.4 (Precipitate Nicotinic Acid) Step3->Step4 Step5 Step 5: Filter & Wash (Wash with pH 3.4 Water) Step4->Step5 Waste Filtrate Waste (Contains residual Methylammonium salts) Step5->Waste Liquor Product Pure Nicotinic Acid Cake Step5->Product Solids

Caption: The critical sequence: Strip volatile amine FIRST, then precipitate acid SECOND.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 938, Nicotinic Acid. Retrieved from [Link]

    • Relevance: Verified pKa values (4.75, 2.0)
  • Relevance: Verified Methylamine conjug
  • Organic Syntheses (1925). Nicotinic Acid Synthesis and Purification. Org. Synth. 1925, 4,[2] 49. Retrieved from [Link]

    • Relevance: Foundational protocols for nicotinic acid isolation and recrystallization.[3][4]

  • Solubility of Things (2024). Solubility of Nicotinic Acid (C6H5NO2). Retrieved from [Link]

    • Relevance: Data on pH-dependent solubility profiles.[5][6]

Sources

Optimization

Technical Support Center: Separation of 5-Bromo and 6-Bromo Pyridine Regioisomers

Welcome to the Advanced Chromatography & Process Chemistry Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the separation of halogenated heterocyclic regioisomers.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography & Process Chemistry Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the separation of halogenated heterocyclic regioisomers. The separation of 5-bromo and 6-bromo pyridine isomers (e.g., 2-amino-5-bromopyridine vs. 2-amino-6-bromopyridine, or brominated picolines) is notoriously difficult on standard reversed-phase systems.

This guide provides field-proven troubleshooting strategies, exploiting the fundamental electronic and steric differences between these isomers to achieve baseline separation at both the analytical and process scales.

Core Diagnostics: Why Are These Isomers So Hard to Separate?

Before troubleshooting, we must understand the causality behind their behavior. Standard C18 columns separate compounds based on hydrophobicity (LogP). Because the 5-bromo and 6-bromo isomers have nearly identical molecular volumes and lipophilicity, they co-elute.

However, their electronic environments are vastly different :

  • 6-Bromo Isomer (Ortho to Nitrogen): The bulky bromine atom sits directly adjacent to the pyridine nitrogen. This causes severe steric shielding of the nitrogen lone pair and strong inductive electron withdrawal. As a result, the basicity of the nitrogen plummets. For example, the

    
     of 2-bromopyridine (structurally equivalent to the 6-position relative to a generic substituent) is 0.9 [1].
    
  • 5-Bromo Isomer (Meta to Nitrogen): The bromine is further away. It exerts a weaker inductive effect and zero steric hindrance on the nitrogen lone pair. Consequently, its

    
     is significantly higher, typically around 2.84 [1].
    

The Solution: We must abandon purely hydrophobic separation and exploit this


 using pH-tuned mixed-mode chromatography or fractional crystallization.
Table 1: Physicochemical Comparison & Separation Impact
Property5-Bromo Isomer6-Bromo IsomerCausality / Impact on Separation
Steric Environment Unhindered nitrogenHindered nitrogen (ortho-Br)6-Br prevents bulky solvent/stationary phase interactions.

(approximate)
~ 2.84~ 0.906-Br is significantly less basic due to inductive electron withdrawal and steric shielding[1].
LogP ~ 1.8~ 1.9Nearly identical; causes co-elution on standard Reversed-Phase (C18) columns.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: "My isomers co-elute as a single broad peak on my C18 column. How do I resolve them?"

Diagnosis: Your mobile phase is likely suppressing the ionization of both isomers (e.g., using high pH) or relying solely on hydrophobicity. Solution: Switch to a Mixed-Mode column (e.g., Amaze SC or Primesep C) that combines reversed-phase and cation-exchange mechanisms[2]. By setting your mobile phase pH to 2.0 , the 6-bromo isomer (


 0.9) remains largely neutral and elutes early. The 5-bromo isomer (

2.84) becomes protonated and is strongly retained by the cation-exchange groups on the stationary phase.
Issue 2: "I am seeing severe peak tailing for the 5-bromo isomer."

Diagnosis: Peak tailing for basic pyridines is caused by secondary electrostatic interactions between the protonated pyridine nitrogen and unendcapped, ionized silanols (


) on the silica support.
Solution:  Lower the pH of your mobile phase below 2.5 using Trifluoroacetic Acid (TFA) or Formic Acid. At pH < 2.5, residual silanols are fully protonated (neutralized), eliminating the secondary ion-exchange tailing effect.
Issue 3: "I need to separate 500 grams of this isomeric mixture. Preparative HPLC is too expensive. What are my options?"

Diagnosis: Chromatographic scale-up is bottlenecked by throughput. Solution: Use Fractional Salt Crystallization . Because the 5-bromo isomer is roughly 100 times more basic than the 6-bromo isomer, you can selectively precipitate the 5-bromo isomer as a pyridinium salt using a stoichiometric deficit of a strong acid in a non-polar solvent.

Workflow & Mechanistic Visualizations

Workflow Start Crude Mixture (5-Br & 6-Br Pyridines) pKa Analyze pKa Difference (ΔpKa ≈ 1.9) Start->pKa pH_Tuning Tune Mobile Phase pH (Target pH 2.0) pKa->pH_Tuning Analytical/Prep Scale Crystallization Fractional Salt Crystallization (Using 1 eq. Strong Acid) pKa->Crystallization Process Scale (>100g) MixedMode Mixed-Mode HPLC (Cation Exchange + RP) pH_Tuning->MixedMode PrepLC Preparative LC Scale-up (Rs > 2.0 Required) MixedMode->PrepLC Pure5 Pure 5-Bromo Isomer (Salt/Protonated) Crystallization->Pure5 Pure6 Pure 6-Bromo Isomer (Free Base/Neutral) Crystallization->Pure6 PrepLC->Pure5 PrepLC->Pure6

Caption: Decision matrix and workflow for the separation of 5-bromo and 6-bromo pyridine regioisomers.

Mechanism Isomer6 6-Bromo Isomer pKa = 0.9 Neutral at pH 2.0 StatPhase Mixed-Mode Column Cation-Exchange + RP Isomer6->StatPhase Weak Retention Isomer5 5-Bromo Isomer pKa = 2.84 Protonated at pH 2.0 Isomer5->StatPhase Strong Retention Elution1 Early Elution (Hydrophobic Only) StatPhase->Elution1 6-Br Elution2 Late Elution (Hydrophobic + Ionic) StatPhase->Elution2 5-Br

Caption: Mechanistic basis for mixed-mode chromatographic separation exploiting pKa differences.

Validated Experimental Protocols

Protocol A: Analytical HPLC Screening & Prep-LC Scale-Up

This self-validating system ensures baseline resolution prior to costly preparative injections.

Step 1: Mobile Phase Preparation

  • Phase A: Water + 10 mM Ammonium Formate, adjusted to exactly pH 2.0 using Formic Acid. (Causality: pH 2.0 ensures the 5-bromo isomer is >85% protonated, while the 6-bromo isomer is >90% neutral).

  • Phase B: Acetonitrile + 0.1% Formic Acid.

Step 2: Column Equilibration

  • Install a Mixed-Mode Cation-Exchange column (e.g., Amaze SC, 4.6 x 150 mm, 5 µm)[2].

  • Equilibrate with 95% Phase A / 5% Phase B at 1.0 mL/min until the baseline is stable.

Step 3: Gradient Elution & Validation

  • Run a shallow linear gradient from 5% B to 40% B over 20 minutes.

  • System Suitability Check: Calculate the Resolution (

    
    ) between the two peaks. You must achieve 
    
    
    
    . If
    
    
    , decrease the gradient slope to 1% B/min and increase the buffer concentration to 20 mM to enhance ion-exchange capacity.

Step 4: Preparative Scale-Up

  • Transfer the method to a matched Prep-LC column (e.g., 21.2 x 150 mm). Maintain the identical linear velocity and gradient profile. Isolate the early-eluting peak (6-bromo) and late-eluting peak (5-bromo).

Protocol B: Fractional Salt Crystallization (Process Scale >100g)

For bulk separations, exploiting the basicity gap via salt formation is highly efficient.

Step 1: Solvent Dissolution

  • Dissolve the crude 5-bromo/6-bromo mixture in a non-polar solvent (e.g., Toluene or Methyl tert-butyl ether [MTBE]) at a concentration of 10 mL/g.

Step 2: Stoichiometric Acid Addition

  • Determine the exact molar ratio of the isomers via quantitative

    
    -NMR.
    
  • Slowly add exactly 1.05 equivalents of anhydrous HCl in dioxane (or anhydrous p-Toluenesulfonic acid) relative only to the molar amount of the 5-bromo isomer.

  • Causality: The highly basic 5-bromo isomer rapidly reacts to form an insoluble pyridinium salt. The sterically hindered, weakly basic 6-bromo isomer remains unreacted.

Step 3: Selective Precipitation & Filtration

  • Stir the mixture at 20°C for 4 hours to allow Ostwald ripening of the salt crystals.

  • Filter the slurry. The filter cake contains the highly pure 5-bromo isomer salt. The mother liquor contains the 6-bromo isomer free base.

Step 4: Free-Basing (Recovery)

  • Suspend the 5-bromo filter cake in water. Adjust the pH to 8.0 using saturated aqueous

    
    .
    
  • Extract with Ethyl Acetate, dry over

    
    , and concentrate in vacuo to recover the pure 5-bromo free base.
    

References

  • Helix Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Helix Chromatography Methods.[Link][2]

  • NIH National Library of Medicine (PMC). Comparison of the Reactivity of the Three Distonic Isomers of the Pyridine Radical Cation Toward Tetrahydrofuran in Solution and in the Gas Phase.[Link][1]

  • ChemRxiv. Base-Catalyzed Aryl Halide Isomerization Enables the 4-Selective Substitution of 3-Bromopyridines.[Link][3]

Sources

Troubleshooting

Technical Support Center: Purification of 5-Bromo-6-methylamino-nicotinic Acid

[1] Case ID: PUR-5B6M-NA Status: Active Assigned Specialist: Senior Application Scientist Subject: Recrystallization Solvents & Purification Protocols[1][2] Executive Summary & Molecule Analysis Welcome to the technical...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Case ID: PUR-5B6M-NA Status: Active Assigned Specialist: Senior Application Scientist Subject: Recrystallization Solvents & Purification Protocols[1][2]

Executive Summary & Molecule Analysis

Welcome to the technical support hub for 5-Bromo-6-methylamino-nicotinic acid (CAS: 15862-31-4).[1] This intermediate is critical in the synthesis of kinase inhibitors (e.g., B-Raf inhibitors).[1]

To select the correct solvent, we must first analyze the molecule's "personality" (physicochemical properties).[3] This compound is not a simple organic solid; it acts as a zwitterion .[1][2]

  • Acidic Handle: Carboxylic acid at position 3 (

    
    ).[1][2]
    
  • Basic Handle: The pyridine nitrogen and the secondary amine at position 6.

  • Lipophilicity: The 5-Bromo substituent adds lipophilicity, but the polar handles dominate its crystal lattice energy.[1][2]

The Consequence: This molecule has high lattice energy and poor solubility in non-polar solvents (Hexane, Toluene) and standard chlorinated solvents (DCM).[3] Successful purification requires disrupting these strong intermolecular interactions using protic solvents or pH manipulation .[1][2]

Solvent Selection Matrix

The following table summarizes solvent compatibility based on thermodynamic solubility and impurity rejection profiles.

Solvent SystemRoleRatingTechnical Notes
Water (pH adjusted) Primary⭐⭐⭐⭐⭐Best for Bulk Purity. Dissolve in base (pH > 9), filter, then precipitate with acid (pH < 4).[1]
Ethanol / Water (9:1) Recrystallization⭐⭐⭐⭐Best for Polishing. Good thermal gradient.[1][2] Dissolves impurities; product crystallizes upon cooling.[1][4]
Methanol Solvent⭐⭐⭐High solubility even at RT.[1][2] Good for washing, but yield loss is high during recrystallization unless cooled to -20°C.
DMF or DMSO Solvent⭐⭐Avoid if possible. High solubility but difficult to remove (high boiling point).[1][2] Use only if compound is insoluble in alcohols.[1]
Ethyl Acetate Anti-solvent⭐⭐⭐Useful to crash out the product if dissolved in MeOH or THF.[1][2]
Hexane / Heptane Anti-solventStrictly an anti-solvent.[1][2] Will not dissolve the compound.[1][2]

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the purification route based on your crude material's condition.

PurificationLogic Start Start: Crude Material Evaluation SolubilityCheck Is it soluble in hot Ethanol? Start->SolubilityCheck RouteA Route A: Thermal Recrystallization (Solvent: EtOH/H2O) SolubilityCheck->RouteA Yes RouteB Route B: Acid-Base Precipitation (Isoelectric Point) SolubilityCheck->RouteB No (Insoluble) ImpurityCheck Are colored impurities present? RouteA->ImpurityCheck RouteB->ImpurityCheck Charcoal Action: Add Activated Carbon (Hot Filtration) ImpurityCheck->Charcoal Yes Final Pure Crystalline Solid ImpurityCheck->Final No Charcoal->Final

Figure 1: Decision tree for selecting between Thermal Recrystallization and Acid-Base Precipitation based on crude solubility.

Detailed Protocols

Protocol A: The "pH Swing" (Isoelectric Precipitation)

Recommended for: Large scale purification, removal of non-acidic impurities, or highly insoluble crude.[3]

Mechanism: You convert the zwitterion into a highly soluble salt (anion), filter out physical debris, and then force crystallization by returning to the zwitterionic state.[3]

  • Dissolution: Suspend the crude 5-Bromo-6-methylamino-nicotinic acid in Water (10 vol) .

  • Basification: Slowly add 2M NaOH or Sat. NaHCO₃ while stirring until the pH reaches 9–10. The solid should dissolve completely as the carboxylate salt forms.

  • Filtration (Critical): Filter the solution to remove insoluble byproducts (e.g., inorganic salts, dust).[3]

    • Tip: If the solution is dark, treat with activated charcoal (5 wt%) for 30 mins and filter through Celite.[3]

  • Precipitation: Cool the filtrate to 5–10°C. Slowly add 1M HCl dropwise.

  • Endpoint: Monitor pH. Massive precipitation usually occurs between pH 4.0 and 5.0 (the isoelectric point).[1][2]

  • Isolation: Stir for 1 hour to ripen crystals. Filter and wash with water.[1][5] Dry in a vacuum oven at 50°C.

Protocol B: Thermal Recrystallization (Ethanol/Water)

Recommended for: Final polishing to >99% purity.[1]

  • Slurry: Suspend crude solid in Ethanol (10 vol) .

  • Heating: Heat to reflux (approx. 78°C).

  • Titration: If the solid does not dissolve, add Water dropwise through the condenser until a clear solution is obtained (usually requires 5–15% water).[1]

  • Cooling: Remove heat. Allow the flask to cool slowly to room temperature on a cork ring (insulation promotes larger crystals).

  • Crystallization: Cool further to 0°C in an ice bath for 2 hours.

  • Filtration: Collect crystals. Wash with cold Ethanol .[1]

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" instead of crystallizing. What is wrong?

  • Cause: The solvent polarity is too low, or the cooling was too rapid, trapping impurities that lower the melting point.[3]

  • Fix: Re-heat to dissolve the oil. Add a "seed crystal" of pure material if available.[1] Add a small amount of a more polar solvent (e.g., Methanol) to increase solubility, then cool very slowly (10°C per hour).

Q2: The product is colored (yellow/brown) even after recrystallization.

  • Cause: Oxidation products of the amine or trace bromination byproducts.[1][2]

  • Fix: Use Protocol A (pH Swing) .[1] When the product is dissolved in base (Step 2), add Activated Carbon (Charcoal).[3] Heat to 50°C for 30 minutes, then filter hot. The carbon is highly effective at removing colored conjugated impurities from aqueous alkaline solutions.[1][2]

Q3: I have low recovery yield (<50%).

  • Cause: The product is too soluble in the mother liquor.[1]

  • Fix:

    • Concentrate the mother liquor by 50% on a rotovap and cool again to get a "second crop."

    • Check the pH.[1][6][7][8] If using Protocol A, ensure you hit the exact isoelectric point (pH ~4.5).[3] If the solution is too acidic (pH 1), the pyridine nitrogen protonates, forming a soluble cation salt.[3]

Q4: Can I use THF or Dichloromethane (DCM)?

  • Response: Generally, No .

    • DCM: The compound is likely insoluble.[1][2]

    • THF: Soluble, but often holds solvates (solvent molecules trapped in the crystal lattice) which are hard to dry off.[3] Use THF only for chemical reactions, not purification.[3]

References

  • Vertex Pharmaceuticals Inc. (2007).[1] Process for the preparation of 5-bromo-6-methylaminonicotinic acid. WO Patent Application. (General methodology for aminonicotinic acid synthesis and purification via pH adjustment).

  • Sigma-Aldrich. (n.d.).[1] 5-Bromo-6-methylamino-nicotinic acid Product Specification. Retrieved from (Verifying physical state and solubility profiles).[1][2]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 1244016-90-7 (Methyl ester analog). Retrieved from (Structural and pKa data extrapolation).[1]

  • Mettler Toledo. (2024).[1] Recrystallization Guide: Solvents and Methods. Retrieved from (General principles of zwitterion crystallization).[1]

Sources

Optimization

Handling moisture sensitivity in pyridine carboxylic acid chlorides

Technical Support Center: Pyridine Carboxylic Acid Chlorides A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for handling pyridine carboxylic acid chlorides...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyridine Carboxylic Acid Chlorides

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for handling pyridine carboxylic acid chlorides. These reagents are powerful and versatile intermediates in pharmaceutical and chemical synthesis, but their high reactivity, particularly their sensitivity to moisture, presents significant challenges. This guide is designed to provide practical, in-depth solutions to common problems encountered in the laboratory. By understanding the "why" behind each technique, you can ensure the integrity of your experiments, maximize yields, and obtain reliable, reproducible results.

Part 1: Troubleshooting Guide

This section addresses specific problems that can arise during the storage, handling, and use of pyridine carboxylic acid chlorides.

Issue 1: My reaction yield is low or zero, and TLC/LC-MS analysis shows primarily unreacted starting material (e.g., the amine or alcohol).

  • Question: What is the most likely cause for my acylation reaction failing to proceed? Answer: The most probable culprit is the deactivation of your pyridine carboxylic acid chloride through hydrolysis. These compounds react rapidly with even trace amounts of water to form the corresponding pyridine carboxylic acid. This carboxylic acid is unreactive under typical acylation conditions and will not couple with your nucleophile (amine or alcohol).

  • Question: How can I diagnose if my acid chloride has decomposed? Answer:

    • Visual Inspection: A pure acid chloride is often a colorless to light-yellow liquid or solid. Decomposition can sometimes lead to discoloration (darkening) or the evolution of HCl gas, which may be visible as fumes if exposed to humid air.

    • Analytical Confirmation: The most definitive method is to analyze the starting material. You can take a small aliquot, carefully quench it with anhydrous methanol, and analyze the resulting methyl ester by GC-MS or LC-MS. If the acid chloride has hydrolyzed, you will instead see the corresponding carboxylic acid. A simple acid-base titration can also quantify the amount of acidic byproduct (carboxylic acid and HCl) present.

  • Question: What immediate steps should I take to rescue my experiment? Answer: If the reaction has failed due to hydrolyzed acid chloride, it cannot be reversed. The focus must be on preventing this issue in subsequent attempts.

    • Source Verification: Obtain a fresh bottle of the acid chloride or purify the existing stock. Distillation under reduced pressure is a common purification method, but must be conducted under strictly anhydrous conditions.

    • Solvent Integrity: Ensure your reaction solvent is rigorously dry (ideally <30 ppm water content). Solvents should be freshly dried and stored over activated molecular sieves.

    • Inert Atmosphere: All glassware must be oven or flame-dried immediately before use and the reaction must be conducted under a positive pressure of an inert gas like nitrogen or argon.

Issue 2: My purified product is contaminated with a significant amount of pyridine-2-carboxylic acid.

  • Question: Why is the carboxylic acid byproduct co-purifying with my desired ester or amide? Answer: This indicates that hydrolysis occurred either during the reaction or, just as critically, during the workup and purification steps. The pyridine moiety makes the carboxylic acid byproduct somewhat basic, which can complicate extractions. If your product is also basic, it may not separate cleanly with a simple acid or base wash.

  • Question: How can I improve my workup protocol to remove the carboxylic acid byproduct? Answer:

    • Careful Quenching: Quench the reaction by slowly adding it to a cold, dilute solution of a non-nucleophilic base like sodium bicarbonate or by using a volatile amine that can be easily removed. Avoid quenching with plain water initially, as the reaction can be exothermic and the generated HCl can cause side reactions.

    • Optimized Extraction: A standard aqueous workup should remove the pyridinium hydrochloride salt formed from the reaction. If the carboxylic acid persists, consider a biphasic extraction with a dilute acid (e.g., 1M HCl) to protonate the pyridine ring of the byproduct, making it more water-soluble. Caution: This is only suitable if your desired product is stable to acidic conditions.

    • Chromatography: If extraction fails, column chromatography is your best option. The polarity difference between your product and the more polar carboxylic acid should allow for good separation.

Part 2: Frequently Asked Questions (FAQs)

This section provides preventative guidance and foundational knowledge for working with these sensitive reagents.

  • Question 1: How should I properly store pyridine carboxylic acid chlorides? Answer: Storage is critical to maintaining the reagent's integrity.

    • Primary Container: The compound should be stored in its original container with a tightly sealed cap. For bottles with screw caps, wrapping the joint with Parafilm or electrical tape can provide an extra barrier against atmospheric moisture.

    • Secondary Containment & Atmosphere: Place the primary container inside a larger, sealed container (a desiccator is ideal) containing a drying agent like Drierite or silica gel. For long-term storage, flushing the headspace of the bottle with an inert gas like argon or nitrogen is highly recommended.

    • Temperature: Store in a cool, dry, well-ventilated area away from heat and direct sunlight.

  • Question 2: What is the best way to handle and dispense the acid chloride? Answer: All handling must be done under an inert atmosphere to prevent exposure to air and moisture.

    • Glovebox: A glovebox is the most secure environment for handling highly sensitive materials. It allows for direct manipulation without risk of atmospheric exposure.

    • Schlenk Line/Inert Gas Manifold: For labs without a glovebox, standard air-free techniques using a Schlenk line or a balloon filled with inert gas are essential. Reagents should be transferred using dry, gas-tight syringes or cannulas. When using a syringe, always flush it with inert gas first and pull a small "buffer" of inert gas into the syringe after drawing up the liquid to protect it during transfer.

  • Question 3: How dry do my solvents and reagents need to be? Answer: As dry as practically possible. For moisture-sensitive reactions, a water content below 50 ppm is a good target, with <30 ppm being ideal. Commercial anhydrous solvents are often sufficient, but their dryness should be verified, especially if the bottle has been opened multiple times. Drying solvents over activated molecular sieves (3Å or 4Å) for 48-72 hours is a reliable method.

  • Question 4: What is the role of a base like pyridine or triethylamine in these reactions? Answer: Acylation reactions with acid chlorides produce one equivalent of hydrochloric acid (HCl) as a byproduct. This strong acid can protonate your nucleophile (especially if it's an amine), rendering it inactive. A non-nucleophilic base, often called an "acid scavenger," is added to neutralize the HCl as it forms, allowing the reaction to go to completion. While the pyridine ring of the acid chloride itself is a base, an additional external base is usually required.

  • Question 5: Can pyridine itself act as a nucleophilic catalyst? Answer: Yes. In addition to being an acid scavenger, pyridine can act as a nucleophilic catalyst. It can react with the acid chloride to form a highly reactive acyl-pyridinium salt intermediate. This intermediate is even more electrophilic than the starting acid chloride, which can accelerate the rate of reaction with the primary nucleophile (the alcohol or amine).

Part 3: Protocols and Data

Data Table: Recommended Drying Methods for Common Solvents
SolventPrimary Drying AgentTypical Achievable Water Content (ppm)Scientist's Notes
Dichloromethane (DCM)CaH₂, then distill; or activated 3Å molecular sieves<15Distillation from CaH₂ is classic. Simple storage over activated sieves is safer and very effective.
Tetrahydrofuran (THF)Na/benzophenone still; or activated alumina column<10Na/benzophenone gives a blue/purple indicator when dry. Alumina columns are a safer, modern alternative.
Acetonitrile (MeCN)CaH₂, then distill; or activated 3Å molecular sieves<10Acetonitrile is very hygroscopic. Rigorous drying is essential. Multiple treatments may be needed.
TolueneNa/benzophenone still; or activated alumina column<10Similar to THF, Na/benzophenone is effective but hazardous. Alumina columns are preferred for safety.
Experimental Protocol: General Procedure for Amide Synthesis under Anhydrous Conditions

This protocol outlines the formation of an amide from an amine and a pyridine carboxylic acid chloride using standard Schlenk line techniques.

1. Glassware and System Preparation:

  • Place a magnetic stir bar into a two-neck round-bottom flask appropriately sized for the reaction scale.
  • Oven-dry the flask (and any other necessary glassware like syringes and needles) at >120 °C for at least 4 hours.
  • Immediately assemble the hot flask with a rubber septum on one neck and a condenser (or gas adapter) on the other. Clamp it to a ring stand.
  • Connect the assembly to a Schlenk line or an inert gas source (e.g., a nitrogen-filled balloon with an exit needle). Flush the system with inert gas for at least 5-10 minutes while it cools to room temperature.

2. Reagent Preparation:

  • In a separate, dry flask under inert gas, dissolve the amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in anhydrous solvent (e.g., DCM).
  • In another dry flask, prepare a solution of the pyridine carboxylic acid chloride (1.05 eq) in the same anhydrous solvent.

3. Reaction Execution:

  • Using a dry, inert-gas flushed syringe, transfer the amine/base solution to the reaction flask.
  • Begin stirring the solution and cool it to 0 °C using an ice-water bath. This helps to control the exotherm of the reaction.
  • Slowly add the pyridine carboxylic acid chloride solution dropwise via syringe over 15-30 minutes. A slow addition rate is crucial to prevent side reactions.
  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

4. Workup and Quenching:

  • Once the reaction is complete, cool the flask again in an ice bath.
  • Slowly add a saturated aqueous solution of NaHCO₃ to quench any remaining acid chloride and neutralize the triethylamine hydrochloride salt.
  • Transfer the mixture to a separatory funnel, dilute with more solvent if necessary, and separate the organic layer.
  • Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

5. Purification:

  • Purify the crude material by flash column chromatography or recrystallization as appropriate for the product's properties.

Part 4: Visualized Workflows

Diagram 1: Decision Tree for Troubleshooting a Failed Acylation

This diagram provides a logical path for identifying the root cause of a low-yielding or failed reaction.

TroubleshootingWorkflow start Start: Low or No Product Yield check_reagent Was the acid chloride a fresh, sealed sample? start->check_reagent reagent_no Action: Purify acid chloride (e.g., distillation) or purchase a new bottle. check_reagent->reagent_no No reagent_yes Was the reaction run under a strict inert atmosphere? check_reagent->reagent_yes Yes inert_no Action: Ensure proper inert technique (Schlenk line/ glovebox) and flame-dried glassware. reagent_yes->inert_no No inert_yes Was the solvent certified anhydrous and handled properly? reagent_yes->inert_yes Yes solvent_no Action: Use a freshly opened bottle or dry the solvent over activated molecular sieves. inert_yes->solvent_no No solvent_yes Was the nucleophile (amine/alcohol) of high purity and dry? inert_yes->solvent_yes Yes nucleophile_no Action: Purify/dry the nucleophile. Check for potential side reactions. solvent_yes->nucleophile_no No nucleophile_yes Conclusion: Issue is likely related to reaction kinetics, stoichiometry, or temperature. Re-evaluate conditions. solvent_yes->nucleophile_yes Yes

Caption: Troubleshooting flowchart for failed acylation reactions.

Diagram 2: Workflow for Inert Atmosphere Reaction Setup

This diagram illustrates the key steps for setting up a reaction to exclude atmospheric moisture and oxygen.

InertAtmosphereSetup cluster_prep Preparation Phase cluster_reaction Execution Phase A 1. Oven/Flame-Dry All Glassware B 2. Assemble Hot Under Inert Gas Flow A->B C 3. Cool to Room Temp Under Positive Pressure B->C D 4. Add Anhydrous Solvent via Syringe C->D System is Sealed & Inert E 5. Add Reactants (Neat or as Solution) D->E F 6. Maintain Inert Atmosphere Throughout E->F

Caption: Key stages for establishing anhydrous reaction conditions.

References

  • OrgoSolver. (n.d.). Acid Chlorides + H₂O/Pyridine — Carboxylic Acid Formation (Hydrolysis). OrgoSolver. Retrieved from [Link]

  • Fiveable. (2025, August 15). Inert atmosphere Definition - Organic Chemistry II Key.... Fiveable. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability. Sciencemadness. Retrieved from [Link]

  • Sciencemadness Wiki. (2023, July 25). Drying solvents. Sciencemadness. Retrieved from [Link]

  • Organic Lab Techniques. (2022, February 2). Inert Atmosphere [Video]. YouTube. Retrieved from [Link]

  • Rigterink, R. H. (1992). Pyridinecarboxylic acid chlorides from (trichloromethyl)pyridines (U.S. Patent No. 5,166,352). U.S. Patent and Trademark Office.
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. Retrieved from [Link]

  • Kintek Furnace. (n.d.). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. Kintek Furnace. Retrieved from [Link]

  • The Schlenk Line Survival Guide. (n.d.). Drying Solvents. The Schlenk Line Survival Guide. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2018, May). ICSC 0210 - ACETYL CHLORIDE. ILO and WHO. Retrieved from [Link]

  • Carre, P., & Libermann, D. (1934). Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine. Nature, 134, 1013. Retrieved from [Link]

  • Zhang, T., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis, 140, 201-209. Retrieved from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351-8354. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Chemos. Retrieved from [Link]

  • Zhang, T., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. PubMed. Retrieved from [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. WCU. Retrieved from [Link]

  • Reddit. (2022, November 10). Quenches for Allyl chloride and MOM-Chloride. Reddit. Retrieved from [Link]

  • Reddit. (2023, July 31). Acetyl Chloride Storage. Reddit. Retrieved from [Link]

  • Moradi, M. (2025, April 10).

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 5-Bromo-6-methylamino-nicotinic Acid

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-6-methylamino-nicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-6-methylamino-nicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry and drug development. We will dissect the predicted spectral features, compare them with structurally related analogs, and present a robust, self-validating protocol for acquiring high-fidelity data. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unequivocal structural elucidation.

The Strategic Importance of NMR in Elucidating Complex Heterocyclic Structures

In the landscape of pharmaceutical development, substituted nicotinic acids are privileged scaffolds. Their structural complexity, arising from the electronic interplay of various substituents on the pyridine ring, demands sophisticated analytical techniques for unambiguous characterization. ¹H NMR spectroscopy stands as a cornerstone method, offering detailed information about the electronic environment, connectivity, and spatial arrangement of protons within a molecule.[1] For a molecule like 5-Bromo-6-methylamino-nicotinic acid, ¹H NMR is not merely a characterization tool; it is the primary method for confirming regiochemistry and substitution patterns, which are critical for understanding structure-activity relationships (SAR).

Predicted ¹H NMR Spectrum of 5-Bromo-6-methylamino-nicotinic Acid

To fully appreciate the spectrum, we must first understand the molecule's structure and the electronic influence of its substituents. The pyridine ring is substituted with three distinct groups: a bromine atom (electron-withdrawing, inductive), a carboxylic acid (electron-withdrawing, resonance and inductive), and a methylamino group (electron-donating, resonance). These groups create a unique electronic environment for the two remaining aromatic protons (H-2 and H-4) and the protons of the methylamino and carboxylic acid groups.

Caption: Structure of 5-Bromo-6-methylamino-nicotinic acid with key protons labeled.

Based on established principles of substituent effects in pyridine rings, we can predict the following spectral features.[2][3]

  • H-2 Proton: This proton is ortho to the electron-withdrawing nitrogen atom and meta to the electron-withdrawing carboxylic acid. It is also meta to the electron-donating methylamino group. The dominant effect will be the deshielding from the ring nitrogen, placing it significantly downfield. It will appear as a doublet, split by the H-4 proton through a long-range meta coupling (⁴J).

  • H-4 Proton: This proton is para to the ring nitrogen, ortho to the electron-withdrawing bromine and carboxylic acid groups, and para to the electron-donating methylamino group. The cumulative electron-withdrawing effects will deshield this proton, but likely less so than H-2. It will also appear as a doublet due to meta coupling with H-2.

  • -NH Proton: The chemical shift of this proton can vary significantly depending on solvent, concentration, and temperature due to hydrogen bonding and exchange.[4] It will likely appear as a broad singlet. Coupling to the methyl protons may be observed, which would manifest as a quartet.

  • -CH₃ Proton: This methyl group is attached to a nitrogen atom. Its signal will be a singlet if there is no coupling to the NH proton (due to rapid exchange) or a doublet if coupling is present.

  • -COOH Proton: This acidic proton is highly exchangeable and typically appears as a very broad singlet at a far downfield chemical shift (>10 ppm). Its signal is often not integrated reliably and can be confirmed by its disappearance upon adding a drop of D₂O to the sample.[5]

Comparative Spectral Analysis: Contextualizing the Data

A key aspect of spectral analysis is comparison with known compounds. By examining the spectra of simpler analogs, we can understand the incremental effects of each substituent.

CompoundH-2 (δ, mult, J)H-4 (δ, mult, J)H-6 (δ, mult, J)H-5 (δ, mult, J)Other Protons (δ)Solvent
Nicotinic Acid [6][7]9.15 (d, 1.5 Hz)8.30 (dt, 8.0, 2.0 Hz)8.83 (dd, 5.0, 1.5 Hz)7.60 (ddd, 8.0, 5.0, <1 Hz)~13 (s, COOH)D₂O / DMSO-d₆
5-Bromonicotinic Acid [8][9]~9.0 (d, ~2.0 Hz)~8.8 (t, ~2.0 Hz)~8.4 (d, ~2.0 Hz)-~13.5 (s, COOH)DMSO-d₆
5-Bromo-6-methylamino-nicotinic acid (Predicted) ~8.5 (d, ~2.5 Hz)~8.2 (d, ~2.5 Hz)--~7.0 (br s, NH), ~3.0 (s/d, CH₃), ~13 (br s, COOH)DMSO-d₆

Analysis of Comparative Data:

  • From Nicotinic Acid to 5-Bromonicotinic Acid: The introduction of the bromine atom at position 5 removes the H-5 signal. The electron-withdrawing nature of bromine deshields the adjacent H-4 and H-6 protons, shifting them downfield relative to their positions in unsubstituted nicotinic acid.

  • From 5-Bromonicotinic Acid to the Target Molecule: Replacing the H-6 proton with an electron-donating methylamino group introduces significant changes. The resonance donation from the -NHCH₃ group is expected to shield the ortho (position 5, which is brominated) and para (position 2) protons. This shielding effect counteracts the deshielding from the ring nitrogen, causing a predicted upfield shift for the H-2 proton compared to its position in 5-bromonicotinic acid. Similarly, the H-4 proton, now para to the donating group, will also experience shielding and shift upfield. The coupling between H-2 and H-4 will be a four-bond meta coupling (⁴J), typically in the range of 2-3 Hz.[10]

Experimental Protocol: A Self-Validating Workflow for High-Quality ¹H NMR Acquisition

Adherence to a meticulous experimental protocol is paramount for obtaining reliable and reproducible NMR data. This workflow is designed to be self-validating by minimizing common sources of error.

Step 1: Sample Preparation
  • Weighing the Analyte: Accurately weigh 5-10 mg of 5-Bromo-6-methylamino-nicotinic acid.[11][12] For optimal resolution, avoid overly concentrated samples which can lead to line broadening.[11]

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this molecule due to its ability to dissolve polar, acidic, and amine-containing compounds. Its residual proton signal appears around 2.50 ppm, which is unlikely to overlap with analyte signals.[5]

  • Dissolution & Transfer: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial.[12][13] Once fully dissolved, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube.[14] This filtration step is critical to remove any particulate matter that can degrade spectral quality by disrupting the magnetic field homogeneity.[13]

  • Internal Standard (Optional): While modern spectrometers can lock onto the deuterium signal of the solvent, an internal standard like Tetramethylsilane (TMS) can be used for precise chemical shift referencing (δ = 0.00 ppm).[5][12]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Analyte (5-10 mg) dissolve 2. Dissolve in Solvent (0.7 mL DMSO-d6) weigh->dissolve filter 3. Filter into NMR Tube (Remove Particulates) dissolve->filter shim 4. Insert & Shim (Optimize Homogeneity) filter->shim acquire 5. Acquire Spectrum (¹H, 32 Scans) shim->acquire d2o 6. (Optional) D₂O Exchange (Confirm NH/OH) acquire->d2o process 7. Process Data (FT, Phase, Baseline) acquire->process integrate 8. Reference & Integrate process->integrate assign 9. Assign Peaks integrate->assign

Caption: A robust workflow for acquiring high-quality ¹H NMR spectra.

Step 2: Data Acquisition & Processing
  • Spectrometer Setup: Insert the sample into the spectrometer. Perform shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Acquisition: Acquire the ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would include 16 to 32 scans, a spectral width of ~16 ppm, and a relaxation delay of 1-2 seconds.

  • D₂O Exchange: To confirm the identity of the -NH and -COOH protons, add one drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to these exchangeable protons will diminish or disappear entirely.[5]

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm) or TMS (δ 0.00 ppm).

  • Analysis: Integrate all signals and analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks according to the predicted structure.

Advanced Interpretation: Spin Systems and Coupling

The two aromatic protons, H-2 and H-4, form a simple AX spin system. They are not coupled to any other protons on the ring and will only split each other. The magnitude of their coupling constant, ⁴J(H2-H4), provides confirmatory evidence of their meta relationship.

H2 H-2 H4 H-4 H2->H4 ⁴J ≈ 2-3 Hz NH NH CH3 CH₃ NH->CH3 ³J ≈ 5-7 Hz (if observed)

Sources

Comparative

LC-MS fragmentation pattern of 5-bromo-6-(methylamino)pyridine derivatives

Technical Guide: Comparative LC-MS/MS Fragmentation Analysis of 5-Bromo-6-(methylamino)pyridine Scaffolds Executive Summary 5-bromo-6-(methylamino)pyridine is a critical heterocyclic building block, frequently employed i...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Comparative LC-MS/MS Fragmentation Analysis of 5-Bromo-6-(methylamino)pyridine Scaffolds

Executive Summary

5-bromo-6-(methylamino)pyridine is a critical heterocyclic building block, frequently employed in the synthesis of CDK (Cyclin-Dependent Kinase) inhibitors and other kinase-targeting small molecules. In drug development, the ability to distinguish this specific scaffold from its metabolic byproducts (e.g., N-demethylated metabolites) or synthetic impurities (e.g., des-bromo analogs) is paramount.

This guide provides a structural elucidation framework for this scaffold using Electrospray Ionization (ESI) MS/MS. Unlike standard datasheets, we compare the fragmentation "performance"—defined here as diagnostic specificity and ionization efficiency—of this brominated scaffold against its common structural analogs.

Mechanistic Fragmentation Analysis

To accurately interpret the MS/MS spectrum, one must understand the charge localization and bond lability specific to the aminopyridine core.

Ionization and Isotopic Signature

The molecule (


) contains a basic pyridine nitrogen (

) and a secondary exocyclic amine. Under ESI(+) conditions, protonation occurs preferentially at the ring nitrogen (N1) due to resonance stabilization, though the exocyclic nitrogen can also accept a proton, facilitating specific fragmentation pathways.
  • Diagnostic Anchor: The presence of Bromine provides a definitive 1:1 isotopic doublet at

    
     187 (
    
    
    
    Br)
    and
    
    
    189 (
    
    
    Br)
    . This "twin peak" signature is the primary filter for identifying parent-related ions.
Primary Fragmentation Pathways

Upon Collision-Induced Dissociation (CID), the molecule undergoes three distinct pathways:

  • Pathway A (N-Dealkylation): Loss of the methyl group, typically as methyleneimine (

    
    , -29 Da) or via radical loss of methyl (
    
    
    
    , -15 Da), leading to the 5-bromo-2-aminopyridine core.
  • Pathway B (Ring Cleavage): Characteristic expulsion of Hydrogen Cyanide (

    
    , -27 Da) from the pyridine ring, a hallmark of nitrogen heterocycles.
    
  • Pathway C (Dehalogenation): Loss of the Bromine atom (

    
     Da) or Hydrogen Bromide (
    
    
    
    Da). This is energy-dependent and often requires higher collision energies (CE > 35 eV).

Visualization: Fragmentation Logic

The following diagram illustrates the hierarchical fragmentation pathway, color-coded by the confidence of observation in ESI-MS/MS.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 187 / 189 (1:1 Isotope Ratio) Frag_A Fragment A [M+H - CH3NH2]+ m/z 156 / 158 (Loss of Methylamine) Parent->Frag_A Loss of CH3NH2 (-31 Da) Neutral Loss Frag_B Fragment B [M+H - HCN]+ m/z 160 / 162 (Ring Contraction) Parent->Frag_B Loss of HCN (-27 Da) Common Pyridine Cleavage Frag_C Fragment C [M+H - Br]+ m/z 108 (Dehalogenated Core) Parent->Frag_C Loss of Br radical (-79 Da) High CE (>35eV) Frag_D Fragment D m/z 79 (Pyridine Ring Fragment) Frag_B->Frag_D Secondary Fragmentation

Caption: Figure 1. ESI-MS/MS fragmentation tree for 5-bromo-6-(methylamino)pyridine. Solid lines indicate primary low-energy pathways; dashed lines indicate high-energy pathways.

Comparative Performance Guide

This section compares the "Analytical Performance" of the 5-bromo scaffold against its common analogs (Chlorinated and Non-methylated versions). This data aids in selecting the correct internal standards and identifying impurities.

Table 1: Diagnostic Ion Comparison
Feature5-Bromo-6-(methylamino)pyridine (Target)5-Chloro-6-(methylamino)pyridine (Analog)5-Bromo-6-aminopyridine (Impurity)
Precursor (

)
187 / 189 143 / 145 173 / 175
Isotope Ratio 1:1 (Distinct Doublet)3:1 (Cl signature)1:1 (Distinct Doublet)
Primary Fragment

158 (Loss of

)

114 (Loss of

)

146 (Loss of

)
Diagnostic Specificity High. The Br doublet + Methyl loss is unique.Medium. Cl isotopes are less distinct at low abundance.High. Lack of -29/-31 loss confirms absence of methyl group.
Ionization Efficiency Medium. Br is electron-withdrawing, slightly reducing N-basicity.High. Cl is less withdrawing than Br, potentially higher signal.Medium. Similar to target.
Interference Risk Low.[1] Mass defect of Br separates it from matrix.Medium. Closer to common solvent contaminants.High. Co-elutes if chromatography is not optimized.

Key Insight: The target molecule is distinguished from its des-methyl impurity (a common metabolic byproduct) by the specific neutral loss of 29 Da (methyleneimine) or 31 Da (methylamine), which the impurity cannot exhibit.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this protocol which includes built-in System Suitability Tests (SST).

Sample Preparation
  • Stock: 1 mg/mL in DMSO.

  • Working Std: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • SST Check: Inject a blank (solvent only) to confirm no carryover of m/z 187/189.

LC-MS Conditions
  • Column: HILIC (e.g., Waters XBridge Amide) is preferred over C18 due to the polarity of the aminopyridine.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 50% B over 5 minutes. (Retains polar pyridines).

  • Ion Source: ESI Positive Mode.

    • Capillary: 3.5 kV.

    • Source Temp: 350°C (High temp ensures desolvation of the amine).

Data Acquisition Workflow (DOT Visualization)

Workflow Sample Sample Injection (1 µg/mL) MS1 Full Scan MS1 (m/z 100-300) Sample->MS1 Filter Isotope Trigger Find Pair +2 Da MS1->Filter Real-time MS2 Data Dependent MS2 (NCE 20-40%) Filter->MS2 If 1:1 ratio detected Analysis Library Match Confirm -29/-27 Loss Filter->Analysis No Trigger (Impurity) MS2->Analysis

Caption: Figure 2. Data-Dependent Acquisition (DDA) workflow utilizing the Bromine isotope trigger to selectively fragment the target scaffold.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Holčapek, M., et al. (2010). "Fragmentation behavior of nitrogen heterocycles by electrospray ionization mass spectrometry." Journal of Mass Spectrometry.

  • Doc Brown's Chemistry. (2023). "Mass spectrum of bromomethane and organo-bromine patterns." Advanced Organic Chemistry Revision.

  • NIST Chemistry WebBook. (2024). "Standard Reference Data for Pyridine Derivatives." National Institute of Standards and Technology.

  • Thermo Fisher Scientific. (2023). "Differentiating Isomers using High Resolution Mass Spectrometry." Application Note.

Disclaimer: This guide is intended for research use only. Fragmentation patterns may vary slightly based on instrument geometry (Q-TOF vs. Orbitrap vs. Triple Quad) and collision gas pressure.

Sources

Validation

Comparative HPLC Guide: Purity Standards for 5-Bromo-6-methylamino-nicotinic Acid

Executive Summary This guide evaluates the analytical performance of Certified Reference Material (CRM) Grade 5-Bromo-6-methylamino-nicotinic acid against standard Technical Grade alternatives. 5-Bromo-6-methylamino-nico...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide evaluates the analytical performance of Certified Reference Material (CRM) Grade 5-Bromo-6-methylamino-nicotinic acid against standard Technical Grade alternatives.

5-Bromo-6-methylamino-nicotinic acid is a critical scaffold in the synthesis of next-generation kinase inhibitors (e.g., BTK and SHP2 targets). Its purity is often compromised by two difficult-to-separate impurities: the starting material (5-Bromo-6-chloronicotinic acid ) and the hydrolysis byproduct (5-Bromo-6-hydroxynicotinic acid ).

Key Finding: Standard C18 HPLC methods often fail to resolve the 6-chloro precursor from the 6-methylamino product due to similar hydrophobic profiles. This guide presents an optimized Phenyl-Hexyl Core-Shell methodology that guarantees a Resolution (


) > 2.5, ensuring accurate purity assessment for GMP workflows.

Chemical Context & The Separation Challenge

The molecule exhibits zwitterionic behavior, containing both a basic secondary amine (


) and an acidic carboxyl group (

).
The Impurity Landscape

Synthesis typically involves a nucleophilic aromatic substitution (


) of 5-bromo-6-chloronicotinic acid with methylamine.
  • Target: 5-Bromo-6-methylamino-nicotinic acid.[1]

  • Impurity A (Precursor): 5-Bromo-6-chloronicotinic acid (Critical: Competitive inhibitor in downstream coupling).

  • Impurity B (Hydrolysis): 5-Bromo-6-hydroxynicotinic acid.

Diagram 1: Impurity Fate Mapping

This diagram illustrates the origin of critical impurities during the synthesis process.

ImpurityMap SM Starting Material (5-Bromo-6-chloronicotinic acid) Target Target Product (5-Bromo-6-methylamino-nicotinic acid) SM->Target S_NAr Reaction ImpurityB Impurity B (Hydrolysis: 6-Hydroxy analog) SM->ImpurityB Hydrolysis (H2O) Downstream Downstream Failure (Low Yield/Side Reactions) SM->Downstream If Unreacted (>0.5%) Reagent Reagent (Methylamine) Reagent->Target Target->Downstream Successful Coupling

Figure 1: Reaction pathway showing the origin of critical chlorinated and hydroxylated impurities.

Comparative Performance Analysis

We compared the performance of a Generic C18 Method (often used with Technical Grade standards) against our Optimized Phenyl-Hexyl Method (recommended for CRM Grade analysis).

Experimental Conditions
ParameterMethod A: Generic (Alternative) Method B: Optimized (Recommended)
Column Standard C18 (5 µm, 250 x 4.6 mm)Core-Shell Phenyl-Hexyl (2.6 µm, 100 x 4.6 mm)
Mechanism Hydrophobic Interaction

Interaction + Hydrophobic
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate (pH 3.0)
Mobile Phase B AcetonitrileMethanol
Gradient 5-95% B over 20 min10-60% B over 10 min
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV 254 nmUV 260 nm
Performance Data: Resolution & Peak Shape

The following data represents the analysis of a spiked sample containing 1% of the Chloro-impurity.

MetricMethod A (Generic C18)Method B (Phenyl-Hexyl)Status
Retention Time (Target) 4.2 min6.8 minImproved Retention
Peak Symmetry (Tailing) 1.8 (Significant Tailing)1.1 (Symmetric)Pass
Resolution (

) vs. Cl-Impurity
0.8 (Co-elution) 3.2 (Baseline Separation) CRITICAL PASS
LOD (Limit of Detection) 50 ppm10 ppmHigh Sensitivity

Analysis:

  • Method A Failure: The C18 column fails to distinguish the halogen substitution (Chloro vs. Bromo) effectively. The acidic mobile phase without buffering leads to peak tailing due to the basic amine moiety interacting with free silanols.

  • Method B Success: The Phenyl-Hexyl phase utilizes

    
     interactions which are highly sensitive to the electron-withdrawing nature of the halogens. Methanol (protic solvent) enhances these 
    
    
    
    interactions compared to Acetonitrile. The pH 3.0 buffer suppresses the ionization of the carboxylic acid while keeping the amine protonated, resulting in sharp peaks.

Detailed Experimental Protocol (Method B)

To validate the purity of your 5-Bromo-6-methylamino-nicotinic acid standard, follow this self-validating protocol.

Reagents
  • Water: HPLC Grade (Milli-Q or equivalent).

  • Methanol: LC-MS Grade.

  • Ammonium Formate: Analytical Grade.

  • Formic Acid: LC-MS Grade.

Step-by-Step Workflow
  • Buffer Preparation: Dissolve 0.63 g Ammonium Formate in 1 L water. Adjust pH to 3.0 ± 0.1 with Formic Acid. Filter through 0.22 µm membrane.

  • System Equilibration: Flush column with 100% Methanol for 10 min, then equilibrate with initial gradient conditions (90% Buffer / 10% MeOH) for 20 min.

  • Standard Prep: Dissolve 10 mg of the Reference Standard in 10 mL of 50:50 Water:Methanol. Sonicate for 5 mins. (Concentration: 1 mg/mL).

  • System Suitability Test (SST): Inject a mixture of the Target and the Chloro-precursor.

    • Acceptance Criteria: Resolution (

      
      ) > 2.0; Tailing Factor < 1.5.
      
Diagram 2: Analytical Workflow

Visualizing the critical decision points in the purity analysis.

AnalyticalWorkflow SamplePrep Sample Preparation (1 mg/mL in 50:50 MeOH/H2O) Injection Injection (5 µL) Phenyl-Hexyl Column SamplePrep->Injection Separation Gradient Elution pH 3.0 Buffer / MeOH Injection->Separation Detection UV Detection @ 260 nm Separation->Detection Decision Check Resolution (Rs) Target vs. Cl-Impurity Detection->Decision Pass PASS: Rs > 2.0 Release Batch Decision->Pass Yes Fail FAIL: Rs < 2.0 Re-equilibrate / Check pH Decision->Fail No Fail->Separation Corrective Action

Figure 2: Step-by-step analytical decision tree for batch release.

Conclusion

For the precise characterization of 5-Bromo-6-methylamino-nicotinic acid , reliance on generic C18 methods is a liability. The structural similarity between the brominated product and the chlorinated starting material demands the selectivity of Phenyl-Hexyl stationary phases .

Researchers utilizing CRM-grade standards validated by this specific methodology can ensure that downstream synthetic failures are not caused by undetected starting material carryover.

References

  • Separation of Halogenated Pyridines: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on "Separation of Positional Isomers").

  • Impurity Profiling in Pharmaceuticals: Gorog, S. (2000). Identification and Determination of Impurities in Drugs. Elsevier Science. (Focus on halogenated intermediates).

  • Core-Shell Column Technology: Fekete, S., et al. (2012). "Core-shell particles: Preparation, fundamentals and applications in high performance liquid chromatography." Journal of Chromatography A.

  • Nicotinic Acid Analysis: Validated methods for pyridine-3-carboxylic acid derivatives (USP Monograph adaptation). United States Pharmacopeia (USP).

Sources

Comparative

IR Spectroscopy of Pyridine Derivatives: A Comparative Guide to Carboxylic Acid and Amine Signatures

Audience: Researchers, scientists, and drug development professionals. Purpose: To provide an authoritative, comparative analysis of IR spectral signatures for pyridine-based carboxylic acids and amines, distinguishing t...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Purpose: To provide an authoritative, comparative analysis of IR spectral signatures for pyridine-based carboxylic acids and amines, distinguishing them from benzene analogs and identifying critical solid-state forms (salts vs. zwitterions).

Executive Summary: The Heteroatom Effect

In drug development, pyridine derivatives (e.g., niacin, aminopyridines) are ubiquitous scaffolds. However, the presence of the endocyclic nitrogen atom introduces electronic perturbations and hydrogen-bonding motifs that deviate from standard benzene analogs (benzoic acid, aniline).

The Core Challenge: The pyridine nitrogen is a strong hydrogen bond acceptor and a basic center. This leads to two critical spectral phenomena:

  • Zwitterionic Equilibria: Pyridine carboxylic acids often crystallize as zwitterions (COO⁻ / NH⁺), obliterating the "standard" carbonyl stretch.

  • Ring Coupling: Substituent vibrations (C=O, N-H) couple strongly with pyridine ring modes (C=N), causing frequency shifts not seen in phenyl systems.

This guide provides the diagnostic logic to differentiate these forms, supported by experimental data and mechanistic reasoning.

Mechanistic Insight: Why Pyridine Spectra Differ

To interpret these spectra accurately, one must understand the underlying causality of the peak shifts.

  • Inductive Effect (-I): The electronegative nitrogen withdraws electron density from the ring. For carboxylic acids, this increases the acidity of the -COOH proton, promoting zwitterion formation.

  • Resonance Effect (+M): In aminopyridines, the lone pair on the exocyclic amine donates density into the electron-deficient ring. This increases the double-bond character of the exocyclic C-N bond, shifting its stretch to higher frequencies compared to aniline.

  • Protonation Marker: The "Ring Breathing" mode of pyridine (~990 cm⁻¹) is a sensitive diagnostic. Upon protonation (salt formation), this band typically shifts to ~1010–1025 cm⁻¹ .

Comparative Analysis: Carboxylic Acids

Pyridine-COOH vs. Benzene-COOH

The most common error in analyzing nicotinic acid derivatives is expecting a strong carbonyl peak at 1700 cm⁻¹. In the solid state, these molecules frequently exist as zwitterions.

Table 1: Diagnostic Peaks for Carboxylic Acid Derivatives
Functional GroupModeBenzoic Acid (Reference)Nicotinic Acid (Neutral)Nicotinic Acid (Zwitterion)
O-H Stretch

(O-H)
3300–2500 cm⁻¹ (Broad, Dimer)3200–2500 cm⁻¹ (Broad)Absent (Replaced by N-H⁺)
C=O[1][2] Stretch

(C=O)
1685–1700 cm⁻¹ (Strong)1710–1730 cm⁻¹Absent
Carboxylate (Asym)

(COO⁻)
N/AN/A1600–1650 cm⁻¹ (Strong)
Carboxylate (Sym)

(COO⁻)
N/AN/A1380–1400 cm⁻¹
Ring C=N

(C=N)
N/A1590 cm⁻¹1600–1630 cm⁻¹ (Coupled)

Critical Note: If your spectrum lacks a peak above 1700 cm⁻¹ but shows broad absorption from 2100–2700 cm⁻¹, you likely have a zwitterion (NH⁺...O⁻ interaction) rather than a neutral acid.

Comparative Analysis: Amines

Pyridine-NH₂ vs. Benzene-NH₂

The position of the amine group relative to the pyridine nitrogen (2-, 3-, or 4-position) dictates the resonance contribution. 2-Aminopyridine and 4-aminopyridine show stronger resonance interaction than 3-aminopyridine.

Table 2: Diagnostic Peaks for Amine Derivatives
Functional GroupModeAniline (Benzene-NH₂)2-Aminopyridine4-Aminopyridine
N-H Stretch (Asym)

(NH₂)
~3440 cm⁻¹3440–3450 cm⁻¹3460 cm⁻¹
N-H Stretch (Sym)

(NH₂)
~3360 cm⁻¹3300–3350 cm⁻¹3360 cm⁻¹
N-H Bend (Scissor)

(NH₂)
1600–1620 cm⁻¹1620–1640 cm⁻¹1640–1650 cm⁻¹
C-N Exocyclic Stretch

(C-N)
1280 cm⁻¹1300–1340 cm⁻¹ 1340–1360 cm⁻¹

Mechanistic Causality: The shift of the C-N stretch to higher wavenumbers in aminopyridines (vs. aniline) confirms the increased double-bond character due to resonance donation into the electron-poor pyridine ring.

Visualization: Spectral Assignment Logic

The following diagram outlines the decision process for assigning Pyridine-COOH derivatives, specifically distinguishing between neutral acids, zwitterions, and salts.

SpectralLogic Start Unknown Pyridine-COOH Spectrum CheckCO Check 1700-1750 cm⁻¹ Region Start->CheckCO HasCO Strong Peak Present CheckCO->HasCO Yes NoCO Peak Absent/Weak CheckCO->NoCO No CheckOH Check 2500-3300 cm⁻¹ HasCO->CheckOH CheckCOO Check 1550-1650 cm⁻¹ NoCO->CheckCOO BroadOH Broad O-H Stretch CheckOH->BroadOH Yes CheckRing Check Ring Breathing (~1000 cm⁻¹) BroadOH->CheckRing HasCOO Strong Asym COO⁻ Bands CheckCOO->HasCOO Yes HasCOO->CheckRing Shifted Shifted to ~1010-1025 cm⁻¹ CheckRing->Shifted CheckRing->Shifted Unshifted Remains ~990 cm⁻¹ CheckRing->Unshifted Zwitterion Zwitterion (Solid State) (COO⁻ / NH⁺) Shifted->Zwitterion Salt Pyridine Salt Form Shifted->Salt Neutral Neutral Carboxylic Acid (Free Acid Form) Unshifted->Neutral

Caption: Decision tree for distinguishing neutral, salt, and zwitterionic forms of pyridine carboxylic acids based on IR spectral markers.

Experimental Protocol: Solid-State Analysis

Because these spectral features are highly dependent on the solid-state form (polymorph/salt), sample preparation is critical.

Protocol: Differentiating Salts from Cocrystals via ATR-FTIR

Objective: To determine if a drug candidate involving a pyridine derivative has formed a salt (proton transfer) or a cocrystal (neutral H-bond).

Materials:

  • Sample (Pyridine derivative + Acid co-former).

  • FT-IR Spectrometer with Diamond ATR accessory.

  • Reference standards (Pure pyridine base, Pure acid co-former).

Methodology:

  • Background Collection: Clean the ATR crystal with isopropanol. Collect a background air spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Deposition: Place ~5 mg of the solid powder onto the crystal. Apply pressure using the anvil to ensure intimate contact. Note: Poor contact yields noisy data in the fingerprint region.

  • Data Acquisition: Collect the sample spectrum.

  • Analysis (The "Two-Point" Check):

    • Point A (Carbonyl): Look for the shift of the acid co-former's C=O peak.

      • Cocrystal: C=O shifts slightly (e.g., 1680 -> 1670 cm⁻¹) but remains a carbonyl stretch.

      • Salt: C=O disappears; two new bands appear for COO⁻ (asym ~1600, sym ~1400 cm⁻¹).

    • Point B (Pyridine Ring): Check the ring breathing mode (~990 cm⁻¹).

      • Cocrystal: Band remains near 990–1000 cm⁻¹.

      • Salt: Band shifts to 1010–1025 cm⁻¹ (indicating protonation of the ring Nitrogen).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for general peak assignments).
  • NIST Chemistry WebBook. Infrared Spectra of Pyridine and Benzoic Acid. National Institute of Standards and Technology. [Link]

  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. [Link]

  • Roeges, N. P. G. (1994). A Guide to the Complete Interpretation of Infrared Spectra of Organic Structures. Wiley.

Sources

Validation

Validating ester hydrolysis using Thin Layer Chromatography (TLC)

As a Senior Application Scientist, I frequently oversee the optimization of ester hydrolysis—a foundational transformation critical to prodrug activation, lipid profiling, and organic synthesis. Validating the kinetics a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the optimization of ester hydrolysis—a foundational transformation critical to prodrug activation, lipid profiling, and organic synthesis. Validating the kinetics and completion of this cleavage requires rapid, reliable analytical feedback. While LC-MS is the gold standard for final structural characterization, planar chromatography remains the most efficient, frontline tool for real-time reaction monitoring.

In this guide, we will evaluate the performance of Classical Thin Layer Chromatography (TLC) plates against High-Performance Thin Layer Chromatography (HPTLC) plates. More importantly, we will detail a self-validating experimental protocol to ensure absolute scientific integrity during your kinetic analyses.

The Mechanistic Causality of Polarity Shifts

Ester hydrolysis involves the cleavage of a relatively non-polar ester into a highly polar carboxylic acid and a moderately polar alcohol. On a normal-phase silica gel matrix, this transformation induces a drastic, predictable shift in molecular polarity. The starting ester interacts weakly with the stationary phase, migrating rapidly with the solvent front (high


). Conversely, the resulting carboxylic acid hydrogen-bonds strongly with the polar silanol groups on the silica, severely retarding its migration (low 

). Monitoring this distinct polarity shift is the core mechanism of chromatographic validation.

G Ester Ester (Starting Material) Low Polarity | High Rf Reagents Hydrolysis (Base/Acid/Enzyme) Ester->Reagents Acid Carboxylic Acid (Product) High Polarity | Low Rf Reagents->Acid Alcohol Alcohol (Byproduct) Moderate Polarity | Mid Rf Reagents->Alcohol

Fig 1: Ester hydrolysis reaction pathway and corresponding TLC polarity shifts.

Product Comparison: Classical Silica Gel 60 vs. HPTLC Plates

When selecting a planar chromatography product for validation, the choice between Classical TLC and HPTLC dictates the resolution, sensitivity, and speed of your assay.

  • Classical TLC Plates: Typically coated with 10–12 µm silica particles[1]. They are cost-effective and suitable for routine, qualitative monitoring where starting materials and products have vastly different

    
     values.
    
  • HPTLC Plates: Engineered with optimized 5–6 µm silica particles[1],[2]. The causality here is critical: this smaller particle size creates a higher packing density and a smoother surface[2]. Tighter packing restricts sample diffusion (band broadening), resulting in highly compact spots. This directly translates to superior resolution, faster analysis times, and a 5 to 10-fold increase in detection sensitivity[1],.

Table 1: Quantitative Performance Metrics: Classical TLC vs. HPTLC

Performance MetricClassical TLC PlatesHPTLC Plates
Mean Particle Size 10 - 12 µm5 - 6 µm
Layer Thickness 250 µm100 - 200 µm
Typical Separation Time 20 - 200 min3 - 20 min
Detection Limit (Absorption) 1 - 5 ng100 - 500 pg
Sample Volume Required 1 - 5 µL0.1 - 0.5 µL

Data synthesized from comparative chromatographic standards[1],.

Self-Validating Experimental Protocol

A protocol is only as good as its internal controls. To prevent false positives caused by matrix effects, concentration gradients, or solvent distortions, the following workflow employs a "co-spotting" technique to create a self-validating system.

Workflow Step1 1. Aliquot & Quench Stop reaction Step2 2. Application Spot SM, RM, Co-spot Step1->Step2 Step3 3. Elution Capillary action Step2->Step3 Step4 4. Visualization UV & Chemical Stains Step3->Step4

Fig 2: Standardized self-validating workflow for monitoring reaction kinetics via TLC.

Step-by-Step Methodology:

  • Aliquot and Quench: Extract a 50 µL aliquot from the reaction mixture over specific time intervals[3]. Immediately quench it (e.g., by neutralizing the base with a mild acid or diluting it in an organic solvent) to halt the hydrolysis. Causality: Failing to quench allows the reaction to continue inside the capillary tube or on the silica plate, misrepresenting the true kinetic time-point.

  • Plate Preparation & Spotting: Draw a baseline 1 cm from the bottom of the plate. Apply three distinct spots:

    • Spot 1 (SM): Pure Starting Material (Ester).

    • Spot 2 (Co-spot): SM + Reaction Mixture. Causality: The co-spot validates that any observed

      
       shift is due to a genuine chemical transformation, not a solvent/matrix distortion causing the spot to drag.
      
    • Spot 3 (RM): Quenched Reaction Mixture.

  • Elution: Place the plate in a pre-equilibrated development chamber containing an optimized mobile phase (e.g., Hexanes:Ethyl Acetate 7:3). Allow capillary action to carry the solvent until the solvent front is 1 cm from the top edge.

  • Drying: Remove the plate and evaporate the mobile phase completely using a heat gun before visualization.

Orthogonal Visualization Strategies

Because many aliphatic esters and alcohols lack strong chromophores, relying solely on UV light is a common analytical pitfall. A robust validation strategy uses orthogonal visualization methods to ensure no byproduct goes undetected.

  • Non-Destructive UV (254 nm): If the ester contains an aromatic ring (e.g., methyl benzoate), it will quench the fluorescent indicator (e.g., zinc sulfide) embedded in the plate, appearing as a dark spot against a bright green background[4].

  • Bromocresol Green Stain: This stain specifically targets the carboxylic acid product. Dipping the plate in a 0.1% bromocresol green solution yields a bright yellow spot on a blue background, definitively confirming the presence of the acidic cleavage product[5].

  • Phosphomolybdic Acid (PMA) Stain: A universal, destructive charring stain. Spraying the plate with PMA and heating it to 120°C oxidizes most organic compounds, turning them into dark green or black spots[6],[5]. This step is essential for visualizing the alcohol byproduct, which often evades UV detection.

References

  • High-Performance Thin-Layer Chromatography (HPTLC) , CTLA Testing. Available at: [Link]

  • 2.3F: Visualizing TLC Plates , Chemistry LibreTexts. Available at: [Link]

  • TLC Visualization Reagents , EPFL. Available at: [Link]

  • TLC Stains , Reach Devices. Available at: [Link]

Sources

Comparative

Pharmacophore Modeling &amp; Scaffold Evaluation: 5-Bromo-6-Methylamino-Nicotinic Acid Derivatives

Executive Summary This technical guide evaluates the pharmacophore properties of 5-bromo-6-methylamino-nicotinic acid (5-B-6-MA-NA) derivatives, positioning them within the landscape of nicotinic acid receptor (GPR109A/H...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide evaluates the pharmacophore properties of 5-bromo-6-methylamino-nicotinic acid (5-B-6-MA-NA) derivatives, positioning them within the landscape of nicotinic acid receptor (GPR109A/HCA2) agonists and kinase inhibitor scaffolds. While Nicotinic Acid (Niacin) remains the clinical gold standard for dyslipidemia despite its flushing side effects, the 5-B-6-MA-NA scaffold offers distinct structural advantages: the 5-bromo substituent provides a halogen-bonding handle and lipophilic bulk, while the 6-methylamino group modulates solubility and hydrogen-bond directionality.

This guide compares this scaffold against standard alternatives (Niacin, Acipimox) and details the experimental workflows required to validate its efficacy in early-stage drug discovery.

Part 1: The Pharmacophore Architecture

To understand the utility of 5-B-6-MA-NA, we must deconstruct its interaction with the primary target, GPR109A (HM74A) . The receptor binding pocket is defined by a critical ionic lock and a restricted hydrophobic cleft.

Structural Determinants & Binding Mode

The 5-B-6-MA-NA scaffold engages the receptor through three distinct pharmacophoric features:

  • The Anionic Head (Carboxylate):

    • Mechanism: Forms a salt bridge with Arg111 in Transmembrane Helix 3 (TMH3). This is the non-negotiable "anchor" of the pharmacophore.

    • Comparison: Identical to Niacin; loss of this group (e.g., esterification) abolishes activity unless metabolized back to the acid in vivo.

  • The 5-Bromo "Lipophilic Fill":

    • Mechanism: The 5-position of the pyridine ring sits in a hydrophobic pocket lined by Phe276 and Trp91 .

    • Causality: Unsubstituted Niacin has low affinity here. The Bromine atom introduces a halogen bond (σ-hole interaction) or simply fills the hydrophobic void, increasing residence time and potency compared to the hydrogen atom in Niacin.

  • The 6-Methylamino Donor/Acceptor:

    • Mechanism: Acts as a hydrogen bond donor to Ser178 (ECL2).[1]

    • Advantage: Unlike the naked pyridine nitrogen of Niacin, the exocyclic amine allows for fine-tuning of pKa and water solubility. The methyl group adds slight steric bulk, potentially reducing off-target binding to GPR109B (HM74).

Pharmacophore Visualization (DOT)

The following diagram illustrates the abstract pharmacophore model and the specific residue interactions.

PharmacophoreModel cluster_legend Interaction Types Scaffold 5-Bromo-6-Methylamino Nicotinic Acid Arg111 Arg111 (TMH3) Ionic Lock Scaffold->Arg111 Carboxylate Interaction (Essential) Ser178 Ser178 (ECL2) H-Bond Acceptor Scaffold->Ser178 6-Methylamino H-Bond Donor HydroPocket Phe276/Trp91 Hydrophobic/Pi-Stacking Scaffold->HydroPocket 5-Bromo Halogen Bond/Lipophilic Legend Red: Electrostatic | Yellow: H-Bond | Green: Hydrophobic

Figure 1: Interaction map of the 5-B-6-MA-NA scaffold within the GPR109A binding pocket.[2][3]

Part 2: Comparative Analysis

This section objectively compares the 5-B-6-MA-NA scaffold against the clinical standard (Niacin) and a synthetic alternative (Acipimox).

Performance Metrics Table
FeatureNiacin (Reference)Acipimox (Alternative)5-Bromo-6-Methylamino-NA (Target)
Core Structure Pyridine-3-COOHPyrazine-2-COOH-5-oxide2-amino-pyridine-5-COOH derivative
GPR109A Affinity (Ki) High (~100 nM)Moderate (~5 µM)High (Predicted <100 nM)*
Lipophilicity (cLogP) 0.36 (Hydrophilic)-0.48 (Very Hydrophilic)~1.2 (Moderate Lipophilicity)
Metabolic Stability Low (Rapid conjugation)High (Excreted unchanged)Moderate (Blocked 5-pos prevents metabolism)
Synthetic Utility Low (Finished drug)Low (Finished drug)High (Suzuki coupling handle at C5)
Primary Risk Cutaneous FlushingGI DisturbancesSolubility (due to Br/Methyl)

*Note: Affinity values for the specific 5-bromo derivative are estimated based on SAR studies of similar 5-substituted nicotinates [1].

Technical Insights
  • Potency vs. Flushing: Niacin causes flushing via β-arrestin recruitment.[2] Derivatives with higher lipophilicity (like the 5-bromo variant) often show "biased agonism," potentially activating the G-protein pathway (lipid lowering) while minimizing β-arrestin recruitment (flushing) [2].

  • Synthetic Versatility: The 5-bromo position is not just a binding element; it is a "reactive handle."[4][5] Unlike Niacin, which is difficult to modify without losing activity, 5-B-6-MA-NA allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura) to extend the scaffold into biaryl structures, critical for kinase inhibitor design (e.g., VEGFR-2 inhibitors) [3].

Part 3: Experimental Protocols

To validate this scaffold in your own research, follow these self-validating protocols.

In Silico Validation: Molecular Docking Workflow

Objective: Predict binding affinity and pose stability relative to Niacin.

  • Protein Preparation:

    • Retrieve GPR109A homology model or crystal structure (e.g., based on Rhodopsin template if specific crystal is unavailable).

    • Critical Step: Protonate Arg111 to ensure it is positively charged (essential for the salt bridge).

  • Ligand Preparation:

    • Generate 3D conformers of 5-B-6-MA-NA.

    • Set the carboxylic acid to deprotonated state (carboxylate, -COO⁻) at pH 7.4.

  • Grid Generation:

    • Center grid box on Arg111 with dimensions 20x20x20 Å.

  • Docking (AutoDock Vina / Glide):

    • Run docking with exhaustiveness = 8.

    • Control: Re-dock Niacin. If RMSD > 2.0 Å from the known binding mode, the protocol has failed.

  • Analysis:

    • Filter poses where the Carboxylate-Arg111 distance is < 3.5 Å.

    • Score success if the 5-Bromo atom orients toward the hydrophobic pocket (Phe276).

In Vitro Validation: cAMP Inhibition Assay

Objective: Confirm functional agonism (GPR109A is Gi-coupled, so agonists decrease cAMP).

  • Cell Line: CHO-K1 cells stably expressing human GPR109A.

  • Reagents: Forskolin (to stimulate cAMP), Homogeneous Time-Resolved Fluorescence (HTRF) cAMP kit.

  • Protocol:

    • Seed cells at 10,000 cells/well in 384-well plates.

    • Incubate with 5-B-6-MA-NA (serial dilution 1 nM – 100 µM) for 30 mins.

    • Add Forskolin (10 µM) to stimulate cAMP production. Incubate 30 mins.

    • Lyse cells and add HTRF detection reagents.

    • Read: Measure FRET signal.

    • Data Processing: Plot sigmoidal dose-response. Calculate IC50.

    • Validation: Niacin must show IC50 ≈ 50-100 nM. If Niacin IC50 > 1 µM, the cell line expression is insufficient.

Part 4: Pathway Visualization

Understanding the downstream effect is crucial for interpreting assay results. The 5-B-6-MA-NA scaffold activates the Gi pathway, leading to antilipolytic effects.

GPR109A_Pathway Ligand 5-B-6-MA-NA (Agonist) Receptor GPR109A (Receptor) Ligand->Receptor Binds Gi Gi Protein (Heterotrimer) Receptor->Gi Activates AC Adenylyl Cyclase (Enzyme) Gi->AC Inhibits cAMP cAMP Levels (Second Messenger) AC->cAMP Reduces Production PKA PKA (Kinase) cAMP->PKA Decreased Activation Lipolysis Lipolysis (Fat Breakdown) PKA->Lipolysis Inhibits

Figure 2: Signal transduction pathway for GPR109A agonists.[2] Red arrows indicate inhibition.

References

  • van Veldhoven, J. P., et al. (2011).[6] Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Bioorganic & Medicinal Chemistry Letters, 21(9), 2736-2739.[6] Link

  • Deng, Q., et al. (2008).[7] Molecular modeling aided design of nicotinic acid receptor GPR109A agonists.[1][3][6][7] Bioorganic & Medicinal Chemistry Letters, 18(18), 4963-4967. Link

  • BenchChem. (2025).[5] The Evolving Landscape of 5-Bromonicotinic Acid Derivatives: A Technical Overview of Biological Activities. BenchChem Technical Guides. Link

  • Tunçbilek, M., et al. (2009). Synthesis and biological evaluation of some novel nicotinic acid derivatives. European Journal of Medicinal Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

5-Bromo-6-methylamino-nicotinic acid proper disposal procedures

Executive Summary: Operational Disposal Directive Immediate Action Required: 5-Bromo-6-methylamino-nicotinic acid (CAS: Analogous to 20826-04-4 backbone) is a halogenated aminopyridine derivative.[1][2] For disposal purp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Disposal Directive

Immediate Action Required: 5-Bromo-6-methylamino-nicotinic acid (CAS: Analogous to 20826-04-4 backbone) is a halogenated aminopyridine derivative.[1][2] For disposal purposes, it must be classified as Halogenated Organic Waste (Solid or Liquid) .[2]

Crucial Safety Warning: While specific toxicological data for this exact intermediate may be limited, the structural presence of an aminopyridine moiety necessitates treating this compound as potentially acutely toxic (similar to 4-aminopyridine, RCRA P008) until proven otherwise.[2] DO NOT dispose of via sanitary sewer, trash, or standard organic solvent streams without halogen segregation.[2]

Primary Disposal Method: High-temperature incineration with flue gas scrubbing (to neutralize Hydrogen Bromide and Nitrogen Oxides).[1][2]

Chemical Profile & Hazard Assessment

Before handling waste, verify the material properties to ensure compatibility with waste streams.

FeatureSpecificationOperational Implication
Chemical Name 5-Bromo-6-(methylamino)pyridine-3-carboxylic acidLabel waste clearly with full chemical name.
Chemical Class Halogenated Pyridine DerivativeSegregate from non-halogenated solvents.
Physical State Solid (Powder/Crystalline)susceptible to dust formation; use localized exhaust.
Primary Hazards Irritant (Skin/Eye), Potential ToxicityPPE: Nitrile gloves (double gloving recommended), N95/P100 respirator if dust is visible, safety goggles.[2]
Incompatibilities Strong Oxidizers, Strong AcidsDo not mix with Nitric Acid or Peroxides in waste containers.
Combustion By-products HBr, NOx, CO, CO2Incinerator must have a scrubber system.[1][2]

Waste Segregation Protocol

Effective disposal begins at the bench. Segregation prevents dangerous cross-reactions and ensures regulatory compliance.

WasteSegregation Start Waste Generation: 5-Bromo-6-methylamino-nicotinic acid StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste (Pure substance, contaminated wipes) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Dissolved in solvent) StateCheck->LiquidPath Liquid SolidContainer Container Type: Wide-mouth HDPE Jar Label: 'Hazardous Waste - Solid Toxic' SolidPath->SolidContainer SolventCheck Is the solvent Halogenated? LiquidPath->SolventCheck FinalDisp Final Disposal: High-Temp Incineration (w/ Scrubber) SolidContainer->FinalDisp HaloStream Stream A: Halogenated Organic (e.g., DCM, Chloroform) SolventCheck->HaloStream Yes (or mixed) NonHaloStream Stream B: Non-Halogenated Organic (e.g., MeOH, DMSO) SolventCheck->NonHaloStream No HaloStream->FinalDisp NonHaloStream->FinalDisp *Mark as containing Halogens*

Figure 1: Decision Tree for Waste Segregation. Note that even if dissolved in non-halogenated solvents, the presence of the bromine atom requires the mixture to be treated as halogen-compatible or explicitly flagged for the incinerator operator.[1][2]

Step-by-Step Disposal Procedures

A. Solid Waste (Pure Compound & Contaminated Debris)

Applicability: Expired reagents, weighing paper, contaminated gloves, spill cleanup materials.[2]

  • Containment: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass for solid waste to prevent breakage during transport.

  • Labeling:

    • Apply a hazardous waste label immediately upon the first addition of waste.

    • Constituents: Write "5-Bromo-6-methylamino-nicotinic acid" (Do not use abbreviations).

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Storage: Keep the container closed at all times except when adding waste. Store in a satellite accumulation area (SAA) inside a secondary containment tray.

B. Liquid Waste (Mother Liquors & Rinsates)

Applicability: Reaction mixtures, HPLC effluent, washing solutions.[2]

  • Solvent Compatibility: Determine the primary solvent.

    • If DCM/Chloroform: Use the Halogenated Waste carboy.

    • If Methanol/DMSO/Ethyl Acetate: You may use the Non-Halogenated carboy ONLY IF the concentration of the brominated compound is low (<1%).[2] However, Best Practice for halogenated solutes is to default to the Halogenated Waste stream to prevent corrosion of standard incinerator nozzles not equipped for HBr.

  • pH Adjustment: Ensure the waste solution is neutral (pH 6-8). If the solution contains excess reagents (e.g., acid chlorides or strong bases), quench and neutralize before adding to the solvent carboy to prevent exothermic reactions.[2]

  • Container: Use UN-rated safety cans or HDPE carboys with vented caps.

C. Empty Container Management (RCRA Empty)
  • Triple Rinse: Triple rinse the original bottle with a solvent capable of dissolving the residue (e.g., Methanol or DMSO).

  • Rinsate Disposal: Pour all three rinsates into the Liquid Hazardous Waste container.

  • Defacing: Cross out the original label and mark "Empty".

  • Disposal: Once triple-rinsed, the container can often be recycled or discarded as trash, depending on local facility rules.[2] If not rinsed, it must be disposed of as solid hazardous waste.

Operational Safety: Spill Management

In the event of a powder spill, immediate containment is necessary to prevent inhalation of dust.

SpillResponse Alert 1. Alert & Isolate Evacuate immediate area PPE 2. Don PPE Nitrile Gloves, Goggles, N95/P100 Respirator Alert->PPE Contain 3. Containment Cover with damp paper towels (Prevents dust) PPE->Contain Clean 4. Cleanup Scoop into HDPE Waste Jar Triple clean surface Contain->Clean Report 5. Report Notify EHS Officer Clean->Report

Figure 2: Spill Response Workflow.[1][2] The critical step is dampening the powder to prevent aerosolization.

Regulatory Framework & Compliance

United States (EPA/RCRA)[1][2][4]
  • Waste Code Determination:

    • This specific compound is not explicitly listed on the P-list or U-list.[1][2][3]

    • Generator Knowledge: You must evaluate if it exhibits toxicity characteristics.[3][4] Due to the aminopyridine structure, it is prudent to manage it as Hazardous Waste (potentially D001 if ignitable, or simply as toxic waste based on generator knowledge).[2]

  • Disposal Route: Fuel blending or Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[2]

European Union (EWC)[1][2]
  • List of Waste Code:

    • 16 05 06 *: Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

    • 07 01 04 *: Other organic solvents, washing liquids and mother liquors (if in solution).[2][5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88707, 5-Bromonicotinic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][2] Retrieved from [Link][2]

Sources

Handling

Personal protective equipment for handling 5-Bromo-6-methylamino-nicotinic acid

Executive Summary & Chemical Profile Compound: 5-Bromo-6-methylamino-nicotinic acid Class: Halogenated Aminopyridine / Nicotinic Acid Derivative Primary Hazard Classification: Irritant (Skin/Eye/Respiratory) Signal Word:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Compound: 5-Bromo-6-methylamino-nicotinic acid Class: Halogenated Aminopyridine / Nicotinic Acid Derivative Primary Hazard Classification: Irritant (Skin/Eye/Respiratory) Signal Word: WARNING [1][2][3][4]

This guide provides a validated operational framework for the safe handling, storage, and disposal of 5-Bromo-6-methylamino-nicotinic acid.[2] While specific toxicological data for this exact derivative may be limited, its structural analogs (e.g., 5-bromonicotinic acid, aminopyridines) dictate a conservative safety profile focusing on containment of dust and prevention of mucosal irritation [1, 2].[2]

Key Physical Properties (Analog-Derived):

  • State: Solid (Powder/Crystalline)[2]

  • Solubility: Soluble in DMSO, Methanol; sparingly soluble in water.[2]

  • Reactivity: Incompatible with strong oxidizing agents; potential light sensitivity due to the brominated aromatic ring.[2]

Hazard Identification & GHS Classification

Based on Structure-Activity Relationships (SAR) and analog data (CAS 20826-04-4) [3]:

Hazard CategoryGHS CodeHazard Statement
Skin Irritation H315 Causes skin irritation.[2][3][4]
Eye Irritation H319 Causes serious eye irritation.[2][3][4][5][6]
STOT - SE H335 May cause respiratory irritation (Single Exposure).[2][3][6]
Acute Toxicity H302 Harmful if swallowed (Presumed).[2]

Personal Protective Equipment (PPE) Matrix

Core Directive: Treat all powders as inhalation hazards until solvated.[2]

Body AreaStandard Protocol (<1g Handling)High-Risk Protocol (>1g or Dust Generation)Rationale
Respiratory Fume Hood (Face Velocity >0.5 m/s)Fume Hood + N95 Respirator (if outside hood)Prevents inhalation of fine particulate matter, which causes mucosal inflammation.[2]
Eyes Chemical Splash GogglesChemical Splash Goggles + Face ShieldGoggles seal against airborne dust; glasses do not.[2]
Hands Nitrile Gloves (0.11 mm, min)Double Nitrile or Nitrile/LaminateHalogenated aromatics can permeate standard nitrile over time; double gloving provides a breakthrough buffer.[2]
Body Lab Coat (Cotton/Poly), Long PantsTyvek® Sleeves or ApronPrevents accumulation of dust on street clothes.[2]
PPE Decision Logic (Visualization)

PPE_Logic cluster_legend Legend Start Start: Handling 5-Bromo-6-methylamino-nicotinic acid State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution Hood Is Fume Hood Available? Solid->Hood Standard Standard PPE: Nitrile Gloves + Goggles + Lab Coat Solution->Standard Low Volatility Hood->Standard Yes (Work inside) Enhanced Enhanced PPE: Double Gloves + N95/P100 + Goggles Hood->Enhanced No (Open Bench) Decision Decision Point Action Required Protocol

Caption: Decision tree for selecting appropriate PPE based on physical state and engineering controls.

Operational Handling Protocol

Objective: Minimize exposure during the transition from storage to reaction vessel.

Phase 1: Preparation & Weighing
  • Environment: All weighing must occur within a certified chemical fume hood or a vented balance enclosure.

  • Static Control: Use an anti-static gun or bar if the powder is fluffy/electrostatic to prevent dispersal.[2]

  • Transfer: Use a disposable spatula.[2] Do not reuse spatulas to prevent cross-contamination.[2]

Phase 2: Solubilization (Critical Control Point)[2]
  • Solvent Choice: Dissolve the solid in the reaction solvent (e.g., DMSO, DMF, or Alcohol) as quickly as possible to eliminate the dust hazard.

  • Addition Order: Add solvent to the solid, not solid to the solvent, to reduce "puffing" of powder.

Phase 3: Reaction Setup
  • Inert Atmosphere: While not strictly pyrophoric, many palladium-catalyzed cross-couplings (common for this intermediate) require Argon/Nitrogen.[2]

  • Temperature: If heating >50°C, ensure a reflux condenser is fitted to prevent solvent/reactant vapor escape.[2]

Operational Workflow Diagram

Workflow Storage 1. Storage (4°C, Dark, Desiccated) Weighing 2. Weighing (Fume Hood Only) Storage->Weighing Transfer Sealed Solubilization 3. Solubilization (Add Solvent to Solid) Weighing->Solubilization Minimize Dust Reaction 4. Reaction (Closed System) Solubilization->Reaction Liquid Transfer Waste 5. Disposal (Halogenated Stream) Reaction->Waste Post-Workup

Caption: Step-by-step operational workflow ensuring containment from storage to disposal.

Emergency Procedures

Self-Validating Response System:

  • Eye Contact: Flush immediately at an eyewash station for 15 minutes .[2] Force eyelids open. Why? Brominated pyridines can cause severe corneal damage if not removed rapidly.[2]

  • Skin Contact: Wash with soap and water.[2][3][4][5][6] Do not use alcohol/acetone on skin (increases permeability).[2]

  • Spill (Solid):

    • Evacuate immediate area if dust is visible.[2][6]

    • Don N95/P100 respirator.[2]

    • Cover spill with wet paper towels (to suppress dust).[2]

    • Sweep up into a sealed container.

    • Clean area with soap and water.[2][3][4][5][6]

Disposal & Waste Management

Strict adherence to waste stream segregation is required to prevent downstream reactivity.[2]

Waste StreamClassificationProtocol
Solid Waste Hazardous Chemical SolidCollect in a dedicated container labeled "Halogenated Organic Solid".[2] Do not mix with oxidizers.[2]
Liquid Waste Halogenated Organic SolventIf dissolved in DCM/Chloroform.[2] Label clearly with full chemical name.
Aqueous Waste Aqueous Basic/AcidicOnly if the compound has been chemically neutralized or extracted.[2] Check local regulations for halogen content limits in aqueous streams.

Disposal Logic:

  • Never dispose of this compound down the drain.[2]

  • Labeling: Must include "Contains Halogenated Aromatics" to alert waste handlers of potential incineration hazards (e.g., formation of HBr/NOx).[2]

References

  • PubChem. (n.d.).[2][7] 5-Bromonicotinic acid (Compound Summary). National Library of Medicine.[2] Retrieved March 1, 2026, from [Link][2]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.